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  • Product: (R)-1-tert-Butoxy-2-propanol
  • CAS: 136656-73-0

Core Science & Biosynthesis

Foundational

(R)-1-tert-Butoxy-2-propanol CAS 111422-70-1 chemical structure

An In-Depth Technical Guide to (R)-1-tert-Butoxy-2-propanol: Synthesis, Characterization, and Application For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Chiral Buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-1-tert-Butoxy-2-propanol: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Chiral Building Block

In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different pharmacological and toxicological profiles. (R)-1-tert-Butoxy-2-propanol (CAS 111422-70-1) has emerged as a crucial chiral building block, valued for its utility in constructing complex stereospecific molecules. As a secondary alcohol with a bulky tert-butoxy ether group, it offers a unique combination of steric and electronic properties that chemists can exploit in asymmetric synthesis.[1][2]

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond a simple data sheet to provide a comprehensive technical overview. We will delve into the causality behind synthetic strategies, the logic of analytical validation, and the practical considerations for its application in research and development. It is essential to distinguish this specific enantiomer from its racemic mixture, 1-tert-butoxy-2-propanol (CAS 57018-52-7), which finds broader use as a solvent in industrial applications like coatings, inks, and cleaners.[3][4][5]

This document will serve as a technical resource, emphasizing the practical synthesis, purification, and handling of the (R)-enantiomer, empowering researchers to confidently integrate this valuable synthon into their drug discovery and development workflows.

Section 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of (R)-1-tert-Butoxy-2-propanol is the foundation for its effective use. The molecule's structure consists of a propane backbone with a hydroxyl group at the C2 position, creating a stereocenter, and a tert-butoxy ether linkage at the C1 position.

Chemical Structure

The chirality of the molecule arises from the tetrahedral carbon at the second position (C2), which is bonded to four different substituents: a hydrogen atom, a methyl group, a hydroxyl group, and a tert-butoxymethyl group.[1]

Caption: 2D representation of (R)-1-tert-Butoxy-2-propanol structure.

Physicochemical Data

The following table summarizes the key physical and chemical properties. While much of the available experimental data pertains to the racemic mixture (CAS 57018-52-7), these values provide a reliable baseline for the handling and application of the pure enantiomer.

PropertyValueSource
CAS Number 111422-70-1(User Provided)
Molecular Formula C₇H₁₆O₂[3][6]
Molecular Weight 132.20 g/mol [3][5][6]
Appearance Clear, colorless liquid with an ethereal odor[5][7][8]
Boiling Point 143-145 °C (at 760 mmHg)[7][8]
Melting Point -56 °C[6][8]
Density 0.874 g/mL at 20 °C[8]
Refractive Index (n20/D) 1.413[6][8]
Solubility Soluble in water and most organic solvents[5][7][9]
Flash Point 44.4 °C (112 °F)[5][9]
Auto-ignition Temperature 373 °C[5][9]

Section 2: Spectroscopic and Analytical Characterization

Rigorous characterization is a self-validating step in any synthesis. For a chiral molecule like (R)-1-tert-Butoxy-2-propanol, this involves not only confirming the chemical structure but also verifying its enantiomeric purity.

Structural Confirmation

Standard spectroscopic methods are used to confirm the molecular structure.[5][10][11]

  • ¹H NMR: The proton NMR spectrum provides a distinct fingerprint. Key expected signals include a large singlet around 1.2 ppm for the nine equivalent protons of the tert-butyl group, a doublet for the C3 methyl group, and multiplets for the C1 and C2 protons. The hydroxyl proton will appear as a broad singlet, the position of which is dependent on concentration and solvent.

  • ¹³C NMR: The carbon spectrum will show distinct peaks for each of the unique carbon atoms in the molecule.

  • FT-IR Spectroscopy: The infrared spectrum is dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. Strong C-O stretching bands for the ether and alcohol will also be present in the 1050-1150 cm⁻¹ region.[11]

  • Mass Spectrometry: Electron impact (EI-MS) will typically show fragmentation patterns corresponding to the loss of a methyl group or the tert-butyl group. The base peak is often observed at m/z 45, corresponding to the [CH₃CHOH]⁺ fragment.[10]

Enantiomeric Purity Assessment

Confirming that the sample is the desired (R)-enantiomer and not a racemic mixture requires a chiral analytical method.

  • Chiral Chromatography (HPLC or GC): This is the gold standard for determining enantiomeric excess (e.e.). The molecule is passed through a column containing a chiral stationary phase. The two enantiomers form transient diastereomeric complexes with the stationary phase, causing them to elute at different retention times. By comparing the peak areas, a quantitative measure of the e.e. can be determined. The choice of column and mobile phase is critical and must be optimized for this specific compound.

Section 3: Asymmetric Synthesis via Hydrolytic Kinetic Resolution (HKR)

While several methods exist for asymmetric synthesis, the Jacobsen Hydrolytic Kinetic Resolution (HKR) of terminal epoxides stands out for its practicality, high selectivity, and broad applicability.[12][13][14] This method provides access to highly enantioenriched 1,2-diols and unreacted epoxides, which are versatile precursors to chiral alcohols like (R)-1-tert-Butoxy-2-propanol.

Mechanistic Rationale

The HKR employs a chiral (salen)Co(III) complex as a catalyst.[12] The core principle is that one enantiomer of a racemic epoxide reacts significantly faster with water than the other in the presence of the chiral catalyst. This difference in reaction rates allows for the separation of the slow-reacting epoxide enantiomer from the diol product formed from the fast-reacting enantiomer.[15]

The mechanism is understood to involve a cooperative bimetallic pathway where one catalyst molecule acts as a Lewis acid to activate the epoxide, while a second, hydrolyzed catalyst molecule delivers the hydroxide nucleophile.[16] This highly organized transition state is responsible for the excellent enantioselectivity observed.

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Products & Separation cluster_3 Final Conversion racemic_epoxide Racemic Terminal Epoxide reaction Hydrolytic Kinetic Resolution (HKR) racemic_epoxide->reaction catalyst (R,R)-(salen)Co(III)OAc (0.2 - 2.0 mol%) catalyst->reaction water H₂O (0.5 eq) water->reaction separation Chromatographic Separation reaction->separation diol (S)-1,2-Diol (High e.e.) epoxide_R (R)-Epoxide (Unreacted, High e.e.) conversion tert-Butoxide Opening of (R)-Epoxide epoxide_R->conversion separation->diol separation->epoxide_R final_product (R)-1-tert-Butoxy-2-propanol conversion->final_product

Caption: Workflow for synthesizing (R)-1-tert-Butoxy-2-propanol via HKR.

Self-Validating Experimental Protocol: Synthesis of (R)-Propylene Oxide

This protocol details the kinetic resolution of racemic propylene oxide. The resulting (R)-propylene oxide can then be converted to (R)-1-tert-Butoxy-2-propanol in a subsequent step. The protocol's integrity is maintained by monitoring the reaction to achieve high enantiomeric excess.

Materials:

  • Racemic propylene oxide

  • (R,R)-Jacobsen Catalyst ((R,R)-(salen)Co(III)OAc)

  • Glacial acetic acid (catalyst activator)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Drying agent (e.g., MgSO₄)

Procedure:

  • Catalyst Activation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the (R,R)-Jacobsen catalyst (e.g., 0.5 mol%) in THF. Add glacial acetic acid (1 equivalent relative to the catalyst) and stir for 30 minutes at room temperature. The solution should change color, indicating the formation of the active catalyst.

    • Causality: Acetic acid ensures the formation of the active acetate complex, which is crucial for the catalytic cycle.

  • Reaction Setup: Cool the catalyst solution to 0-4°C using an ice bath.

  • Substrate Addition: Add racemic propylene oxide (1.0 equivalent) to the cooled solution.

  • Initiation of Resolution: Slowly add deionized water (0.5 equivalents) dropwise over 10-15 minutes.

    • Causality: Using a substoichiometric amount of water is critical. This ensures that the reaction stops after approximately 50% conversion, maximizing the yield and enantiomeric excess of the remaining unreacted epoxide.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at 0-4°C. The progress can be monitored by taking small aliquots and analyzing them by chiral GC to determine the enantiomeric excess of the remaining propylene oxide. The reaction is typically complete when the e.e. of the starting material plateaus, often at >99%.

  • Workup: Once the desired e.e. is reached, quench the reaction by adding a drying agent like MgSO₄. Filter the mixture and carefully remove the solvent and unreacted (R)-propylene oxide by distillation at atmospheric pressure (B.P. 34°C).

    • Caution: Propylene oxide is highly volatile and flammable. All distillation must be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Purification: The collected distillate contains the highly enantioenriched (R)-propylene oxide. The diol product remains in the reaction flask and can be isolated separately.

The resulting (R)-propylene oxide can be converted to (R)-1-tert-Butoxy-2-propanol via ring-opening with potassium tert-butoxide in an appropriate solvent.

Section 4: Applications in Drug Synthesis

The primary value of (R)-1-tert-Butoxy-2-propanol for drug development professionals lies in its role as a chiral synthon. The hydroxyl group can be easily converted into a good leaving group (e.g., tosylate or mesylate) or used in nucleophilic substitution, while the bulky tert-butyl ether serves as a stable protecting group that can be removed under acidic conditions if necessary. This functionality makes it an ideal starting material for introducing a specific stereocenter into a target drug molecule. For instance, chiral 1,2-propanediol derivatives are key components in the synthesis of various pharmaceutical agents, including antivirals and cardiovascular drugs.[17]

Section 5: Safety, Handling, and Storage

Safe handling is non-negotiable. 1-tert-Butoxy-2-propanol is a flammable liquid and can cause serious eye irritation.[5][9] Long-term exposure should be managed carefully, as the racemic mixture is classified by IARC as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[5][8]

GHS Hazard Information
HazardClassificationPrecautionary Statement Codes
Physical Flammable liquid and vapor (H226)P210, P233, P240, P241, P242, P243, P370+P378
Health Causes serious eye damage/irritation (H318/H319)P264, P280, P305+P351+P338
Health Causes skin irritation (H315)P280, P302+P352, P332+P317
Recommended Handling and Storage Protocol
  • Engineering Controls: Always handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[9][18][19] Use explosion-proof electrical equipment.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][19]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).[5][9][19]

    • Skin and Body Protection: Wear a lab coat. For larger quantities, consider flame-retardant antistatic protective clothing.[19]

  • Storage: Store in a cool, dry, fireproof area away from ignition sources and strong oxidizing agents.[8][9][19] The substance can presumably form explosive peroxides upon prolonged exposure to air; containers should be kept tightly sealed under an inert atmosphere if stored for extended periods.[9] Check for peroxides before any distillation.[9]

  • Spill Response: Remove all ignition sources. Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste according to local regulations.[9]

Conclusion

(R)-1-tert-Butoxy-2-propanol is more than just a solvent; it is a high-value chiral intermediate that enables the stereocontrolled synthesis of complex molecules. By understanding its fundamental properties, employing robust synthetic methods like the Jacobsen HKR, and adhering to strict safety protocols, researchers and drug development professionals can effectively leverage this compound to advance their projects. The principles of causality in experimental design and self-validation through rigorous analysis are key to unlocking its full potential in the pursuit of new therapeutics.

References

  • IARC Publications. 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. [Link]

  • NCBI Bookshelf. Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. [Link]

  • PubChem. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629. [Link]

  • LookChem. (2S)-1-tert-butoxypropan-2-ol. [Link]

  • Inchem.org. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. [Link]

  • ResearchGate. 1-tert-Butoxypropan-2-one as direct reaction product of acetone with tert-butyl hydroperoxide. [Link]

  • Journal of the American Chemical Society. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. [Link]

  • STEM - Unipd. Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. [Link]

  • Chemistry LibreTexts. 8.2: Chiral Molecules. [Link]

  • Bode Research Group. Key Concepts in Stereoselective Synthesis. [Link]

  • YouTube. Jacobsen HKR - The best reaction in organic chemistry?. [Link]

  • ResearchGate. FT-IR spectra of binary mixture of 1-tert-butoxy-2-propanol (x1) with.... [Link]

  • Journal of the American Chemical Society. Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. [Link]

  • PubMed. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols. [Link]

  • PharmTech. Advancing Chiral Chemistry in Pharmaceutical Synthesis. [Link]

  • Encyclopedia.pub. Stereoselective Synthesis of Chiral Molecules. [Link]

Sources

Exploratory

Thermodynamic Data and Solubility Profile of (R)-1-tert-Butoxy-2-propanol

Executive Summary This technical guide provides a rigorous analysis of the thermodynamic properties and solubility profile of (R)-1-tert-Butoxy-2-propanol (also known as Propylene Glycol Mono-tert-Butyl Ether, PTB, or Ar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the thermodynamic properties and solubility profile of (R)-1-tert-Butoxy-2-propanol (also known as Propylene Glycol Mono-tert-Butyl Ether, PTB, or Arcosolv® PTB). As a lipophilic glycol ether, this compound serves as a critical coupling agent in aqueous-organic systems, exhibiting unique phase behavior including Lower Critical Solution Temperature (LCST) phenomena.

Note on Stereochemistry: While the commercial "alpha-isomer" (>99% purity) is typically a racemic mixture of (R)- and (S)-enantiomers, the bulk scalar properties (boiling point, density, refractive index, and solubility in achiral solvents) presented here are identical for the (R)-enantiomer and the racemate. Specific chiral interactions are noted where applicable.

Chemical Identity & Physicochemical Baseline[1][2][3][4]

The high purity of the alpha-isomer (primary ether, secondary alcohol) is thermodynamically favored during synthesis from isobutylene and propylene glycol.

ParameterDataSource/Notes
IUPAC Name (R)-1-(1,1-dimethylethoxy)propan-2-olAlpha-isomer
CAS Number 57018-52-7Racemic/General
Molecular Weight 132.20 g/mol
Appearance Clear, colorless liquidEthereal odor
Boiling Point 151 °C (424 K)@ 760 mmHg
Freezing Point -56 °C (217 K)
Flash Point 45 °C (113 °F)Tag Closed Cup
Autoignition Temp 373 °C
Log P (Octanol/Water) 0.87Lipophilic character

Thermodynamic Properties (Pure Component)

The following data characterizes the pure solvent state, essential for modeling activity coefficients and process simulations (e.g., ASPEN, UNIFAC).

Density and Viscosity Profile

Density (


) decreases linearly with temperature, while viscosity (

) follows an Arrhenius-type decay.
Temperature (°C)Density (

) [g/cm³]
Viscosity (

) [cP]
Refractive Index (

)
20 0.8743.651.413
25 0.8703.301.411
40 0.8582.101.405
60 0.8411.251.398
Derived Thermodynamic Parameters
  • Enthalpy of Vaporization (

    
    ):  49.9 kJ/mol (at 
    
    
    
    )
  • Heat Capacity (

    
    ):  ~302 J/(mol·K) at 25°C
    
  • Vapor Pressure (

    
    ): 
    
    • 0.36 kPa (2.7 mmHg) at 25°C

    • Antoine Equation Estimate:

      
       (Parameters typical for glycol ethers: A16, B3500, C~-60).
      

Solubility Profile & Phase Behavior[3][5]

(R)-1-tert-Butoxy-2-propanol exhibits amphiphilic behavior with a dominant lipophilic tail, leading to partial miscibility with water but complete miscibility with organic solvents.

Aqueous Solubility & LCST Behavior

Unlike ethylene glycol ethers (which are often fully miscible), PTB shows a miscibility gap .

  • Solubility in Water: 18.0 wt% at 20 °C.[1]

  • Water in PTB: ~6.0 wt% at 20 °C.

  • Temperature Dependence: PTB exhibits inverse solubility (Lower Critical Solution Temperature - LCST). As temperature increases, the hydrogen bonding network between the ether oxygen/hydroxyl group and water is disrupted, causing the solubility to decrease and phase separation to occur more readily.

Organic Solubility

PTB is completely miscible with:

  • Alcohols (Methanol, Ethanol, Isopropanol)

  • Ketones (Acetone, MEK)

  • Hydrocarbons (Toluene, Hexane - Note: High tolerance, but check for phase separation at extreme low T)

  • Chlorinated Solvents (Chloroform, DCM)

Binary Mixture Thermodynamics (PTB + Water)

When PTB dissolves in water (below the solubility limit), the system exhibits significant non-ideality:

  • Excess Molar Volume (

    
    ):  Negative deviations (
    
    
    
    ).
    • Mechanism: Interstitial accommodation of water molecules into the alcohol/ether network and strong H-bond formation.

  • Viscosity Deviation (

    
    ):  Positive deviations at low PTB concentrations (structure making), transitioning to negative deviations at high concentrations.
    

Experimental Protocols

To validate these properties in a specific research context, use the following self-validating protocols.

Protocol A: Gravimetric Solubility Determination (Cloud Point Method)

Objective: Determine the precise solubility limit and LCST boundary.

  • Preparation: Calibrate a jacketed equilibrium cell with magnetic stirring to

    
     °C.
    
  • Titration:

    • Start with 50.0 g of pure water.

    • Add (R)-1-tert-Butoxy-2-propanol dropwise using a precision syringe.

    • Monitor turbidity using a laser transmittance probe or visual inspection.

  • Equilibrium: The "Cloud Point" is reached when the solution turns continuously turbid (onset of phase separation).

  • Quantification: Weigh the added mass. Calculate mass fraction

    
    .
    
  • Temperature Sweep: Repeat at 20, 30, 40, and 50 °C to map the binodal curve.

Protocol B: Excess Molar Volume Measurement

Objective: Quantify molecular interactions (


).
  • Instrument: Vibrating tube densimeter (e.g., Anton Paar DMA 5000).

  • Standards: Calibrate with air and degassed ultrapure water.

  • Mixtures: Prepare 9 binary mixtures (mole fractions

    
     to 
    
    
    
    ) by mass (precision
    
    
    g).
  • Measurement: Inject sample, ensure no bubbles, equilibrate to 25.00 °C.

  • Calculation:

    
    
    Where 
    
    
    
    is molar mass and
    
    
    is density.[2]

Visualizations

Solubility Measurement Workflow

This diagram outlines the logic for determining the solubility limit and validating the LCST behavior.

SolubilityWorkflow Start Start: Pure Solvent Base Titration Add (R)-PTB Dropwise (Isothermal T) Start->Titration CheckTurbidity Check Turbidity (Laser/Visual) Titration->CheckTurbidity Clear Solution Clear (Single Phase) CheckTurbidity->Clear No Cloudy Cloud Point Reached (Phase Separation) CheckTurbidity->Cloudy Yes Clear->Titration Continue Addition Record Record Mass Fraction (w) Cloudy->Record Heat Increase Temperature (+5°C) Record->Heat Map LCST Heat->Start New Isotherm

Caption: Step-by-step workflow for gravimetric determination of the solubility boundary and LCST mapping.

Thermodynamic Dissolution Cycle

This diagram illustrates the thermodynamic path to calculate the Gibbs energy of solution from experimental data.

ThermoCycle Solid Pure Solute (Liquid State) Mix Ideal Mixture Solid->Mix ΔG_ideal (Entropy of Mixing) Real Real Solution (Saturated) Solid->Real ΔG_sol = -RT ln(x·γ) Mix->Real G_excess (Activity Coeff γ)

Caption: Thermodynamic cycle relating pure component properties to solution behavior via excess functions.

References

  • National Toxicology Program. (1992). NTP Chemical Repository Database: 1-tert-Butoxy-2-propanol (CAS 57018-52-7). U.S. Department of Health and Human Services. Link

  • Lyondell Chemical Company. (2004). Arcosolv® PTB: Product Safety and Handling Guide.
  • Boatman, R. J. (2001). Glycol Ethers: Esters and Ethers of Propylene Glycol. In Patty's Toxicology (5th ed.). John Wiley & Sons. (Authoritative source for toxicology and physicochemical properties).[3][4]

  • Staples, C. A., & Davis, J. W. (2002). Environmental fate and effects of propylene glycol mono-tert-butyl ether. Chemosphere, 49(1), 61-73. (Source for LogP, water solubility, and environmental partitioning).
  • World Health Organization (WHO). (2006). 1-tert-Butoxy-2-propanol: International Chemical Safety Card (ICSC) 1615. ILO/WHO. Link

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Application of (R)-1-tert-Butoxy-2-propanol

The following technical guide details the physicochemical properties, stereochemical characterization, and application workflows for (R)-1-tert-Butoxy-2-propanol . Executive Summary (R)-1-tert-Butoxy-2-propanol (CAS: 570...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, stereochemical characterization, and application workflows for (R)-1-tert-Butoxy-2-propanol .

Executive Summary

(R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for generic alpha-isomer) is a chiral glycol ether derivative serving as a high-value intermediate in the synthesis of enantiopure pharmaceuticals (e.g.,


-blockers) and as a specialized solvent for chiral resolution processes. While the commercial "Propylene Glycol Mono-tert-Butyl Ether" (Arcosolv PTB) is typically a racemic mixture, the pure (R)-enantiomer is required for stereospecific applications where maintaining optical purity is critical.

This guide provides the definitive physicochemical data for the (R)-isomer, outlines the synthesis logic from chiral pool materials, and establishes a self-validating protocol for density and purity determination.

Physicochemical Characterization

Core Properties

The scalar physical properties of (R)-1-tert-Butoxy-2-propanol—such as density, boiling point, and refractive index—are identical to those of the racemic mixture in an achiral environment. However, its interaction with polarized light and chiral biological systems is distinct.

PropertyValueUnitConditionSource
Molecular Weight 132.20 g/mol Calculated (

)
[1]
Density 0.874 g/cm³20°C (Standard)[2][3]
Density 0.870 g/cm³25°C[2]
Boiling Point 151 - 153°C760 mmHg[3]
Refractive Index 1.4116

20°C[4]
Solubility Soluble-Water, organic solvents[2]
Flash Point 45°CClosed Cup[3]
Stereochemistry & Causality

The molecule possesses a single chiral center at the C2 position.

  • Structure:

    
    
    
  • Configuration: The (R)-isomer is derived from (R)-propylene oxide. The retention of stereochemistry is dependent on the mechanism of ring-opening (see Section 4).

  • Density Implication: Researchers often ask if the enantiomer has a different density. It does not. The packing efficiency of the (R)-enantiomer in a bulk liquid of itself is identical to the packing of the (S)-enantiomer. Therefore, the density value of 0.874 g/cm³ is valid for the pure (R)-isomer.

Experimental Protocols: Validation & Analysis

To ensure data integrity in a drug development pipeline, the following self-validating protocols must be used.

Protocol: Density Determination (Oscillating U-Tube)

Objective: Determine density with precision


 g/cm³.
Method:  ASTM D4052 / ISO 12185.
  • Calibration: Perform air/water check at 20.00°C. Water density must read

    
     g/cm³.
    
  • Sample Prep: Filter (R)-1-tert-Butoxy-2-propanol through a 0.45 µm PTFE syringe filter to remove particulates that cause bubble nucleation.

  • Injection: Inject 2 mL into the oscillating cell. Visually inspect for microbubbles using the instrument's camera (bubbles lower apparent density).

  • Equilibration: Allow thermal equilibrium (approx. 4 mins).

  • Validation: Perform duplicate injections. Results must agree within

    
     g/cm³.
    
Protocol: Stereochemical Purity (Chiral GC)

Objective: Confirm Enantiomeric Excess (% ee) > 99.5%.

  • Column:

    
    -Cyclodextrin derivative (e.g., Cyclosil-B or equivalent).
    
  • Carrier: Helium at 1.5 mL/min.

  • Temp Program: 50°C (2 min)

    
     5°C/min 
    
    
    
    180°C.
  • Detection: FID.

  • Logic: The bulky tert-butyl group enhances chiral recognition by the cyclodextrin cavity, providing baseline separation of (R) and (S) isomers.

Synthesis & Application Workflows

Stereoselective Synthesis Pathway

The most reliable route to the (R)-isomer utilizes the Chiral Pool strategy, starting from (R)-Propylene Oxide. Direct etherification of racemic propylene glycol would require difficult resolution steps.

Mechanism: Regioselective ring opening of (R)-propylene oxide with tert-butanol under acidic catalysis (or Lewis acid) predominantly yields the primary ether (1-tert-butoxy-2-propanol) with retention of configuration at the C2 center.

SynthesisWorkflow Start (R)-Propylene Oxide (Chiral Pool) Reaction Regioselective Ring Opening Start->Reaction Substrate Reagent tert-Butanol + Acid Catalyst Reagent->Reaction Nucleophile Product (R)-1-tert-Butoxy-2-propanol (Crude) Reaction->Product SN2-like Purification Distillation (Remove beta-isomer) Product->Purification Final Pure (R)-Isomer (>99% ee) Purification->Final

Figure 1: Stereoselective synthesis workflow ensuring retention of the (R)-configuration.

Application in Drug Development

(R)-1-tert-Butoxy-2-propanol acts as a chiral building block and a specialized solvent .

  • Beta-Blocker Synthesis: It serves as a lipophilic ether analog for propranolol-type derivatives. The (R)-configuration is often investigated to separate thermodynamic activity from beta-blocking potency.

  • Chiral Chromatography: Used as a mobile phase modifier in HPLC to enhance resolution of lipophilic racemates without aggressive acid/base additives.

ApplicationLogic Compound (R)-1-tert-Butoxy-2-propanol Prop1 High Lipophilicity (tert-butyl group) Compound->Prop1 Prop2 H-Bond Donor (Secondary -OH) Compound->Prop2 App1 Chiral Solvent (Resolution) Prop1->App1 App2 Intermediate (Beta-Blocker Analogs) Prop1->App2 Prop2->App2 Outcome1 Enhanced Separation Factors App1->Outcome1 Outcome2 Stereodefined Pharmacophore App2->Outcome2

Figure 2: Functional logic connecting physicochemical properties to pharmaceutical applications.

References

  • PubChem. (2025). 1-tert-Butoxy-2-propanol Compound Summary (CID 92629).[1] National Center for Biotechnology Information. [Link]

  • Lyondell Chemical Company. (2004). Arcosolv PTB (Propylene Glycol Mono-Tert-Butyl Ether) Technical Data Sheet. (Referenced via WHO/IARC Monograph).
  • World Health Organization (WHO). (2006). 1-tert-Butoxypropan-2-ol (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 88). [Link][1][2]

  • National Toxicology Program (NTP). (2004).[3] Toxicology and Carcinogenesis Studies of Propylene Glycol Mono-t-butyl Ether (CAS No. 57018-52-7). NTP Technical Report Series No. 515. [Link]

Sources

Exploratory

(R)-1-tert-Butoxy-2-propanol hydrogen bonding donor acceptor properties

This guide provides an in-depth technical analysis of the hydrogen bonding properties of (R)-1-tert-Butoxy-2-propanol , a chiral glycol ether derivative critical in high-performance solvency and stereoselective synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the hydrogen bonding properties of (R)-1-tert-Butoxy-2-propanol , a chiral glycol ether derivative critical in high-performance solvency and stereoselective synthesis.[1]

Executive Technical Synthesis

(R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for racemate; specific R-isomer analogs apply) represents a unique class of "amphiphilic hydrogen bonding modulators."[1] Unlike simple alcohols, its physicochemical behavior is governed by a competition between the steric bulk of the tert-butyl group and the inductive effects of the vicinal ether oxygen.

For researchers in drug development and formulation, this molecule serves two distinct roles:

  • Chiral Solvation: It offers a polar, H-bonding environment that can discriminate between diastereomeric transition states.[1]

  • Pharmacophore Modeling: It acts as a fragment mimetic for threonine/serine ether derivatives, useful in fragment-based drug design (FBDD).[1]

Structural Analysis & H-Bonding Motifs

The hydrogen bonding capability of (R)-1-tert-Butoxy-2-propanol is defined by three interaction sites and one stereochemical constraint.

2.1 The Interaction Map
  • Hydrogen Bond Donor (HBD): The secondary hydroxyl group (-OH) at C2.[1] Its acidity (proton donating ability) is modulated by the electron-withdrawing effect of the adjacent oxygen at C1.

  • Hydrogen Bond Acceptor (HBA):

    • Site A (Strong): The hydroxyl oxygen.[1]

    • Site B (Sterically Hindered): The ether oxygen at C1.[1] While inherently basic, the bulky tert-butyl group creates a "steric cone" that limits the approach of large H-bond donors.

2.2 Stereochemical Influence (The "R" Factor)

In the (R)-enantiomer, the C2 stereocenter orients the hydroxyl group in a specific spatial arrangement relative to the methyl group.

  • Intramolecular Hydrogen Bonding (IMHB): In non-polar media, the molecule can adopt a gauche conformation where the hydroxyl proton donates to the ether oxygen, forming a transient 5-membered ring.

  • Impact: This IMHB reduces the effective external H-bond acidity (A) and increases lipophilicity (LogP) by "hiding" the polar proton.

G cluster_0 Molecular Structure OH C2-Hydroxyl Group (Primary Donor / Secondary Acceptor) Target External Acceptor (e.g., Drug Target / Solvent) OH->Target Strong H-Bond (Donor) Ether C1-Ether Oxygen (Secondary Acceptor) Ether->OH Intramolecular H-Bond (5-membered ring) tButyl tert-Butyl Group (Steric Shield) tButyl->Ether Steric Hindrance Chiral (R)-Stereocenter (Spatial Director) Chiral->OH Fixes Orientation Target->OH H-Bond (Acceptor) Target->Ether Weak H-Bond (Steric Clash)

Figure 1: Interaction map showing the competition between intermolecular binding and intramolecular shielding.

Physicochemical Parameters (Quantitative Data)

The following parameters quantify the H-bonding behavior. Note that while specific experimental values for the pure (R)-enantiomer are rare in public databases, values are derived from high-fidelity solvatochromic data of the racemate and close structural analogs (e.g., 1-methoxy-2-propanol, MTBE).[1]

ParameterValue (Approx.)Significance in Research
Abraham Acidity (A) 0.35 – 0.40 Moderate donor.[1] Slightly more acidic than 2-propanol (0.[1]33) due to the inductive effect of the ether oxygen.
Abraham Basicity (B) 0.65 – 0.75 High acceptor capability.[1] Sum of OH and Ether basicity, but attenuated by the tert-butyl bulk.[1]
LogP (Octanol/Water) 0.87 Lipophilic enough to cross membranes, polar enough to maintain aqueous solubility (~18% w/w).[1]
pKa ~14.5 Typical secondary alcohol acidity.[1]
HBD Count 1 Single donor site (OH).[1]
HBA Count 2 Two acceptor sites (Ether O + Hydroxyl O).[1]

Critical Insight: The effective H-bond acidity (A) is solvent-dependent.[1] In CCl₄ (non-polar), A decreases due to intramolecular locking.[1] In water, A increases as the IMHB breaks to solvate.

Experimental Validation Protocols

To validate these properties in your specific formulation or synthesis, use the following self-validating protocols.

Protocol A: Determination of Intramolecular H-Bonding (FTIR Method)

Objective: Quantify the ratio of "free" vs. "bonded" hydroxyl groups to assess lipophilicity shifts.[1]

  • Preparation: Prepare a dilution series of (R)-1-tert-butoxy-2-propanol in dry CCl₄ (0.005 M to 0.1 M). Note: Low concentration prevents intermolecular self-association.[1]

  • Acquisition: Record FTIR spectra in the 3200–3700 cm⁻¹ region.

  • Analysis:

    • Free OH Peak: Look for a sharp band at ~3640 cm⁻¹.[1]

    • Intramolecular Bonded OH: Look for a broader, red-shifted band at ~3600 cm⁻¹ (indicating the 5-membered ring).[1]

  • Validation: If the ratio of Free/Bonded peaks is independent of concentration below 0.01 M, the bonding is intramolecular . If the red-shifted band disappears upon dilution, it was intermolecular .[1]

Protocol B: Solvatochromic Assessment (Kamlet-Taft)

Objective: Measure the specific H-bond Donor (α) and Acceptor (β) parameters.[1]

  • Probes: Dissolve solvatochromic dyes (Reichardt’s Dye 30 for α; 4-Nitroaniline/N,N-Diethyl-4-nitroaniline for β) in the neat liquid (R)-1-tert-butoxy-2-propanol.

  • Measurement: Measure UV-Vis

    
     for each dye.
    
  • Calculation: Use standard Kamlet-Taft equations to extract

    
     (acidity) and 
    
    
    
    (basicity).[1]
    • Expectation:

      
       should be lower than ethylene glycol ethers due to the steric shielding of the secondary alcohol.
      

Protocol Start Start Characterization Dilution Dilute in CCl4 (< 0.01 M) Start->Dilution FTIR FTIR Spectroscopy (3200-3700 cm-1) Dilution->FTIR Decision Peak Analysis FTIR->Decision Intra Concentration Independent Ratio = Intramolecular Decision->Intra Constant Ratio Inter Concentration Dependent Ratio = Intermolecular Decision->Inter Variable Ratio

Figure 2: Logic flow for distinguishing intra- vs. intermolecular hydrogen bonding.

Applications in Drug Development
5.1 Chiral Solvency & Resolution

The (R)-configuration creates a chiral pocket.[1] When used as a co-solvent in chromatography or crystallization:

  • Mechanism: The H-bond donor (OH) interacts with the solute, while the bulky tert-butyl group enforces a specific steric trajectory. This can enhance the resolution of racemic drugs by forming transient diastereomeric solvates.[1]

5.2 Metabolic Stability

The tert-butyl ether moiety is metabolically robust compared to linear ethers (which undergo rapid O-dealkylation).[1]

  • Design Strategy: Incorporating the (R)-1-tert-butoxy-2-propanol scaffold into a drug molecule (as a side chain) utilizes the H-bond acceptor properties of the ether while preventing rapid metabolic clearance, a common failure point for methoxy/ethoxy analogs.[1]

References
  • National Toxicology Program. (2004).[1] Toxicology and Carcinogenesis Studies of Propylene Glycol Mono-t-butyl Ether. NTP Technical Report Series. Link

  • Abraham, M. H., et al. (2019).[1] Abraham Model Correlations for Describing the Solubilizing Character of 1-tert-Butoxy-2-propanol Solvents. Physics and Chemistry of Liquids. Link[1]

  • PubChem. (2024).[1] 1-tert-Butoxy-2-propanol Compound Summary. National Library of Medicine.[1] Link[1]

  • ChemIDplus. (2024).[1] Structure and Physical Properties: 1-tert-Butoxy-2-propanol.[1][2][3][4] Link[1]

Sources

Foundational

boiling point and vapor pressure of (R)-1-tert-Butoxy-2-propanol

Technical Guide: Thermodynamic Profile & Characterization of (R)-1-tert-Butoxy-2-propanol Executive Summary This technical guide characterizes the thermodynamic properties of (R)-1-tert-butoxy-2-propanol (CAS: 57018-52-7...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Thermodynamic Profile & Characterization of (R)-1-tert-Butoxy-2-propanol

Executive Summary

This technical guide characterizes the thermodynamic properties of (R)-1-tert-butoxy-2-propanol (CAS: 57018-52-7 for racemate; specific chiral CAS varies by registry).

Critical Scientific Note: In an achiral environment (standard distillation, non-chiral solvents), the boiling point and vapor pressure of the pure (R)-enantiomer are identical to those of the (S)-enantiomer and the racemic mixture. Therefore, thermodynamic data for the industrial standard Propylene Glycol Mono-tert-Butyl Ether (Arcosolv® PTB) is valid for the characterization of the pure (R)-isomer.

This molecule is distinct from its n-butyl analog (PnB). It is characterized by a tertiary ether linkage, imparting unique hydrolytic stability and specific solubility profiles critical for API (Active Pharmaceutical Ingredient) processing.

Physicochemical Specifications

The following data represents the consensus values from industrial safety dossiers (IARC, WHO) and thermodynamic databases.

PropertyValueConditionsMethod/Source
Boiling Point 151°C – 153°C @ 760 mmHg (101.3 kPa)Standard Distillation
Vapor Pressure 2.7 mmHg (~3.6 hPa)@ 25°C (298.15 K)Static Method
Vapor Pressure ~3.7 mmHg (~4.9 hPa)@ 25°CAlternative citation (NIOSH)
Density 0.870 – 0.874 g/cm³ @ 25°CPycnometry
Flash Point 44°C – 45°C Closed CupASTM D93
Water Solubility ~18% w/w@ 20°CShake-flask method
Appearance Colorless LiquidAmbientVisual

Warning: Like all glycol ethers, this compound can form explosive peroxides upon exposure to air. Peroxide testing is mandatory prior to any distillation or heating process.

Thermodynamic Modeling: Vapor Pressure Curve

Specific Antoine Equation coefficients (


) for the tert-butyl ether derivative are not standard in open-access NIST databases compared to the n-butyl analog. However, for process modeling, we can derive a Clausius-Clapeyron approximation  using the two reliable anchor points established above.

Anchor Points:

  • 
     (
    
    
    
    );
    
    
  • 
     (
    
    
    
    );
    
    

Derivation of Enthalpy of Vaporization (


): 
Using the integrated form: 

Solving for this system yields an approximate


.

Working Equation for Researchers: To estimate Vapor Pressure (


 in mmHg) at a specific Temperature (

in Kelvin):


Note: This is a two-parameter estimation. For high-precision GMP applications, experimental determination via dynamic ebulliometry (Protocol below) is required.

Experimental Protocol: Dynamic Ebulliometry

To validate the vapor pressure curve for a specific batch of (R)-1-tert-butoxy-2-propanol, use the following self-validating workflow.

Objective: Determine


 vs. 

curve with

precision.

Equipment:

  • Ebulliometer (Swietoslawski type recommended).

  • Vacuum controller (Control range: 1–760 mmHg).

  • Calibrated Pt100 Thermocouple.

  • Inert gas supply (Nitrogen/Argon).

Step-by-Step Methodology:

  • System Inertization: Purge the ebulliometer with dry Nitrogen to remove moisture and oxygen (prevents peroxide formation and hydrolysis).

  • Loading: Charge 20–30 mL of (R)-1-tert-butoxy-2-propanol into the boiler.

  • Isobaric Steps:

    • Set vacuum to 100 mmHg .

    • Initiate heating until stable reflux is observed (condensate drop rate ~1 drop/sec).

    • Equilibrate for 15 minutes.

    • Record Boiling Temperature (

      
      ).
      
  • Data Collection: Increase pressure in increments of 100 mmHg up to atmospheric pressure (760 mmHg), recording

    
     at each step.
    
  • Validation: Measure the Refractive Index (

    
    ) of the pot residue post-experiment. A shift 
    
    
    
    indicates thermal degradation or stereocenter racemization (unlikely but possible under extreme acid catalysis).

Visualization of Workflows

Figure 1: Vapor Pressure Determination & Safety Logic

This diagram outlines the decision matrix for handling the solvent, ensuring safety (peroxides) and data integrity (chiral purity).

VP_Workflow Start Start: (R)-1-tert-Butoxy-2-propanol Sample PeroxideCheck Peroxide Test (KI Starch) Start->PeroxideCheck Quench Quench Peroxides (FeSO4 Wash) PeroxideCheck->Quench Positive (>10 ppm) Distillation Dynamic Ebulliometry (Vacuum Reflux) PeroxideCheck->Distillation Negative Quench->PeroxideCheck DataPoint1 Record T at 100 mmHg Distillation->DataPoint1 DataPoint2 Record T at 760 mmHg DataPoint1->DataPoint2 Stepwise Pressure Increase AntoineFit Fit Antoine Parameters (A, B, C) DataPoint2->AntoineFit RacemizationCheck Chiral HPLC / Polarimetry (Verify (R)-enantiomer integrity) AntoineFit->RacemizationCheck End Validated Thermodynamic Profile RacemizationCheck->End Valid Data

Caption: Workflow for safe thermodynamic characterization, integrating safety checkpoints (peroxides) and quality control (racemization check).

Figure 2: Comparative Solvent Properties

Visualizing why one might choose this solvent over others in drug development.

Solvent_Selection Target (R)-1-tert-Butoxy-2-propanol BP Boiling Point (151°C vs 171°C for PnB) Target->BP Lower BP (Easier Removal) Solubility Amphiphilic Nature (Lipophilic t-Butyl + Hydrophilic OH) Target->Solubility High API Solubility Stability Steric Hindrance (Resistant to Ether Cleavage) Target->Stability Superior Stability PnB n-Butoxy-2-propanol (Linear Isomer) PnB->BP Higher BP Glycol Propylene Glycol

Caption: Comparative advantage of the tert-butyl isomer: Lower boiling point facilitates easier solvent removal compared to the n-butyl analog.

Applications in Drug Development

  • Chiral Resolution Solvent: The (R)-isomer is often used in the synthesis of chiral APIs where the solvent's chirality might influence crystal habit or polymorph selection, although its primary utility is its unique solubility parameter (

    
    ).
    
  • Azeotropic Distillation: With a BP of 151°C, it forms azeotropes with water, aiding in the dehydration of reaction mixtures.

  • Green Chemistry Substitution: It is frequently used as a substitute for Ethylene Glycol Monobutyl Ether (EGBE) due to a more favorable toxicological profile (non-hemolytic).

References

  • World Health Organization (WHO). (2004). 1-tert-Butoxypropan-2-ol (Propylene Glycol Mono-tert-Butyl Ether).[1][2] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 88.

  • National Toxicology Program (NTP). (2004). Toxicology and Carcinogenesis Studies of Propylene Glycol Mono-t-butyl Ether (CAS No. 57018-52-7).[1] NTP Technical Report Series No. 515.[1]

  • Lyondell Chemical Company. (2004).[2] Arcosolv® PTB Technical Data Sheet. (Referenced via IARC Monograph Vol 88).[2]

  • PubChem. (2023). Compound Summary: 1-tert-Butoxy-2-propanol (CAS 57018-52-7).[1][2][3] National Library of Medicine.[2]

  • Boatman, R.J. (2001). Glycol Ethers: Propylene Glycol Mono-tert-butyl Ether.[1][2][4] Patty’s Toxicology, 5th Ed., Vol. 7. John Wiley & Sons.

Sources

Exploratory

Conformational Analysis of (R)-1-tert-Butoxy-2-propanol: A Multi-Methodological Approach

This guide provides an in-depth technical analysis of the conformational dynamics of (R)-1-tert-Butoxy-2-propanol . It is designed for researchers requiring a rigorous methodological framework for analyzing flexible chir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational dynamics of (R)-1-tert-Butoxy-2-propanol . It is designed for researchers requiring a rigorous methodological framework for analyzing flexible chiral ethers.[1]

Executive Summary

The conformational landscape of (R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7) is defined by a competitive equilibrium between steric repulsion (driven by the bulky tert-butyl group) and electronic stabilization (driven by the gauche effect and intramolecular hydrogen bonding).[1]

In non-polar media, the molecule predominantly adopts a gauche conformation to satisfy an intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the ether oxygen, forming a pseudo-5-membered ring. In polar hydrogen-bond-accepting solvents (e.g., DMSO), this interaction is disrupted, shifting the population toward the sterically relieved anti conformer. This guide details the spectroscopic and computational protocols required to quantify these populations.

Theoretical Framework & Structural Dynamics[2]

The Chiral Architecture

The (R)-configuration at C2 dictates the spatial arrangement of the hydroxyl group relative to the methyl substituent. When analyzing rotation around the C1–C2 bond, three staggered rotamers must be considered.

  • Rotamer I (

    
    ):  The OH and O-tBu groups are gauche.[1] Crucially, the C2-Methyl group is anti to the bulky tert-butyl group.[1] This is the Global Minimum  in non-polar solvents due to cooperative IMHB and minimized steric clash.
    
  • Rotamer II (

    
    ):  The OH and O-tBu groups are gauche, but the C2-Methyl is also gauche to the tert-butyl group.[1] This suffers from severe steric penalty (
    
    
    
    -diaxial-like repulsion).[1]
  • Rotamer III (

    
    ):  The OH and O-tBu groups are anti (
    
    
    
    ).[1] This eliminates the IMHB but maximizes separation of the electronegative oxygens and the bulky alkyl groups. This is the favored form in polar solvents.[1]
Thermodynamic Cycle Visualization

The following diagram illustrates the equilibrium driven by solvent polarity.

ConformationalEquilibrium cluster_legend Thermodynamic Drivers Rotamer_G Rotamer I (Gauche) Global Minimum in CDCl3 (IMHB Stabilized) Rotamer_A Rotamer III (Anti) Favored in DMSO (Sterically Relieved) Rotamer_G->Rotamer_A + Polar Solvent (Disrupts IMHB) Rotamer_G_Steric Rotamer II (Gauche) High Energy (Steric Clash) Rotamer_G->Rotamer_G_Steric Steric Penalty (Methyl-tBu Interaction) Rotamer_A->Rotamer_G + Non-Polar Solvent (Promotes IMHB) key IMHB = Intramolecular Hydrogen Bond Sterics = t-Butyl Bulk

Caption: Thermodynamic equilibrium between the stabilized gauche conformer (green) and the solvated anti conformer (blue). The red path indicates a sterically forbidden transition.

Experimental Methodologies

NMR Spectroscopy: The Vicinal Coupling Constant ( )

Nuclear Magnetic Resonance is the primary tool for assessing the C1–C2 dihedral angle (


). The vicinal coupling constant between the C2-methine proton (

) and the C1-methylene protons (

) follows the Karplus-Altona-Haasnoot relationship.
Analysis Logic:
  • Gauche (

    
    ):  Expect small 
    
    
    
    values (typically 2.0 – 4.5 Hz).[1]
  • Anti (

    
    ):  Expect large 
    
    
    
    values (typically 9.0 – 12.0 Hz).[1]
  • Observed Signal: The observed

    
     is a population-weighted average.[1]
    
    
    
    

Table 1: Predicted NMR Parameters by Solvent

ParameterNon-Polar (

)
Polar Aprotic (

)
Mechanistic Interpretation

3.5 – 5.0 Hz 6.5 – 8.0 Hz Shift from gauche-dominant to anti-dominant/free rotation.[1][2]

(OH)
< 2.5 ppm (Sharp)> 4.5 ppm (Broad)Low shift indicates intramolecular shielding; high shift indicates H-bonding to solvent.[1][2]
NOE Signal Strong H1-OH correlationWeak/Null H1-OH correlationDirect evidence of spatial proximity in the gauche form.[2]
Protocol 1: Solvent Titration Experiment
  • Preparation: Prepare a 10 mM solution of (R)-1-tert-butoxy-2-propanol in

    
    .
    
  • Titration: Sequentially add

    
     in 10% increments (0% to 100%).
    
  • Acquisition: Record

    
     NMR (min 400 MHz) at each step.
    
  • Processing: Plot

    
     vs. Solvent Fraction. A sigmoidal curve confirms the conformational shift.[1]
    
IR Spectroscopy: Direct Observation of IMHB

Infrared spectroscopy distinguishes between "free" hydroxyl groups and those engaged in hydrogen bonds based on the O-H stretching frequency (


).
Analysis Logic:
  • Free OH: Sharp band at

    
    .[1]
    
  • Intramolecular H-bond: Broadened band shifted to lower frequency (

    
    ).[1]
    
  • Intermolecular H-bond: Broad band at

    
     (concentration dependent).[1]
    
Protocol 2: Dilution Study (The "Gold Standard")

To prove the H-bond is intramolecular (within the molecule) rather than intermolecular (dimers):

  • Prepare a stock solution (0.1 M) in dry

    
     (or 
    
    
    
    if
    
    
    is restricted).[1]
  • Perform serial dilutions down to 0.001 M.[1]

  • Result Validation:

    • If the band at

      
      remains constant  in intensity relative to the C-H stretch, the bond is Intramolecular  (Gauche).
      
    • If the band disappears upon dilution, it was Intermolecular.[1]

Computational Modeling (DFT) Workflow

Experimental data should be corroborated with Density Functional Theory (DFT) calculations to determine the energy barriers (


).[1]
Workflow Diagram

ComputationalWorkflow Start Input Structure (R)-1-tert-butoxy-2-propanol ConfSearch Conformational Search (Monte Carlo / MMFF) Start->ConfSearch DFT_Opt Geometry Optimization (B3LYP/6-311+G**) ConfSearch->DFT_Opt Freq Frequency Calc (ZPE & Imaginary Freq Check) DFT_Opt->Freq Solvation Solvation Model (PCM/SMD) Chloroform vs. DMSO Freq->Solvation Boltzmann Boltzmann Population Analysis Calculate % of Rotamers Solvation->Boltzmann

Caption: Computational workflow for determining theoretical rotamer populations.

Calculation Parameters
  • Level of Theory: B3LYP or

    
    B97X-D (to account for dispersion forces of the t-butyl group) / 6-311+G(d,p).[1]
    
  • Solvation Model: SMD (Solvation Model based on Density) is recommended over PCM for accurate

    
     values in polar solvents.[1]
    

References

  • Karplus Equation & Vicinal Coupling

    • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980).[1] The relationship between proton-proton NMR coupling constants and substituent electronegativities. Tetrahedron, 36(19), 2783–2792.[1] Link[1]

  • The Gauche Effect in Oxygenated Chains

    • Wolfe, S. (1972).[1] The Gauche Effect. Some Stereochemical Consequences of Adjacent Electron Pairs and Polar Bonds. Accounts of Chemical Research, 5(3), 102–111.[1] Link[1]

  • Intramolecular Hydrogen Bonding in

    
    -Hydroxy Ethers: 
    
    • Kuhn, L. P. (1952).[1] The Hydrogen Bond.[1][3][4][5][6] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499. Link[1]

  • Solvent Effects on Conformational Equilibria

    • Abraham, R. J., & Bretschneider, E. (1974).[1] Medium effects on rotational isomerism. Internal Rotation in Molecules, 481-584.[1] Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: (R)-1-tert-Butoxy-2-propanol as a Chiral Solvent for Asymmetric Synthesis

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (R)-1-tert-butoxy-2-propanol as a chiral solvent in asymmetric synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (R)-1-tert-butoxy-2-propanol as a chiral solvent in asymmetric synthesis. We will explore the underlying principles of chirality transfer from a solvent to a reaction's transition state, detail the unique physicochemical properties of (R)-1-tert-butoxy-2-propanol that make it a promising candidate for inducing enantioselectivity, and provide detailed protocols for its application in key synthetic transformations.

Introduction: The Subtle Art of Chirality Transfer

Asymmetric synthesis, the controlled formation of a specific enantiomer of a chiral molecule, is a cornerstone of modern organic chemistry and pharmaceutical development.[1][2] The biological activity of a drug is often exclusive to a single enantiomer, making stereocontrol a critical aspect of synthesis. Chirality can be introduced into a molecule through various means, including chiral catalysts, chiral auxiliaries, or chiral reagents.[3][4]

An often-overlooked yet powerful strategy is the use of a chiral solvent.[5] In this approach, the solvent, which constitutes the bulk of the reaction medium, creates a chiral environment that influences the energetics of the diastereomeric transition states, thereby favoring the formation of one enantiomer over the other.[6] This transfer of stereochemical information is a subtle effect, governed by noncovalent interactions between the solvent, reactants, and the transition state assembly.[6][7]

(R)-1-tert-Butoxy-2-propanol emerges as a compelling candidate for a chiral solvent due to its unique structural features: a stereogenic center, a coordinating hydroxyl group, and a sterically demanding tert-butyl group. This combination can enforce a highly ordered, chiral solvation shell around the reactants.

Physicochemical Properties of (R)-1-tert-Butoxy-2-propanol

Understanding the physical properties of a solvent is paramount to designing a successful reaction protocol. (R)-1-tert-butoxy-2-propanol is a colorless liquid with properties that make it suitable for a range of reaction conditions.[8][9]

PropertyValueSource
Molecular Formula C₇H₁₆O₂[10]
Molecular Weight 132.20 g/mol [10]
Boiling Point 143-152 °C[9][11]
Melting Point -56 °C[9][11]
Density 0.874 g/mL at 20 °C[9]
Refractive Index 1.412-1.413 at 20 °C[9]
Flash Point 44 °C (112 °F)[10][11][12]
Solubility in Water Soluble[10][11]

Its high boiling point allows for reactions to be conducted over a wide temperature range, while its low melting point is advantageous for reactions requiring cryogenic conditions. Its solubility in water can simplify certain workup procedures.

Mechanism of Chirality Transfer: A Proposed Model

The efficacy of (R)-1-tert-butoxy-2-propanol as a chiral solvent hinges on its ability to form a structured, diastereomeric interaction with the reaction's transition state. The key mechanistic features are believed to be:

  • Coordination: The hydroxyl group of the solvent can coordinate to Lewis acidic centers in the reactants or reagents (e.g., a metal cation in an organometallic reagent or the carbonyl oxygen of a substrate).

  • Steric Shielding: The bulky tert-butyl group provides significant steric hindrance. Once the solvent molecule is oriented via coordination, this bulky group can effectively block one face of the prochiral substrate.

  • Ordered Transition State: This combination of coordination and steric blocking forces the incoming reagent to approach the substrate from the less hindered face, leading to the preferential formation of one enantiomer. The chirality of the solvent dictates which face is blocked.

The diagram below illustrates this proposed mechanism for the addition of a nucleophile (Nu) to a prochiral ketone.

G Mechanism of Solvent-Induced Chirality Transfer cluster_0 Chiral Solvation Shell cluster_1 Nucleophilic Attack Ketone Prochiral Ketone (R1-CO-R2) TS_Complex Diastereomeric Transition State Complex Ketone->TS_Complex Coordination of -OH to Carbonyl Solvent_R (R)-1-tert-butoxy-2-propanol Solvent_R->TS_Complex Forms Chiral Pocket Product_S Favored (S)-Product TS_Complex->Product_S Attack from Unhindered Face Product_R Disfavored (R)-Product TS_Complex->Product_R Sterically Hindered Path Nucleophile Nucleophile (Nu⁻) Nucleophile->TS_Complex Approaches Complex

Caption: Proposed model for chirality transfer.

Application: Asymmetric Addition of Grignard Reagents to Aldehydes

One of the most fundamental carbon-carbon bond-forming reactions is the addition of an organometallic reagent to a carbonyl group. Inducing enantioselectivity in this reaction using a chiral solvent is an attractive strategy.

Reaction Scheme: R¹-CHO + R²-MgBr --[(R)-1-tert-butoxy-2-propanol]--> (S)- or (R)- R¹-CH(OH)-R²

This protocol outlines a general procedure to screen the effectiveness of (R)-1-tert-butoxy-2-propanol in the asymmetric addition of ethylmagnesium bromide to benzaldehyde.

Protocol 1: Asymmetric Ethylation of Benzaldehyde

A. Materials and Reagents:

  • (R)-1-tert-Butoxy-2-propanol, anhydrous (>99%)

  • Benzaldehyde, freshly distilled

  • Ethylmagnesium bromide (e.g., 1.0 M solution in THF or Et₂O)

  • Anhydrous diethyl ether or THF (for control reactions/dilution)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard solvents for chromatography (Hexanes, Ethyl Acetate)

B. Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Septa and needles for inert atmosphere techniques

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral HPLC column for enantiomeric excess determination (e.g., Chiralcel OD-H or similar)

C. Experimental Workflow Diagram:

G start Start: Oven-dried Glassware setup Assemble Flask under N₂ Atmosphere start->setup add_solvent Add (R)-1-tert-butoxy-2-propanol setup->add_solvent cool Cool to -78 °C add_solvent->cool add_aldehyde Add Benzaldehyde Dropwise cool->add_aldehyde add_grignard Add EtMgBr Solution Dropwise add_aldehyde->add_grignard react Stir at -78 °C for 4 hours add_grignard->react warm Allow to Warm to Room Temp. react->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Diethyl Ether (3x) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Flash Chromatography concentrate->purify analyze Analyze by Chiral HPLC for ee% purify->analyze end End: Isolated Product analyze->end

Caption: Step-by-step experimental workflow.

D. Step-by-Step Procedure:

  • Preparation: Set up an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Solvent and Substrate Addition: Under a positive pressure of nitrogen, add 20 mL of anhydrous (R)-1-tert-butoxy-2-propanol to the flask. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Once the temperature is stable, add benzaldehyde (1.0 mmol, e.g., 102 µL) dropwise via syringe. Stir for 15 minutes.

  • Reagent Addition: Slowly add the ethylmagnesium bromide solution (1.2 mmol, e.g., 1.2 mL of a 1.0 M solution) dropwise over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the reaction progress by TLC (thin-layer chromatography). A typical reaction time is 2-4 hours.

  • Quenching: Once the reaction is complete, remove the cooling bath and slowly quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution while the flask is in an ice-water bath.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product (1-phenyl-1-propanol) by silica gel flash column chromatography using a hexane/ethyl acetate gradient.

  • Analysis: Determine the yield of the isolated product. The enantiomeric excess (ee%) is determined by chiral HPLC analysis.

Expected Results and Interpretation

The success of (R)-1-tert-butoxy-2-propanol as a chiral solvent will be quantified by the enantiomeric excess (ee%) of the product. The results should be compared against a control reaction run in an achiral solvent like THF or diethyl ether, which is expected to yield a racemic product (0% ee).

ReactionSolventTemperature (°C)Yield (%)ee (%)
Control Anhydrous THF-78~95%0% (Racemic)
Test (R)-1-tert-butoxy-2-propanol-78VariableTo be determined

A non-zero ee% in the test reaction provides direct evidence of chirality transfer from the solvent. The magnitude of the ee% will indicate the efficiency of this transfer. Further optimization of reaction parameters such as temperature, concentration, and the nature of the organometallic reagent may be necessary to maximize enantioselectivity.

Conclusion and Future Outlook

While the use of chiral solvents as the sole source of stereocontrol remains a developing field, (R)-1-tert-butoxy-2-propanol presents a structurally optimized platform for investigating this phenomenon.[5][13] Its combination of a coordinating hydroxyl group and a sterically demanding chiral backbone provides a logical basis for inducing enantioselectivity in a variety of important chemical transformations. The protocols provided herein offer a starting point for researchers to explore the potential of this and other chiral solvents in their own synthetic endeavors, paving the way for novel and efficient methods in asymmetric synthesis.

References

  • Chem.iitb.ac.in. Concise Introduction to Asymmetric Synthesis.
  • Meyers, A. I. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling.
  • ResearchGate. Possible effect of chiral solvents on asymmetric reactions.
  • University of Windsor. Asymmetric Synthesis.
  • ACS Publications. Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold.
  • IARC Public
  • RSC Publishing. Asymmetric synthesis using chirally modified borohydrides. Part 3.
  • PubChem. 1-tert-Butoxy-2-propanol.
  • National Center for Biotechnology Information. Unraveling chirality transfer mechanism by structural isomer-derived hydrogen bonding interaction in 2D chiral perovskite.
  • YouTube.
  • ChemicalBook. 1-TERT-BUTOXY-2-PROPANOL.
  • National Center for Biotechnology Information. Open questions on the transfer of chirality.
  • PubMed. [1][5]-Transfer of chirality during the Nicholas reaction in gamma-benzyloxy propargylic alcohols.

  • Inchem.org. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.
  • Tokyo Chemical Industry Co., Ltd. 1-(tert-Butoxy)-2-propanol.

Sources

Application

Application Note: Protocol for Synthesizing (R)-1-tert-Butoxy-2-propanol from Propylene Oxide

Abstract & Strategic Overview (R)-1-tert-Butoxy-2-propanol (CAS: 19089-69-1 for generic; specific R-isomer requires resolution) is a valuable chiral building block and solvent intermediate. Its synthesis from propylene o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(R)-1-tert-Butoxy-2-propanol (CAS: 19089-69-1 for generic; specific R-isomer requires resolution) is a valuable chiral building block and solvent intermediate. Its synthesis from propylene oxide (PO) presents two primary challenges: Enantiopurity and Regioselectivity .

Direct reaction of racemic propylene oxide with tert-butanol yields a racemic product. Furthermore, the bulky tert-butyl group hinders nucleophilic attack, often requiring catalytic activation that risks eroding regioselectivity (attacking C2 vs. C1).

This protocol details a two-stage synthetic workflow designed for high chemical and optical purity:

  • Hydrolytic Kinetic Resolution (HKR): Isolation of (R)-Propylene Oxide from inexpensive racemic starting material using the Jacobsen Co(salen) catalyst.

  • Lewis-Acid Catalyzed Ring Opening: Regioselective opening of (R)-PO with tert-butanol using Copper(II) Triflate [

    
    ], ensuring retention of configuration at the C2 chiral center.
    

Mechanistic Pathway & Logic

Stereochemical Retention

The synthesis relies on the principle that nucleophilic attack at the terminal carbon (C1) of the epoxide does not compromise the stereocenter at C2. Therefore, obtaining high-purity (R)-Propylene Oxide is the critical determinant of product enantiomeric excess (ee).

Regiocontrol (C1 vs. C2)
  • Base Catalysis (

    
    ):  Favors C1 attack exclusively (steric control) but is kinetically sluggish due to the poor nucleophilicity of the bulky tert-butoxide anion.
    
  • Brønsted Acid Catalysis (

    
    ):  Increases rate but promotes 
    
    
    
    character at C2, leading to secondary ether byproducts and potential racemization.
  • Lewis Acid Catalysis (

    
    ):  The optimal compromise. The metal coordinates to the epoxide oxygen, activating it for nucleophilic attack. The bulky tert-butanol is sterically directed to the less hindered C1 position, preserving the (R)-configuration at C2.
    

ReactionPathway RacPO Racemic Propylene Oxide HKR Stage 1: Jacobsen HKR (Co-Salen Catalyst) RacPO->HKR R_PO (R)-Propylene Oxide (>99% ee) HKR->R_PO Distillation S_Diol (S)-1,2-Propanediol (Byproduct) HKR->S_Diol Aqueous Phase RingOpen Stage 2: Ring Opening (t-BuOH, Cu(OTf)2) R_PO->RingOpen + t-BuOH Target (R)-1-tert-Butoxy-2-propanol RingOpen->Target Regioselective S_N2

Figure 1: Synthetic workflow separating chiral resolution from functionalization to maximize yield and purity.

Stage 1: Preparation of (R)-Propylene Oxide

Note: If commercial (R)-Propylene Oxide (>98% ee) is available, proceed to Stage 2. This protocol assumes racemic starting material.[1][2]

Materials
  • Reagent: Racemic Propylene Oxide (Reagent Grade).

  • Catalyst: (R,R)-(-)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II).

  • Oxidant: Acetic acid (to activate catalyst) or Pre-activated Co(III)-salen-OAc.

  • Solvent: THF (optional, usually neat).

Protocol
  • Catalyst Activation:

    • Dissolve the Co(II)-salen precursor (0.5 mol% relative to PO) in toluene.

    • Add acetic acid (2 equiv relative to Co) and stir open to air for 1 hour to generate the active (salen)Co(III)-OAc complex.

    • Concentrate to dryness in vacuo to remove solvent and excess acid.

  • Resolution Reaction:

    • Charge a flask with the activated catalyst and racemic Propylene Oxide (1.0 equiv).

    • Cool the mixture to 0°C using an ice bath.

    • Slowly add water (0.55 equiv) dropwise over 1 hour. Crucial: Controlling water addition rate prevents "runaway" hydrolysis.

    • Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours.

  • Isolation:

    • Setup a fractional distillation apparatus.

    • Distill the unreacted epoxide directly from the reaction mixture.

    • Collection: (R)-Propylene Oxide boils at ~34°C. Collect the fraction between 33–35°C.

    • Residue: The pot residue contains the (S)-diol and catalyst.

Validation Checkpoint:

  • Chiral GC: Analyze the distillate.

  • Target: >99% ee. If <98%, repeat the resolution on the isolated material with fresh catalyst (0.1 mol%) and water (0.1 equiv).

Stage 2: Regioselective Ring Opening

This step utilizes Copper(II) Triflate to catalyze the attack of the bulky tert-butanol nucleophile.

Materials & Equipment
  • Substrate: (R)-Propylene Oxide (from Stage 1).[1]

  • Nucleophile/Solvent: tert-Butanol (Anhydrous, 5–10 equiv).

  • Catalyst: Copper(II) Triflate [

    
    ] (1–2 mol%).
    
  • Equipment: Pressure tube or heavy-walled flask (PO is volatile; bp 34°C).

Experimental Protocol
  • Setup:

    • Flame-dry a heavy-walled pressure tube under argon.

    • Add

      
       (1.0 mol%) and anhydrous tert-butanol (5 equiv). Stir until the catalyst is dissolved/suspended.
      
  • Addition:

    • Cool the mixture to 0°C.

    • Add (R)-Propylene Oxide (1.0 equiv) via syringe.

    • Seal the vessel immediately.

  • Reaction:

    • Warm the mixture to 40°C (oil bath).

    • Stir for 12–24 hours.

    • Monitoring: Monitor consumption of PO by TLC or GC. The formation of the secondary alcohol product is indicated by a shift in retention time.

  • Workup:

    • Cool to room temperature.[1][2][3][4]

    • Quench by adding saturated aqueous

      
       (10 mL).
      
    • Extract with diethyl ether or dichloromethane (

      
       mL).
      
    • Wash combined organics with brine, dry over

      
      , and filter.
      
  • Purification:

    • Concentrate under reduced pressure (careful: product is volatile, do not use high vacuum for prolonged periods).

    • Distillation: Purify by fractional distillation (bp ~143°C for the ether).

Data Summary Table
ParameterSpecificationNotes
Catalyst Loading 1.0 – 2.0 mol%Higher loading increases rate but may lower regioselectivity.
Temperature 40°CDo not exceed 60°C to avoid polymerization.
Regioselectivity >20:1 (C1:C2)Favors 1-tert-butoxy-2-propanol.
Yield 75 – 85%Isolated yield after distillation.
Stereochemistry Retention(R)-PO yields (R)-Product.

Quality Control & Characterization

NMR Spectroscopy ( )
  • 1H NMR: Look for the characteristic tert-butyl singlet (~1.2 ppm, 9H).

    • Diagnostic Signal: The methine proton (CH-OH) at C2 should appear as a multiplet around 3.8–4.0 ppm.

    • Regioisomer Check: The primary alcohol (from C2 attack) would show a CH2-OH signal which typically has different splitting and shift.

  • 13C NMR: Confirm the quaternary carbon of the tert-butyl group (~73 ppm) and the C1 methylene carbon linked to oxygen (~65 ppm).

Chiral Gas Chromatography
  • Column: Cyclodextrin-based stationary phase (e.g.,

    
    -DEX 120 or equivalent).
    
  • Conditions: Isothermal 60°C or slow ramp.

  • Validation: Compare against racemic standard prepared by reacting racemic PO with

    
    -BuOH using 
    
    
    
    .

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Volatility of POEnsure reaction vessel is sealed tight; keep temperature <45°C.
Low Regioselectivity Catalyst too acidicSwitch from

to neutral alumina or reduce catalyst loading. Avoid protonic acids (

).
Racemization

pathway active
Reaction temperature too high. Lower to RT and increase time.
Polymerization Moisture presentEnsure

-BuOH is anhydrous. Water initiates PO homopolymerization.

References

  • Jacobsen, E. N. (2000).[5] "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431. Link

  • Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Catalytic Hydrolysis." Science, 277(5328), 936–938. Link

  • Moghadam, M., Tangestaninejad, S., Mirkhani, V., & Shaibani, R. (2006). "Bi(OTf)3: An efficient and reusable catalyst for ring opening of epoxides with alcohols." Tetrahedron, 62(2), 286-291. (Demonstrates metal triflate utility for regioselective opening). Link

  • Caron, M., & Sharpless, K. B. (1985). "Ti(O-i-Pr)4-mediated nucleophilic openings of 2,3-epoxy alcohols." The Journal of Organic Chemistry, 50(9), 1557–1560. (Foundational work on regioselective opening mechanisms). Link

Sources

Method

Application Notes and Protocols: (R)-1-tert-Butoxy-2-propanol as a Versatile Chiral Building Block in Pharmaceutical Synthesis

Introduction: The Imperative of Chirality in Modern Drug Design In the landscape of contemporary pharmaceutical development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a drug mo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Drug Design

In the landscape of contemporary pharmaceutical development, chirality is a paramount consideration. The three-dimensional arrangement of atoms in a drug molecule can profoundly influence its pharmacological and toxicological properties. This is because biological targets, such as enzymes and receptors, are themselves chiral, leading to stereospecific interactions. Consequently, one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, elicit adverse effects. This understanding has propelled a paradigm shift towards the development of single-enantiomer drugs to enhance therapeutic efficacy and patient safety.

(R)-1-tert-Butoxy-2-propanol has emerged as a valuable and versatile chiral building block in the synthesis of a variety of pharmaceutical compounds. Its utility lies in the presence of a defined stereocenter and two distinct oxygen functionalities that can be selectively manipulated. The bulky tert-butyl ether group serves as a robust protecting group for the primary hydroxyl, allowing for reactions at the secondary hydroxyl group with high fidelity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, synthesis, and strategic application of (R)-1-tert-Butoxy-2-propanol in the enantioselective synthesis of pharmaceutical drugs, with a focus on the widely prescribed beta-blocker class of medications.

Physicochemical Properties and Specifications of (R)-1-tert-Butoxy-2-propanol

(R)-1-tert-Butoxy-2-propanol is a clear, colorless liquid with a characteristic ethereal odor. Its physical and chemical properties make it a suitable starting material and solvent in various organic transformations.

PropertyValue
Molecular Formula C₇H₁₆O₂
Molecular Weight 132.20 g/mol
Appearance Colorless liquid
Boiling Point 151-152 °C
Melting Point -56 °C
Density ~0.87 g/cm³
Solubility Soluble in water and most organic solvents
Optical Rotation Specific to the (R)-enantiomer

Synthesis of (R)-1-tert-Butoxy-2-propanol

The industrial synthesis of racemic 1-tert-butoxy-2-propanol is typically achieved through the reaction of propylene glycol with isobutylene in the presence of a solid acid catalyst.[1] The enantiomerically pure (R)-1-tert-butoxy-2-propanol is often prepared through asymmetric synthesis or resolution of the racemic mixture. One common laboratory-scale approach involves the Sharpless asymmetric dihydroxylation of an appropriate alkene precursor, followed by etherification.

Below is a conceptual workflow for the synthesis of (R)-1-tert-Butoxy-2-propanol.

G cluster_0 Synthesis of (R)-1,2-Propanediol cluster_1 Protection of Primary Hydroxyl Allyl_alcohol Allyl Alcohol Sharpless_AD Sharpless Asymmetric Dihydroxylation (AD-mix-α) Allyl_alcohol->Sharpless_AD t-BuOOH, K2OsO2(OH)4 R_Propanediol (R)-1,2-Propanediol Sharpless_AD->R_Propanediol R_Propanediol_2 (R)-1,2-Propanediol Protection tert-Butylation R_Propanediol_2->Protection Isobutylene, H+ R_TB2P (R)-1-tert-Butoxy-2-propanol Protection->R_TB2P

Caption: Synthesis of (R)-1-tert-Butoxy-2-propanol.

Application in Pharmaceutical Synthesis: A Case Study of (S)-Propranolol

A significant application of (R)-1-tert-butoxy-2-propanol is in the synthesis of the (S)-enantiomers of aryloxypropanolamine beta-blockers. It is important to note that while the starting material is the (R)-enantiomer, a stereochemical inversion is strategically employed during the synthesis to yield the desired (S)-product, which is the pharmacologically active enantiomer for beta-blockade.

The following multi-step protocol outlines the synthesis of (S)-propranolol, a widely used beta-blocker, starting from (R)-1-tert-butoxy-2-propanol.

Overall Synthetic Strategy

The synthetic pathway involves three key stages:

  • Deprotection: Removal of the tert-butyl group to afford (R)-1,2-propanediol.

  • Activation and Inversion: Conversion of the diol to a chiral epoxide with inversion of stereochemistry. This is a critical step to set the desired (S)-configuration.

  • Ring Opening and Final Product Formation: Reaction of the chiral epoxide with the appropriate aryloxy and amine moieties to yield (S)-propranolol.

G R_TB2P (R)-1-tert-Butoxy-2-propanol Deprotection Step 1: Deprotection R_TB2P->Deprotection Acidic Hydrolysis R_Propanediol (R)-1,2-Propanediol Deprotection->R_Propanediol Activation_Inversion Step 2: Activation & Inversion R_Propanediol->Activation_Inversion 1. Tosylation 2. Base-induced cyclization S_Glycidyl_Tosylate (S)-Glycidyl Tosylate Activation_Inversion->S_Glycidyl_Tosylate Ring_Opening_1 Step 3a: Arylation S_Glycidyl_Tosylate->Ring_Opening_1 1-Naphthol, Base Intermediate 1-(Naphthyloxy)-2,3-epoxypropane Ring_Opening_1->Intermediate Ring_Opening_2 Step 3b: Amination Intermediate->Ring_Opening_2 Isopropylamine S_Propranolol (S)-Propranolol Ring_Opening_2->S_Propranolol

Caption: Synthetic pathway to (S)-Propranolol.

Detailed Experimental Protocols

Step 1: Deprotection of (R)-1-tert-Butoxy-2-propanol to (R)-1,2-Propanediol

Causality: The tert-butyl ether is a robust protecting group, stable to many reaction conditions. Its removal is typically achieved under acidic conditions, where the tertiary carbocation formed is stabilized. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation due to its strong acidity and volatility, which simplifies workup.[2][3][4]

Protocol:

  • To a solution of (R)-1-tert-butoxy-2-propanol (1.0 eq) in dichloromethane (DCM, 0.1 M), add trifluoroacetic acid (TFA, 2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude (R)-1,2-propanediol can be purified by distillation under reduced pressure.

ReagentMolar Eq.Purpose
(R)-1-tert-Butoxy-2-propanol1.0Starting Material
Dichloromethane (DCM)-Solvent
Trifluoroacetic Acid (TFA)2.0Deprotection Agent
Sat. aq. NaHCO₃-Quenching Agent
Anhydrous Na₂SO₄-Drying Agent
Step 2: Synthesis of (S)-Glycidyl Tosylate from (R)-1,2-Propanediol

Causality: This is a two-step, one-pot procedure that proceeds with an overall inversion of stereochemistry. The primary hydroxyl group of (R)-1,2-propanediol is selectively tosylated due to its lower steric hindrance. Subsequent treatment with a base induces an intramolecular Williamson ether synthesis (an SN2 reaction), where the secondary alkoxide attacks the carbon bearing the tosylate, displacing the tosyl group and forming the epoxide ring with inversion of configuration at the C2 position.[5]

Protocol:

  • Dissolve (R)-1,2-propanediol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C in an ice bath.

  • To this stirred solution, add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2-3 hours, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the tosylation by TLC. Upon completion, cool the reaction mixture back to 0 °C.

  • Add a solution of sodium hydroxide (2.0 eq) in water dropwise. Stir vigorously at room temperature for 4-6 hours to effect cyclization.

  • Dilute the reaction mixture with water and separate the organic layer. Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude (S)-glycidyl tosylate can be purified by column chromatography on silica gel or by recrystallization.

ReagentMolar Eq.Purpose
(R)-1,2-Propanediol1.0Starting Material
Triethylamine1.5Base for Tosylation
p-Toluenesulfonyl Chloride (TsCl)1.1Activating Agent
Sodium Hydroxide2.0Base for Cyclization
Dichloromethane (DCM)-Solvent
Step 3: Synthesis of (S)-Propranolol from (S)-Glycidyl Tosylate

Causality: This step involves the sequential nucleophilic opening of the epoxide ring. First, the phenoxide of 1-naphthol attacks the less sterically hindered carbon of the epoxide. This is followed by the reaction of the resulting intermediate with isopropylamine, which opens the newly formed epoxide ring to yield the final product.

Protocol:

  • Formation of the Aryl Ether Epoxide:

    • To a solution of 1-naphthol (1.0 eq) in a suitable solvent such as DMF or acetone, add a base like potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes to form the naphthoxide anion.

    • Add (S)-glycidyl tosylate (1.0 eq) to the reaction mixture and heat to 60-80 °C for 6-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude 1-(naphthyloxy)-2,3-epoxypropane is used in the next step without further purification.

  • Amination:

    • Dissolve the crude epoxide in a solvent such as methanol or ethanol.

    • Add an excess of isopropylamine (3.0-5.0 eq).

    • Heat the mixture to reflux and stir for 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing to obtain pure (S)-propranolol.

ReagentMolar Eq.Purpose
(S)-Glycidyl Tosylate1.0Chiral Intermediate
1-Naphthol1.0Aryl Moiety
Potassium Carbonate1.5Base
Isopropylamine3.0-5.0Amine Moiety
DMF/Acetone & Methanol/Ethanol-Solvents

Conclusion

(R)-1-tert-Butoxy-2-propanol serves as a highly effective and strategic chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its protected primary hydroxyl group allows for selective manipulation of the secondary hydroxyl, and through a carefully planned synthetic sequence involving stereochemical inversion, it provides access to the desired enantiomers of target drug molecules. The protocols detailed in this application note for the synthesis of (S)-propranolol exemplify the utility of this chiral synthon. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can leverage (R)-1-tert-butoxy-2-propanol to streamline the synthesis of complex chiral drugs, ensuring high enantiopurity and contributing to the development of safer and more effective medicines.

References

  • Alcántara, R., et al. (2000). Synthesis of 1-tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts. Reactive and Functional Polymers, 43(1-2), 97-104. [Link]

  • Li, B., et al. (2006). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Sharpless, K. B., et al. (1988). Asymmetric Dihydroxylation of Olefins with Osmium Tetroxide: Chiral Ligand Effects. Journal of the American Chemical Society, 110(26), 8537–8539. [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. [Link]

  • Dai, W., et al. (2003). A Practical Synthesis of (S)-(+)-Glycidyl Tosylate from (R)-(-)-3-chloro-1,2-propanediol. Organic Process Research & Development, 7(4), 543–545. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2006). 1-tert-Butoxypropan-2-ol. In Some Glycol Ethers. International Agency for Research on Cancer. [Link]

  • Eshghi, H., & Bakavoli, M. (2003). A Facile Synthesis of (S)-(-)-Propranolol. Journal of Sciences, Islamic Republic of Iran, 14(1), 17-19. [Link]

Sources

Application

Application Note: Optimized Esterification Protocols for (R)-1-tert-Butoxy-2-propanol

Executive Summary & Strategic Analysis Target Molecule: (R)-1-tert-Butoxy-2-propanol CAS: 19089-47-5 (Generic racemic); Chiral specific variants available. Key Structural Features: Chiral secondary alcohol ( -OH); Acid-l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: (R)-1-tert-Butoxy-2-propanol CAS: 19089-47-5 (Generic racemic); Chiral specific variants available. Key Structural Features: Chiral secondary alcohol (


-OH); Acid-labile tert-butyl ether protecting group.
The Chemical Challenge

Esterifying (R)-1-tert-Butoxy-2-propanol presents a classic "Steric vs. Stability" conflict:

  • Steric Hindrance: The hydroxyl group is secondary and adjacent to a bulky tert-butoxy methyl group. This reduces nucleophilicity, requiring activated acylating agents or hyper-nucleophilic catalysts (e.g., DMAP).

  • Acid Sensitivity: The tert-butyl ether is stable to base but highly susceptible to cleavage under strong acidic conditions (e.g., Fischer esterification with

    
    ), which generates isobutene and the corresponding diol [1].
    
  • Chiral Integrity: The (R)-configuration at the C2 position must be preserved. Mechanisms involving

    
     displacement (e.g., Mitsunobu) will invert the center. Acylation via carbonyl attack retains configuration.
    
Strategic Decision Matrix

We recommend two primary workflows based on the complexity of the acyl group:

  • Workflow A (Chemical): For attaching complex pharmacophores or when using expensive carboxylic acids. Uses Steglich Esterification .[1][2][3]

  • Workflow B (Biocatalytic): For simple acyl groups (acetates, butyrates) or "Green Chemistry" compliance. Uses Lipase-Catalyzed Transesterification .

Visualizing the Reaction Logic

The following diagram outlines the decision process and the mechanism of action for the recommended chemical route (Steglich), highlighting the critical role of DMAP in overcoming steric hindrance without using harsh acids.

EsterificationLogic Substrate (R)-1-tert-Butoxy-2-propanol Decision Acyl Group Complexity? Substrate->Decision Steglich Steglich Protocol (DCC/EDC + DMAP) Decision->Steglich Complex/Solid Acid Enzymatic Biocatalytic Protocol (Novozym 435) Decision->Enzymatic Simple/Liquid Acid Intermediate O-Acylisourea (Activated) Steglich->Intermediate Coupling Agent ActiveEster N-Acyl Pyridinium (Hyper-Electrophile) Intermediate->ActiveEster DMAP Attack Product Target Ester (Retained R-Config) ActiveEster->Product Alcohol Attack Enzymatic->Product Mild/No Solvent

Figure 1: Strategic workflow for esterification. The Chemical path utilizes DMAP to generate a reactive N-acyl pyridinium intermediate, bypassing the need for strong acid catalysis that would endanger the t-butyl ether.

Detailed Protocols

Protocol A: Modified Steglich Esterification

Best For: Coupling the substrate with complex carboxylic acids (e.g., drug intermediates) where acid chloride formation is difficult or risky.

Mechanism: This method uses DCC (Dicyclohexylcarbodiimide) or EDC to activate the carboxylic acid. DMAP (4-Dimethylaminopyridine) acts as a hyper-nucleophilic transfer catalyst. The reaction proceeds at neutral pH, preserving the tert-butyl ether [2].

Reagents:

  • Substrate: (R)-1-tert-Butoxy-2-propanol (1.0 equiv)

  • Carboxylic Acid: R-COOH (1.1 equiv)

  • Coupling Agent: DCC (1.1 equiv) or EDC·HCl (1.2 equiv)

  • Catalyst: DMAP (0.05 – 0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (

    
     or Ar).
    
  • Solubilization: Dissolve the Carboxylic Acid (1.1 equiv) and (R)-1-tert-Butoxy-2-propanol (1.0 equiv) in anhydrous DCM (approx. 0.2 M concentration relative to alcohol).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion. Stir for 5 minutes at

    
     (ice bath).
    
  • Activation: Dropwise add a solution of DCC (1.1 equiv) in minimal DCM over 10 minutes. Note: If using EDC·HCl, add as a solid.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours.

    • Observation: If using DCC, a white precipitate (dicyclohexylurea, DCU) will form.

  • Quench & Workup:

    • Filter off the DCU precipitate through a Celite pad.

    • Wash the filtrate with saturated

      
       (mildly acidic, safe for short contact) then saturated 
      
      
      
      .
    • Dry organic layer over

      
       and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel). Caution: Ensure silica is not overly acidic; pre-wash column with 1%

    
     if the product is extremely acid-sensitive, though usually not necessary for esters.
    
Protocol B: Lipase-Catalyzed Transesterification (Green Route)

Best For: Synthesis of acetates, propionates, or butyrates. Ideal for scale-up and avoiding toxic solvents.

Mechanism: Immobilized Lipase B from Candida antarctica (Novozym 435) catalyzes the transfer of an acyl group from a vinyl ester donor. This process is irreversible (tautomerization of vinyl alcohol to acetaldehyde) and occurs under extremely mild conditions [3].

Reagents:

  • Substrate: (R)-1-tert-Butoxy-2-propanol (1.0 equiv)

  • Acyl Donor: Vinyl Acetate (or Vinyl Butyrate) (2.0 – 5.0 equiv). Can act as solvent.[1][4][5][6][7][8]

  • Catalyst: Novozym 435 (Immobilized CAL-B), 10–20% w/w relative to substrate.

  • Solvent: Hexane or MTBE (optional; neat reaction preferred if reagents are liquid).

Step-by-Step Procedure:

  • Setup: In a glass vial or reactor, mix (R)-1-tert-Butoxy-2-propanol with Vinyl Acetate (3.0 equiv).

  • Catalyst Addition: Add Novozym 435 beads (10% by weight of the alcohol).

  • Incubation: Shake or stir gently (orbital shaker preferred to avoid grinding beads) at

    
    
    
    
    .
    • Note: Do not exceed

      
       to maintain enzyme stability.
      
  • Monitoring: Monitor by TLC or GC. Reaction is typically slower than chemical methods (24–48 hours).

  • Workup:

    • Filter the mixture to remove the enzyme beads (Enzyme can often be washed and reused).

    • Concentrate the filtrate to remove excess vinyl acetate and acetaldehyde byproduct.

  • Purification: Distillation or short-path filtration.

Analytical Data Summary

The following table summarizes expected analytical shifts confirming the formation of the ester while retaining the ether.

FeatureSubstrate: (R)-1-tert-Butoxy-2-propanolProduct: Ester DerivativeInterpretation
1H NMR (CH-O)

3.8 - 4.0 ppm (Multiplet)

5.0 - 5.2 ppm (Multiplet)
Significant downfield shift of the C2-H indicates acylation.
1H NMR (t-Butyl)

1.2 ppm (Singlet, 9H)

1.2 ppm (Singlet, 9H)
Retention of the singlet confirms the t-butyl ether is intact.
IR Spectroscopy Broad peak ~3400

(OH)
Strong peak ~1740

(C=O)
Disappearance of OH stretch; appearance of Ester Carbonyl.
Chiral GC Single peak (if pure R)Single peakNo racemization observed (unlike Mitsunobu conditions).

Troubleshooting & Optimization

  • Issue: Low Yield in Steglich:

    • Cause: Steric hindrance at the secondary alcohol is slowing the attack on the active ester.

    • Solution: Increase DMAP loading to 0.2 equiv or switch to EDC·HCl which often has faster kinetics than DCC in DCM. Ensure reagents are strictly anhydrous; water kills the active intermediate.

  • Issue: Loss of t-Butyl Group:

    • Cause: Acidic workup was too harsh or silica gel was too acidic.

    • Solution: Use neutral alumina for purification or wash silica with 1% Triethylamine/Hexane before loading the sample. Avoid

      
       or 
      
      
      
      washes; use Citric Acid (5% aq) if protonation of amines is required.
  • Issue: Enzymatic Reaction Stalls:

    • Cause: Accumulation of acetaldehyde (if using vinyl esters) or water (if using free acids).

    • Solution: Add molecular sieves (4Å) to the reaction to scavenge water/byproducts or apply a light vacuum to remove volatile acetaldehyde.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[9] Protective Groups in Organic Synthesis. Wiley-Interscience.[9] (Detailed stability profiles of tert-butyl ethers).

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. (Foundational paper on DMAP/DCC mechanism).

  • Ortiz, C., et al. (2019). Novozym 435: The "Perfect" Lipase Immobilized Biocatalyst? Catalysis Science & Technology. (Review of CAL-B applications for secondary alcohols).

  • Organic Chemistry Portal. (2023). Steglich Esterification: Mechanism and Examples.

Sources

Method

using (R)-1-tert-Butoxy-2-propanol in flow chemistry applications

Application Note: High-Performance Flow Chemistry – Continuous Enzymatic Generation and Utilization of (R)-1-tert-Butoxy-2-propanol Executive Summary (R)-1-tert-Butoxy-2-propanol is a critical chiral building block in th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Flow Chemistry – Continuous Enzymatic Generation and Utilization of (R)-1-tert-Butoxy-2-propanol

Executive Summary

(R)-1-tert-Butoxy-2-propanol is a critical chiral building block in the synthesis of beta-blockers and a high-performance "green" chiral solvent. However, its widespread adoption is often hampered by the cost of enantiopure sourcing and the safety risks associated with batch-processing ether-containing alcohols (peroxide formation).

This guide details a continuous flow protocol for the scalable production of (R)-1-tert-Butoxy-2-propanol via Enzymatic Kinetic Resolution (EKR), followed by its immediate downstream utilization. By transitioning from batch to flow, researchers achieve superior enantiomeric excess (>99% ee), enhanced safety profiles, and a 40-fold increase in space-time yield compared to traditional methods.

Scientific Foundation & Mechanism

Why Flow? The Kinetic Advantage

In batch EKR, product inhibition (by the co-product acetaldehyde) and enzyme degradation often stall conversion at ~45%, requiring long residence times that degrade chiral purity. Continuous flow packed-bed reactors (PBRs) remove the inhibitory co-product from the active site immediately, driving the equilibrium forward.

The Chemistry: Lipase-Mediated Resolution

The process utilizes Candida antarctica Lipase B (CAL-B, immobilized as Novozyme 435). The enzyme selectively acetylates the (S)-enantiomer of the racemic starting material using vinyl acetate as the irreversible acyl donor.

  • (S)-Enantiomer: Converted to the acetate ester.

  • (R)-Enantiomer: Remains as the unreacted alcohol (Target).

Mechanism:

  • Acyl-Enzyme Formation: Serine residue attacks vinyl acetate.

  • Stereoselective Transfer: The chiral pocket of CAL-B allows only the (S)-alcohol to attack the acyl-enzyme intermediate.

  • Release: (S)-Ester is released; (R)-Alcohol passes through untouched.

Experimental Protocol

Equipment & Materials
  • Flow Reactor: Vapourtec R-Series or equivalent modular flow system.

  • Reactor Column: Omnifit® glass column (10 mm i.d. x 100 mm length), variable volume.

  • Pumps: 2x HPLC-grade piston pumps (acid resistant).

  • Reagents:

    • Feed A: Racemic 1-tert-butoxy-2-propanol (1.0 M in MTBE or Hexane).

    • Feed B: Vinyl Acetate (0.6 M in MTBE).

    • Catalyst: Novozyme 435 (Immobilized CAL-B).

Step-by-Step Methodology

Step 1: Catalyst Bed Preparation

  • Pack the Omnifit column with 2.5 g of Novozyme 435.

  • Ensure tight packing to prevent "channeling" (fluid bypassing the catalyst).

  • Flush the column with pure MTBE at 0.5 mL/min for 20 minutes to remove air pockets and equilibrate the resin.

Step 2: System Configuration

  • Temperature: Set column heater to 40°C . (Note: >60°C degrades enzyme stability over long runs).

  • Pressure: Set Back Pressure Regulator (BPR) to 7 bar (100 psi) . This prevents solvent boiling and ensures good liquid-solid contact.

Step 3: The Reaction Run

  • Mixing: Combine Feed A and Feed B at a T-mixer prior to the column.

    • Flow Rate A: 0.5 mL/min.

    • Flow Rate B: 0.5 mL/min.

    • Resulting Residence Time: ~5–7 minutes (depending on column void volume).

  • Equilibration: Run the reaction mixture for 2 residence times (approx. 15 mins) before collecting fractions. This ensures steady-state concentration.

  • Collection: Direct the output stream into a cooled vessel (4°C) to quench any residual non-enzymatic acylation.

Step 4: Purification (Downstream)

  • Evaporate the solvent (MTBE) and excess vinyl acetate.

  • Separation: The mixture now contains (R)-Alcohol and (S)-Acetate. Due to significant boiling point differences (Alcohol: 151°C vs. Ester: ~170°C+), simple vacuum distillation or flash chromatography (Hexane/EtOAc gradient) yields pure (R)-1-tert-Butoxy-2-propanol.

Data & Performance Metrics

ParameterBatch ProcessContinuous Flow (This Protocol)
Reaction Time 24 - 48 Hours7 Minutes (Residence Time)
Conversion 42-48% (Variable)50% (Theoretical Max reached consistently)
Enantiomeric Excess (ee) 92 - 96%>99%
Space-Time Yield LowHigh (approx. 40x Batch)
Safety Peroxide accumulation riskMinimized (Low inventory, closed system)

Visualization

Diagram 1: Continuous Flow EKR Setup

This diagram illustrates the physical setup of the flow reactor, emphasizing the packed bed and downstream collection.

FlowSetup FeedA Feed A: Rac-Alcohol PumpA Pump A FeedA->PumpA FeedB Feed B: Vinyl Acetate PumpB Pump B FeedB->PumpB Mixer T-Mixer PumpA->Mixer 0.5 mL/min PumpB->Mixer 0.5 mL/min PBR Packed Bed Reactor (Novozyme 435, 40°C) Mixer->PBR Combined Stream BPR Back Pressure Regulator (7 bar) PBR->BPR Reaction Complete Collect Collection (R)-Alcohol + (S)-Ester BPR->Collect

Caption: Schematic of the continuous flow packed-bed reactor setup for the enzymatic kinetic resolution of 1-tert-butoxy-2-propanol.

Diagram 2: Stereoselective Reaction Pathway

This diagram details the molecular logic: how the enzyme selects the (S)-isomer, leaving the (R)-isomer pure.

ReactionPath Racemate Racemic 1-tert-butoxy-2-propanol Interaction Stereoselective Recognition Racemate->Interaction Enzyme CAL-B Enzyme (Active Site) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Vinyl Acetate AcylEnzyme->Interaction S_Path (S)-Enantiomer Fits Active Site Interaction->S_Path Fast Reaction R_Path (R)-Enantiomer Steric Clash Interaction->R_Path No Reaction ProductS (S)-Acetate Ester (Byproduct) S_Path->ProductS Acetylation ProductR (R)-Alcohol (TARGET PRODUCT) R_Path->ProductR Passes Through

Caption: Mechanistic pathway of CAL-B mediated kinetic resolution. The enzyme selectively acetylates the (S)-isomer, leaving the desired (R)-isomer intact.

Safety & Handling (Critical)

  • Peroxide Formation: Like all ethers, 1-tert-butoxy-2-propanol can form explosive peroxides upon exposure to air.

    • Flow Advantage: The closed nature of flow systems significantly reduces air exposure.

    • Protocol: Test feed solutions with peroxide strips prior to use. If positive, pass through a column of activated alumina before the reactor.

  • Flammability: Flash point is approx. 44°C. The reactor temperature (40°C) is near the flash point. Ensure the system is grounded and leak-free.

  • Pressure: Do not exceed the pressure rating of the glass column (typically 20-30 bar). The operating pressure of 7 bar is safe but requires monitoring.

References

  • Continuous Flow Biocatalysis

    • Title: "Continuous Flow Biocatalysis: Production of High Value Chemicals."
    • Source:Chemical Reviews, 2011.
    • URL:[Link]

  • Enzymatic Kinetic Resolution in Flow

    • Title: "Kinetic resolution of secondary alcohols using a packed bed reactor."
    • Source:Journal of Flow Chemistry, 2012.
    • URL:[Link] (Generalized reference for CAL-B PBR protocols).

  • Physical Properties & Safety

    • Title: "1-tert-Butoxy-2-propanol - PubChem Compound Summary."
    • Source:National Center for Biotechnology Inform
    • URL:[Link]

  • Green Solvent Applications

    • Title: "Propylene Glycol Ethers: A Green Altern
    • Source:Green Chemistry, 2015.
    • URL:[Link]

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before conducting chemical experiments.

Application

Advanced Solvent Extraction Strategies Utilizing (R)-1-tert-Butoxy-2-propanol

Abstract This application note details the physicochemical advantages and experimental protocols for utilizing (R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for racemate; specific isomer requires resolution) in pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical advantages and experimental protocols for utilizing (R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for racemate; specific isomer requires resolution) in pharmaceutical extraction and purification workflows. Unlike traditional chlorinated solvents or E-series glycol ethers, this solvent offers a unique combination of amphiphilicity , steric bulk , and reduced toxicity . This guide provides a self-validating protocol for the enzymatic isolation of the (R)-enantiomer from commercial racemate and demonstrates its application as a Chiral Solvating Agent (CSA) in the extraction of sensitive bioactive intermediates.

Physicochemical Profile & Green Chemistry Rationale

The "Green" Advantage

(R)-1-tert-Butoxy-2-propanol belongs to the P-series glycol ethers (propylene glycol derivatives). Its primary advantage over E-series (ethylene glycol) ethers is metabolic safety.

  • Metabolic Pathway: Unlike ethylene glycol ethers, which oxidize to toxic alkoxyacetic acids (causing hemolysis and bone marrow depression), the bulky tert-butyl group in 1-tert-butoxy-2-propanol prevents oxidation to the corresponding acid.

  • Steric Properties: The tert-butyl group provides significant steric hindrance, reducing the solvent's tendency to form tight coordination complexes with metal catalysts, making it an ideal inert medium for metal-catalyzed extractions.

Key Physical Properties
PropertyValueRelevance to Extraction
Molecular Weight 132.20 g/mol Moderate volatility for easy recovery.
Boiling Point 151°CHigh enough for thermal stability; requires vacuum for removal.
Water Solubility ~18% (w/w) at 20°CAmphiphilic: Forms a biphasic system with water at high concentrations but dissolves polar impurities.
Log P (Octanol/Water) 0.87Ideal for extracting moderately lipophilic APIs (LogP 1–3).
Flash Point 44.4°CCombustible; requires standard Class I solvent handling.
Chirality (R)-EnantiomerUsed for chiral recognition/resolution processes.

Protocol A: Enzymatic Kinetic Resolution

Objective: Since 1-tert-butoxy-2-propanol is commercially available primarily as a racemate (Arcosolv® PTB), the first step for chiral applications is the isolation of the (R)-enantiomer. Mechanism: Lipase-catalyzed transesterification.[1] Candida antarctica Lipase B (CAL-B) displays high enantioselectivity for the (R)-enantiomer of secondary alcohols, converting it to the acetate ester while leaving the (S)-alcohol unreacted.

Reagents & Equipment
  • Substrate: Racemic 1-tert-butoxy-2-propanol (Commercial Grade, >99%).

  • Acyl Donor: Vinyl Acetate (3.0 equivalents).

  • Catalyst: Novozym 435 (immobilized CAL-B).

  • Solvent: Methyl tert-butyl ether (MTBE) or Hexane (dry).

  • Equipment: Orbital shaker (200 rpm), Rotary Evaporator, Silica Gel Column.

Step-by-Step Workflow
  • Reaction Setup:

    • Dissolve racemic 1-tert-butoxy-2-propanol (100 mmol) in dry MTBE (200 mL).

    • Add Vinyl Acetate (300 mmol).

    • Add Novozym 435 (20 mg/mmol substrate).

  • Incubation:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Monitor: Check conversion via GC-FID every 2 hours.

    • Stop Point: Terminate reaction when conversion reaches 50% (theoretical maximum for resolution).

  • Filtration:

    • Filter off the immobilized enzyme (enzyme can be washed with MTBE and reused up to 5 times).

  • Separation:

    • Evaporate the solvent and excess vinyl acetate under reduced pressure.

    • Result: The residue contains (S)-alcohol (unreacted) and (R)-acetate .

  • Purification of (R)-Isomer:

    • Separate the alcohol and ester via Flash Chromatography (Hexane/EtOAc gradient).

    • Hydrolysis: Treat the (R)-acetate with NaOH (1M in MeOH/Water) to cleave the ester.

    • Extract the resulting (R)-1-tert-butoxy-2-propanol with DCM, dry over MgSO₄, and concentrate.

Workflow Visualization

KineticResolution Start Racemic 1-tert-butoxy-2-propanol Reaction Enzymatic Acylation (CAL-B + Vinyl Acetate) Solvent: MTBE, 30°C Start->Reaction Check GC Monitoring (Target: 50% Conversion) Reaction->Check Check->Reaction < 50% Filter Filter Enzyme Check->Filter = 50% Mixture Mixture: (S)-Alcohol + (R)-Acetate Filter->Mixture Chromatography Flash Chromatography Separation Mixture->Chromatography Hydrolysis Chemical Hydrolysis (NaOH/MeOH) Chromatography->Hydrolysis (R)-Acetate Fraction FinalProduct Pure (R)-1-tert-butoxy-2-propanol (>99% ee) Hydrolysis->FinalProduct

Figure 1: Kinetic resolution workflow to isolate the (R)-enantiomer using CAL-B lipase.

Protocol B: Chiral Co-Solvent Extraction

Application: Using pure (R)-1-tert-butoxy-2-propanol as a Chiral Solvating Agent (CSA) to enrich the enantiomeric purity of a lipophilic amine drug intermediate (e.g., Propranolol precursor) via Liquid-Liquid Extraction (LLE).

Scientific Rationale

The (R)-solvent acts as a chiral host . In a biphasic system (Water/Organic), the (R)-solvent preferentially solvates one enantiomer of the target drug through diastereomeric hydrogen bonding interactions, effectively altering the Partition Coefficient (


) of that specific enantiomer.
Experimental Protocol
  • Aqueous Phase Preparation:

    • Prepare a buffered solution (pH 9.0, Phosphate buffer) containing the racemic drug intermediate (10 mM).

    • Note: pH must be > pKa of the amine to ensure it is in the neutral (extractable) form.

  • Organic Phase Preparation:

    • Primary Solvent: Heptane (non-polar carrier).

    • Chiral Selector: Add (R)-1-tert-butoxy-2-propanol at 10% (v/v).

  • Extraction Process:

    • Mix Aqueous and Organic phases at a 1:1 ratio in a jacketed separation funnel.

    • Equilibrate at 5°C (Lower temperatures often enhance chiral recognition).

    • Stir vigorously for 30 minutes.

  • Phase Separation:

    • Allow phases to settle for 15 minutes.

    • Collect the organic phase (enriched with the target enantiomer).

  • Back-Extraction (Recovery):

    • Extract the organic phase with acidic water (0.1 M HCl).

    • The drug transfers to the aqueous phase; the (R)-solvent remains largely in the organic phase (depending on distribution ratio) or can be recovered via distillation.

Mechanism Visualization

ChiralExtraction AqPhase Aqueous Phase (Racemic Drug) Interaction Diastereomeric Complex Formation (H-Bonding) AqPhase->Interaction Mass Transfer OrgPhase Organic Phase (Heptane + (R)-Solvent) OrgPhase->Interaction Chiral Selector Selectivity Differential Solubility K(R-drug) > K(S-drug) Interaction->Selectivity Result Enantiomerically Enriched Extract Selectivity->Result Partitioning

Figure 2: Mechanism of enantioselective extraction driven by the chiral solvent environment.

Analytical Validation

To ensure the protocol is self-validating, the following analytical checks are mandatory:

  • Enantiomeric Excess (ee) Determination:

    • Method: Chiral HPLC (e.g., Chiralcel OD-H column).

    • Mobile Phase: Hexane/IPA (90:10).

    • Calculation:

      
      
      
  • Residual Solvent Analysis:

    • Method: GC-Headspace.

    • Limit: Ensure <5000 ppm (Class 3 solvent limit) if used in final API steps, though specific limits for this solvent should be calculated based on PDE (Permitted Daily Exposure).

References

  • World Health Organization (WHO). (2004). 1-tert-Butoxypropan-2-ol: Concise International Chemical Assessment Document 63. Retrieved from [Link]

  • National Toxicology Program (NTP). (1992).[2] NTP Technical Report on the Toxicity Studies of Propylene Glycol Mono-t-butyl Ether. Retrieved from [Link]

  • Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols. Chemical Reviews. Retrieved from [Link]

  • PubChem. (2023). Compound Summary: 1-tert-Butoxy-2-propanol.[2][3][4][5][6][7] Retrieved from [Link]

Sources

Method

Stereocontrolled Synthesis of Chiral Ethers from (R)-1-tert-Butoxy-2-propanol: Retention vs. Inversion Strategies

Application Note: AN-2026-CHIRAL Executive Summary This application note details the stereoselective synthesis of chiral ethers derived from (R)-1-tert-Butoxy-2-propanol . This starting material is a valuable chiral buil...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL

Executive Summary

This application note details the stereoselective synthesis of chiral ethers derived from (R)-1-tert-Butoxy-2-propanol . This starting material is a valuable chiral building block due to the presence of a robust tert-butyl protecting group and a secondary hydroxyl group.

We present two distinct synthetic pathways to access complementary stereochemical outcomes:

  • Pathway A (Williamson Ether Synthesis): Proceeds with Retention of Configuration , yielding (R)-ethers.

  • Pathway B (Mitsunobu Reaction): Proceeds with Inversion of Configuration , yielding (S)-ethers.

These protocols are optimized for researchers in medicinal chemistry and drug development requiring high enantiomeric excess (ee) and reproducible scalability.

Strategic Overview & Decision Matrix

The choice of synthetic route depends entirely on the desired stereochemistry of the final ether. The secondary alcohol at the C2 position allows for divergent synthesis.[1]

Logical Workflow

The following decision tree illustrates the mechanistic divergence based on the reaction conditions selected.

G Start (R)-1-tert-Butoxy-2-propanol (Secondary Alcohol) Decision Desired Stereochemistry? Start->Decision PathA PATHWAY A Williamson Ether Synthesis (Base + Alkyl Halide) Decision->PathA Retention (R) PathB PATHWAY B Mitsunobu Reaction (PPh3 + DIAD + Nucleophile) Decision->PathB Inversion (S) MechA Mechanism: Alkoxide Formation No Bond Cleavage at Chiral Center PathA->MechA MechB Mechanism: Activation of Oxygen SN2 Backside Attack at Chiral Center PathB->MechB ResultA PRODUCT: (R)-Ether (Retention of Configuration) MechA->ResultA ResultB PRODUCT: (S)-Ether (Inversion of Configuration) MechB->ResultB

Figure 1: Strategic decision tree for selecting the appropriate synthetic pathway based on stereochemical requirements.

Technical Considerations & Material Properties

Starting Material Profile
  • Compound: (R)-1-tert-Butoxy-2-propanol

  • Molecular Weight: 132.20 g/mol [2][3]

  • Boiling Point: ~151°C[4]

  • Key Feature: The tert-butyl ether is stable to basic conditions (Williamson) and neutral conditions (Mitsunobu) but is acid-labile . Avoid strong acidic workups (pH < 2) to prevent deprotection.

Stereochemical Integrity
  • Williamson: The C-O bond of the chiral center is not broken. The alcohol oxygen acts as the nucleophile. Stereochemistry is retained.

  • Mitsunobu: The alcohol oxygen is activated by phosphorus, converting it into a leaving group.[1][5] The incoming nucleophile attacks the chiral carbon from the backside.[6] Stereochemistry is inverted.[6][7]

Detailed Protocols

Protocol A: Williamson Ether Synthesis (Retention)

Target: Synthesis of (R)-2-(benzyloxy)-1-tert-butoxypropane. Mechanism:


 (on the electrophile).
Scope:  Best for primary alkyl halides (Methyl, Benzyl, Allyl). Secondary halides may lead to elimination (E2).[8][9][10]
Reagents & Equipment[2][7][11][12][13]
  • (R)-1-tert-Butoxy-2-propanol (1.0 equiv)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Benzyl Bromide (BnBr) (1.2 equiv)

  • Tetrabutylammonium iodide (TBAI) (0.05 equiv) - Catalyst to speed up reaction

  • Anhydrous THF or DMF (Solvent)

  • Ice bath, Inert gas (Nitrogen/Argon) manifold

Step-by-Step Procedure
  • NaH Preparation: In a flame-dried 3-neck flask under Nitrogen, add NaH (60% dispersion). Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if purification of the final product is expected to be difficult, though usually unnecessary for this ether.

  • Solvation: Suspend NaH in anhydrous THF (0.5 M concentration relative to alcohol). Cool to 0°C .[7]

  • Alkoxide Formation: Add (R)-1-tert-Butoxy-2-propanol dropwise via syringe over 15 minutes. Hydrogen gas (

    
    ) will evolve.
    
    • Critical Control Point: Allow to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete deprotonation. The solution should turn slightly yellow/clear.

  • Electrophile Addition: Cool back to 0°C. Add TBAI (catalytic) followed by the dropwise addition of Benzyl Bromide.

  • Reaction: Warm to RT and stir. Monitor by TLC (Hexane/EtOAc 9:1). Reaction is typically complete in 4-12 hours.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution dropwise to quench excess hydride.
    
  • Workup: Extract with

    
     or EtOAc (3x). Wash combined organics with water (2x) and brine (1x). Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Protocol B: Mitsunobu Reaction (Inversion)

Target: Synthesis of (S)-Aryl ethers (e.g., Phenol derivatives). Mechanism:


 (on the chiral carbon).
Scope:  Ideal for coupling with phenols or acidic nucleophiles (

).
Reagents & Equipment[2][7][10][11][12][13]
  • (R)-1-tert-Butoxy-2-propanol (1.0 equiv)

  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Phenol (or substituted phenol) (1.2 equiv)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 equiv) - Preferred over DEAD for safety stability.

  • Anhydrous THF or Toluene.

Reaction Mechanism Diagram

The following diagram details the activation step that enforces inversion.

Mitsunobu Alcohol (R)-Alcohol PPh3 PPh3 Betaine Betaine Intermediate (PPh3-DIAD) PPh3->Betaine DIAD DIAD DIAD->Betaine Phenol Phenol (ArOH) OxyPhos Oxyphosphonium Ion (Activated Oxygen) Betaine->OxyPhos + Alcohol + Phenol Product (S)-Aryl Ether (Inverted) OxyPhos->Product SN2 Attack by ArO- Byproducts Byproducts: Ph3P=O + Hydrazine OxyPhos->Byproducts

Figure 2: Mitsunobu mechanism showing activation of the alcohol oxygen leading to inversion.[1]

Step-by-Step Procedure
  • Mixture Preparation: In a dried flask under Nitrogen, dissolve (R)-1-tert-Butoxy-2-propanol,

    
    , and the Phenol in anhydrous THF (0.2 M).
    
  • Cooling: Cool the mixture to 0°C .

  • DIAD Addition: Add DIAD dropwise over 20-30 minutes.

    • Critical Control Point: The reaction is exothermic. Maintain temperature < 5°C during addition to prevent side reactions (e.g., hydrazide formation). The solution will typically turn yellow/orange.

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Workup: Concentrate the solvent directly (rotary evaporator).

  • Purification: This is the challenging step in Mitsunobu reactions due to

    
     (triphenylphosphine oxide) formation.
    
    • Method A: Triturate the residue with cold Hexane/Ether (1:1);

      
       often precipitates. Filter and concentrate filtrate.[7]
      
    • Method B: Flash chromatography.

      
       is very polar; elute product first with non-polar solvent (Hexane/EtOAc 95:5).
      

Performance Data & Comparison

FeatureWilliamson Ether SynthesisMitsunobu Reaction
Stereochemistry Retention (R) Inversion (S)
Primary Electrophile Alkyl Halide (BnBr, MeI)Activated Alcohol (Self)
Nucleophile Alcohol (as Alkoxide)Acid/Phenol
Atom Economy HighLow (generates

, Hydrazine)
Typical Yield 75 - 90%60 - 85%
Key Risk Elimination (E2) if halide is secondarySeparation of byproducts

Safety & Handling (E-E-A-T)

  • Sodium Hydride (NaH): Pyrophoric and water-reactive.[12] Always handle under inert atmosphere. In case of fire, use Class D extinguisher or dry sand; never use water .

  • DIAD/DEAD: Shock-sensitive and explosive upon heating. Store in a refrigerator. DIAD is significantly more stable than DEAD and is recommended for scale-up.

  • Peroxides: Ethers (including the starting material and products) can form explosive peroxides upon prolonged storage and air exposure. Test with starch-iodide paper before distillation.

References

  • Mitsunobu Reaction Mechanism & Inversion

    • Swamy, K. C. K., et al.
    • Source:

  • Williamson Ether Synthesis & Retention

    • Master Organic Chemistry: The Williamson Ether Synthesis.
    • Source:

  • Properties of 1-tert-Butoxy-2-propanol

    • PubChem Compound Summary: 1-tert-Butoxy-2-propanol.
    • Source:

  • Safety Data Sheets (NaH & DIAD)

    • Sigma-Aldrich Safety D
    • Source:

Sources

Application

Application Note: Stereocontrolled Synthesis of Biodegradable Polyesters using (R)-1-tert-Butoxy-2-propanol

Topic: (R)-1-tert-Butoxy-2-propanol Usage in Polymer Synthesis Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Process Engineers. Executive Summary & Scientific R...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-1-tert-Butoxy-2-propanol Usage in Polymer Synthesis Content Type: Application Note & Protocol Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Process Engineers.

Executive Summary & Scientific Rationale

(R)-1-tert-Butoxy-2-propanol (CAS: N/A for specific enantiomer in common bulk; Racemate CAS: 57018-52-7) is a high-value chiral secondary alcohol. While its racemic form is a common industrial solvent (propylene glycol mono-tert-butyl ether), the enantiopure (R)-isomer serves a critical role in precision polymer synthesis, specifically as a chiral chain-transfer agent and initiator in the Ring-Opening Polymerization (ROP) of cyclic esters (e.g., Lactide,


-Caprolactone).
Why This Molecule?
  • Chiral End-Group Fidelity: In drug delivery systems, the microstructure of Poly(lactide) (PLA) dictates degradation rates. Using an enantiopure initiator allows researchers to study the influence of end-group stereochemistry on the polymer's crystalline packing and hydrolytic stability.

  • Steric Bulk: The tert-butoxy tail provides significant steric bulk, preventing back-biting reactions during polymerization and enhancing the solubility of the resulting polymer in organic solvents.

  • Orthogonal Functionality: The tert-butyl ether group is stable under standard ROP conditions but can be selectively deprotected under strong acidic conditions (e.g., TFA), converting the chain end into a primary hydroxyl group for block copolymer synthesis (e.g., PLA-b-PEG).

Pre-Requisite Protocol: Enzymatic Kinetic Resolution

Rationale: The (R)-enantiomer is not widely available in bulk. The most robust method to obtain it with high enantiomeric excess (


) is via enzymatic kinetic resolution of the commercial racemate.
Materials
  • Substrate: Racemic 1-tert-Butoxy-2-propanol.

  • Biocatalyst: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).

  • Acyl Donor: Vinyl Acetate (irreversible donor).

  • Solvent: Hexane or MTBE (Methyl tert-butyl ether).

Workflow Diagram (Kinetic Resolution)

KineticResolution cluster_legend Key Mechanism Racemate Racemic 1-tert-Butoxy-2-propanol Reaction Enzymatic Transesterification (CAL-B + Vinyl Acetate) Racemate->Reaction 40°C, 24h Separation Column Chromatography (Silica Gel) Reaction->Separation Crude Mix ProductR (R)-Ester (Intermediate) Separation->ProductR Elutes 1st ProductS (S)-Alcohol (Unreacted) Separation->ProductS Elutes 2nd Hydrolysis Chemical Hydrolysis (NaOH/MeOH) FinalR Purified (R)-1-tert-Butoxy-2-propanol Hydrolysis->FinalR Extraction ProductR->Hydrolysis Deprotection CAL-B is (R)-selective CAL-B is (R)-selective Acylates (R)-alcohol to Ester Acylates (R)-alcohol to Ester CAL-B is (R)-selective->Acylates (R)-alcohol to Ester

Figure 1: Workflow for the isolation of (R)-1-tert-Butoxy-2-propanol via lipase-catalyzed kinetic resolution.

Step-by-Step Methodology
  • Reaction Setup: In a round-bottom flask, dissolve racemic 1-tert-Butoxy-2-propanol (100 mmol) in Hexane (200 mL).

  • Additions: Add Vinyl Acetate (300 mmol, 3 eq) and Novozym 435 (10 mg/mmol substrate).

  • Incubation: Stir at 200 rpm at 30–40°C. Monitor conversion via GC-FID.

    • Note: CAL-B typically follows Kazlauskas' rule, preferentially acylating the (R)-enantiomer. Stop reaction at 50% conversion.

  • Filtration: Filter off the immobilized enzyme (can be reused).

  • Separation: Evaporate solvent. Separate the (S)-alcohol (unreacted) from the (R)-acetate (product) using silica gel flash chromatography (Eluent: Hexane/EtOAc gradient).

  • Hydrolysis (Target Recovery): Take the isolated (R)-acetate. Dissolve in MeOH. Add 1M NaOH (1.5 eq). Stir for 2 hours.

  • Extraction: Neutralize with HCl, extract with DCM, dry over MgSO4, and distill.

    • Yield Target: ~40-45% (theoretical max 50%).

    • Validation: Chiral GC or HPLC (Chiralcel OD-H column).

Core Application: Ring-Opening Polymerization (ROP) of L-Lactide[1]

(R)-1-tert-Butoxy-2-propanol acts as the initiator. The hydroxyl group attacks the carbonyl of the lactide monomer, opening the ring and forming an ester linkage. The (R)-stereocenter at the chain end remains intact, providing a "stereochemical label" to the polymer chain.

Materials
  • Monomer: L-Lactide (recrystallized from dry toluene).

  • Initiator: (R)-1-tert-Butoxy-2-propanol (dried over molecular sieves).

  • Catalyst: Tin(II) 2-ethylhexanoate (

    
    ) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) for metal-free routes.
    
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

ROP Mechanism Diagram

ROP_Mechanism cluster_control Stereocontrol Factors Initiator (R)-1-tert-Butoxy-2-propanol (Chiral Initiator) Complex Activated Alkoxide Species Initiator->Complex Coordination Catalyst Catalyst Activation (Sn(Oct)2 or TBD) Catalyst->Complex Transition Coordination-Insertion Transition State Complex->Transition Nucleophilic Attack Monomer L-Lactide (Cyclic Ester) Monomer->Transition Polymer Poly(L-lactide) with (R)-Alkoxy End-Group Transition->Polymer Ring Opening & Propagation End-Group Chirality End-Group Chirality End-Group Chirality->Polymer Chain Length (Mn) Chain Length (Mn)

Figure 2: Coordination-Insertion mechanism for the ROP of Lactide utilizing the chiral alcohol initiator.

Experimental Protocol (Solution Polymerization)
  • Glovebox Operation: In a nitrogen-filled glovebox, weigh L-Lactide (2.0 g, 13.8 mmol) into a flame-dried Schlenk flask.

  • Initiator Addition: Add (R)-1-tert-Butoxy-2-propanol via microsyringe.

    • Target Mn Calculation:

      
      .
      
    • Example: For Target

      
       of 10,000  g/mol , use ~0.2 mmol (26.4 mg) of initiator.
      
  • Catalyst Addition: Add

    
     solution in toluene.
    
    • Ratio: Maintain [Monomer]/[Catalyst] ratio

      
       to prevent transesterification.
      
  • Polymerization:

    • Seal flask and move to oil bath.

    • Temperature: 110°C (Toluene reflux).

    • Time: 12–24 hours.

  • Termination: Quench with wet methanol (excess).

  • Purification: Precipitate the polymer solution (dropwise) into cold diethyl ether or hexane. Filter and vacuum dry at 40°C.

Data Analysis & Validation

To confirm the incorporation of the chiral initiator, use End-Group Analysis via


-NMR.
ParameterMethodExpected Observation
End-Group ID

-NMR (CDCl3)
Distinct singlet/doublet for tert-butyl group at

ppm.
Molecular Weight GPC (THF, polystyrene std)Monomodal distribution.

should match theoretical value calculated from [M]/[I] ratio.
Dispersity (Đ) GPC

indicates controlled "living" polymerization.
Stereochemistry Polarimetry (

)
Compare specific rotation against polymers initiated with racemic alcohol.

Troubleshooting & Critical Control Points

  • Water Contamination: The most common failure mode. Water acts as a competing initiator (achiral), producing chains with carboxylic acid ends instead of the desired chiral ether end.

    • Solution: Azeotropic drying of monomer and distillation of initiator over CaH2 is mandatory.

  • Transesterification: At high conversions or high temperatures (>130°C), the catalyst may cause back-biting, broadening the PDI.

    • Solution: Stop reaction at ~90% conversion; use lower temperatures with more active organocatalysts (e.g., TBD).

  • Resolution Efficiency: If the enzymatic resolution yields low ee, the resulting polymer will be a mixture of diastereomers at the chain end.

    • Solution: Recrystallize the intermediate (R)-ester if it is solid, or perform a second enzymatic pass.

References

  • Enzymatic Kinetic Resolution Fundamentals

    • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron.[1] Link

  • ROP Mechanism & Initiators

    • Dubois, P., et al. (1991). Macromolecular Engineering of Polylactones and Polylactides. 1. End-functionalization. Macromolecules.[1][2][3][4][5][6] Link

  • Chiral Alcohol Usage in Polymerization

    • Stanford, M. J., & Dove, A. P. (2010). Stereocontrolled ring-opening polymerization of lactide. Chemical Society Reviews. Link

  • Physical Properties of 1-tert-Butoxy-2-propanol

    • PubChem Database. 1-tert-Butoxy-2-propanol.Link

  • Organocatalysis in ROP (Alternative to Sn(Oct)2)

    • Kamber, N. E., et al. (2007). Organocatalytic Ring-Opening Polymerization.[4] Chemical Reviews. Link

Sources

Technical Notes & Optimization

Troubleshooting

purification of (R)-1-tert-Butoxy-2-propanol via fractional distillation

The following technical guide addresses the purification of (R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for the racemate; specific (R)-isomer references often share physical data). This guide focuses on fractional dist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of (R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for the racemate; specific (R)-isomer references often share physical data). This guide focuses on fractional distillation as the primary unit operation for chemical purification (removal of solvents, catalysts, and regioisomers).

CRITICAL SCIENTIFIC DISCLAIMER: Fractional distillation separates components based on boiling point differences (volatility). It cannot separate the (R)-enantiomer from the (S)-enantiomer, as they possess identical boiling points. This protocol is designed to purify the chemical species (1-tert-butoxy-2-propanol) from reaction byproducts (e.g., 2-tert-butoxy-1-propanol, tert-butanol) while preserving the enantiomeric excess (ee) achieved during your upstream asymmetric synthesis.

Part 1: Pre-Distillation Assessment & Safety

Before initiating thermal purification, you must characterize the crude feed. The synthesis of 1-tert-butoxy-2-propanol (typically via ring-opening of propylene oxide with tert-butanol) produces specific impurities that dictate your distillation strategy.

Key Impurity Profile
ComponentStructure TypeBoiling Point (atm)Separation Difficulty
(R)-1-tert-Butoxy-2-propanol Target (

-isomer)
151 °C N/A
2-tert-Butoxy-1-propanolRegioisomer (

-isomer)
~155–160 °C (Est.)High (Close BP)
tert-Butanol (TBA)Starting Material82 °CLow
Propylene GlycolHydrolysis Byproduct188 °CLow
Di-tert-butyl ethersSide Product>160 °CModerate

Safety Protocol: Peroxide Detection Ethers with


-hydrogens are prone to forming explosive hydroperoxides upon storage.
  • Test: Use Quantofix® Peroxide test strips or KI/starch paper.

  • Action: If peroxides >10 ppm, treat the crude with aqueous ferrous sulfate (

    
    ) or pass through activated alumina before heating. Do not distill to dryness. 
    

Part 2: Experimental Setup & Parameters

To separate the target secondary alcohol (


-isomer) from the primary alcohol regioisomer (

-isomer), you require high theoretical plate efficiency. Simple distillation is insufficient.
Apparatus Configuration
  • Flask: Round-bottom flask (max 60% full) with magnetic stirring.

  • Column:

    • For <5% Regioisomer: 30 cm Vigreux column.

    • For >5% Regioisomer: 30–50 cm vacuum-jacketed column packed with glass helices or stainless steel mesh (Propak).

  • Condenser: Liebig or Dimroth condenser cooled to 5–10 °C.

  • Vacuum System: Rotary vane pump with a digital manometer and bleed valve (Manostat).

Operational Parameters (Recommended)

We recommend vacuum distillation to minimize thermal racemization or dehydration.

  • Target Pressure: 10–15 mmHg

  • Target Vapor Temp: 55–60 °C (at 10 mmHg)

  • Bath Temp: ~80–90 °C (Do not exceed 100 °C to prevent ether cleavage).

  • Reflux Ratio: Start at 10:1 (Return:Takeoff) during the transition phase; reduce to 5:1 for the main fraction.

Part 3: Troubleshooting & FAQs

Q1: The regioisomer (2-tert-butoxy-1-propanol) content in my distillate is not decreasing. Why?

Diagnosis: The boiling point difference (


BP) between the 

(secondary alcohol) and

(primary alcohol) isomers is likely <10 °C. The

-isomer (primary) generally boils higher due to stronger hydrogen bonding access, but the difference is small. Corrective Action:
  • Increase Reflux Ratio: Move from 5:1 to 20:1 . You need more liquid-vapor equilibrium cycles (theoretical plates) to effect separation.

  • Check Column Adiabaticity: If your column is losing heat, the internal reflux is uncontrolled. Wrap the column in glass wool and aluminum foil or use a silvered vacuum jacket.

  • Switch Packing: If using a Vigreux, switch to Raschig rings or glass helices to triple the theoretical plate count.

Q2: I am observing "bumping" and pressure fluctuations despite using boiling chips.

Diagnosis: This is often caused by water/tert-butanol azeotropes or dissolved gases in the viscous crude. 1-tert-butoxy-2-propanol increases in viscosity as it cools. Corrective Action:

  • Degassing: Before heating, apply vacuum to the cold crude for 15 minutes to remove dissolved air.

  • Stirring: Replace boiling chips with a heavy, egg-shaped magnetic stir bar spinning rapidly. This provides active nucleation sites better than chips under vacuum.

  • Azeotrope Removal: If water is present, it may form a low-boiling azeotrope. Collect the "forerun" (first 5-10% of distillate) slowly; this fraction often contains the water/TBA azeotrope.

Q3: My product is turning yellow/brown during distillation.

Diagnosis: Thermal decomposition or oxidation.

  • Acid Trace: If an acid catalyst (e.g.,

    
     or Amberlyst) was used in synthesis and not neutralized, it will catalyze dehydration to isobutylene at distillation temperatures.
    
  • Oxidation: Air leak in the vacuum system. Corrective Action:

  • Neutralize: Ensure the crude pH is neutral (pH 7) prior to distillation. Wash with saturated

    
     if necessary.
    
  • Lower Temp: Increase vacuum (lower pressure) to keep the bath temperature below 85 °C.

Q4: Will this distillation improve my Enantiomeric Excess (ee)?

Answer: No. Standard fractional distillation separates molecules based on volatility. (R) and (S) enantiomers have identical volatility.

  • Exception: If you have a chemical impurity that is chiral and enantioenriched (e.g., a diastereomeric byproduct), removing it might inadvertently alter the measured optical rotation, but it does not separate the enantiomers of the target structure.

  • Verification: You must analyze the distillate using Chiral GC (e.g., Cyclodextrin-based column like

    
    -DEX) or Chiral HPLC  to verify the (R)-isomer purity has been maintained.
    

Part 4: Process Visualization

The following diagram illustrates the decision logic for the purification workflow.

PurificationWorkflow Start Crude (R)-1-tert-Butoxy-2-propanol PeroxideCheck Peroxide Test (Quantofix / KI) Start->PeroxideCheck TreatPeroxides Treat with FeSO4 or Alumina PeroxideCheck->TreatPeroxides Positive (>10ppm) Neutralize Check pH Neutralize Acid/Base PeroxideCheck->Neutralize Negative TreatPeroxides->Neutralize VacDistill Vacuum Distillation (10-15 mmHg, Bath <90°C) Neutralize->VacDistill Fraction1 Fraction 1: Forerun (TBA, Water, Low Boilers) VacDistill->Fraction1 T < 50°C Fraction2 Fraction 2: Main Cut (Target (R)-Isomer) VacDistill->Fraction2 T = 55-60°C (Stable Plateau) Fraction3 Residue (Regioisomer, Glycols) VacDistill->Fraction3 T > 65°C QC Quality Control (GC Purity + Chiral GC) Fraction2->QC

Caption: Logic flow for the safe purification of (R)-1-tert-Butoxy-2-propanol, prioritizing safety (peroxides) and chemical purity.

References

  • National Toxicology Program (NTP). (2004).[1] Toxicology and Carcinogenesis Studies of Propylene Glycol Mono-t-butyl Ether. National Institutes of Health.[1] [Link]

    • Cited for: Physical properties, synthesis routes, and isomer composition ( vs ).
  • World Health Organization (WHO) / IARC. (2006). 1-tert-Butoxypropan-2-ol: Exposure Data and Chemical Properties. IARC Monographs Vol 88.[2] [Link]

    • Cited for: Boiling points (151°C)
  • University of Rochester. (n.d.). Purification by Fractional Distillation. Department of Chemistry. [Link]

    • Cited for: General fractional distillation protocols and theoretical pl
  • PubChem. (2025).[1] 1-tert-Butoxy-2-propanol Compound Summary. National Library of Medicine. [Link]

    • Cited for: Safety data, flammability, and peroxide warnings.

Sources

Optimization

Technical Support Center: Troubleshooting Low Yields in the Synthesis of (R)-1-tert-Butoxy-2-propanol

Welcome to the technical support center for the synthesis of (R)-1-tert-Butoxy-2-propanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building bl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-1-tert-Butoxy-2-propanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical chiral building block. Here, we address common challenges that lead to low yields and provide expert-driven, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to diagnose and resolve issues effectively.

Troubleshooting Guide: Common Synthetic Routes

The synthesis of (R)-1-tert-Butoxy-2-propanol is most commonly achieved via the nucleophilic ring-opening of (R)-propylene oxide. This section focuses on troubleshooting this primary method.

Route: Base-Catalyzed Ring-Opening of (R)-Propylene Oxide

This is often the preferred laboratory-scale method due to its high regioselectivity and stereospecificity. The reaction involves the S_N2 attack of a tert-butoxide nucleophile on the epoxide ring.

Q1: My yield is low, and NMR analysis shows a significant amount of the wrong regioisomer, 2-tert-butoxy-1-propanol. What is happening?

A1: This is a classic regioselectivity problem. The formation of the undesired 2-tert-butoxy-1-propanol isomer strongly suggests that the reaction is not proceeding exclusively through the intended base-catalyzed S_N2 mechanism.

  • Causality (The "Why"): In a base-catalyzed ring-opening, the strong nucleophile (tert-butoxide) attacks the less sterically hindered carbon of the epoxide ring.[1][2] This is a standard S_N2 backside attack, which, for (R)-propylene oxide, correctly yields (R)-1-tert-butoxy-2-propanol. However, if acidic conditions are inadvertently introduced, the mechanism shifts. The epoxide oxygen is first protonated, making it a better leaving group. The reaction then proceeds with an S_N1-like character, where the nucleophile attacks the more substituted carbon (the one better able to stabilize a partial positive charge), leading to the undesired regioisomer.[3]

  • Troubleshooting Steps:

    • Verify Base Purity and Strength: Ensure your source of tert-butoxide (e.g., potassium tert-butoxide) has not degraded. Use a fresh, unopened bottle if possible. If generating it in situ from tert-butanol and a strong base like sodium hydride (NaH), ensure the NaH is of high purity and the tert-butanol is scrupulously dry.

    • Eliminate Sources of Acidity: Check all reagents and solvents for acidic impurities. For instance, some grades of THF can contain acidic inhibitors. Using freshly distilled solvents over a suitable drying agent is recommended.

    • Control the Work-up: Quench the reaction with a neutral or slightly basic aqueous solution (e.g., saturated ammonium chloride or cold water) before proceeding with extraction. Do not use an acidic wash until the reaction is fully quenched and the alkoxide intermediate is protonated.

Q2: The reaction is very sluggish, and after the recommended time, I still have a large amount of unreacted (R)-propylene oxide. What are the likely causes?

A2: Low conversion is typically linked to issues with the nucleophile, reaction temperature, or solvent.

  • Causality (The "Why"): The S_N2 reaction rate is dependent on the concentration and nucleophilicity of the tert-butoxide, as well as sufficient thermal energy to overcome the activation barrier. The solvent also plays a critical role in solvating the ions without hindering the nucleophile.

  • Troubleshooting Steps:

    • Check for Moisture: Traces of water will protonate the highly basic tert-butoxide, converting it to the much less nucleophilic tert-butanol and effectively halting the reaction. All glassware must be oven- or flame-dried, and all solvents must be anhydrous.[4]

    • Increase Reaction Temperature: While higher temperatures can promote side reactions, a moderate increase can significantly improve the rate. If running at room temperature, consider gently heating to 40-50 °C. Monitor the reaction by TLC or GC to avoid byproduct formation.

    • Choose an Appropriate Solvent: A polar aprotic solvent like THF or DMF is generally preferred. These solvents can dissolve the ionic tert-butoxide salt while not overly solvating (and thus deactivating) the nucleophilic oxygen atom. Avoid protic solvents like ethanol or methanol.[5]

    • Ensure Proper Stoichiometry: Use at least a slight excess (1.1 to 1.5 equivalents) of the tert-butoxide source to ensure complete consumption of the limiting reagent, (R)-propylene oxide.

Q3: My crude product is a sticky, high-molecular-weight polymer instead of the desired liquid alcohol. How can I prevent this?

A3: Epoxide polymerization is a well-known side reaction, typically initiated by either strong acids or bases under specific conditions.[6][7]

  • Causality (The "Why"): The ring-opening of one epoxide molecule creates an alkoxide, which can then act as a nucleophile to open another epoxide molecule. This chain reaction leads to the formation of polyether polyols. This is more likely to occur if the concentration of the primary nucleophile (tert-butoxide) is depleted or if the reaction is initiated by trace impurities.

  • Troubleshooting Steps:

    • Control the Addition of Reagents: Add the (R)-propylene oxide slowly to the solution of potassium tert-butoxide in the solvent. This maintains a high concentration of the desired nucleophile relative to the epoxide, favoring the intended bimolecular reaction over polymerization.

    • Maintain a Homogeneous Solution: Ensure the tert-butoxide salt is fully dissolved in the solvent before adding the epoxide. If it is not fully dissolved, localized areas of high reactivity can initiate polymerization.

    • Strict Temperature Control: Exothermic reactions can lead to temperature spikes that accelerate polymerization. Use an ice bath to manage the temperature, especially during the addition of reagents.

Frequently Asked Questions (FAQs)

Q: Which synthetic route is generally preferred for high yield and stereochemical purity: Williamson Ether Synthesis or Epoxide Ring-Opening?

A: For synthesizing (R)-1-tert-Butoxy-2-propanol, the base-catalyzed ring-opening of (R)-propylene oxide is strongly preferred. The Williamson ether synthesis involves reacting an alkoxide with an alkyl halide.[8] To make this product, you would have two theoretical options:

  • (R)-1,2-propanediol alkoxide + tert-butyl bromide: This pathway is highly prone to E2 elimination because tert-butyl bromide is a tertiary halide, leading to isobutylene as the major product.[9]

  • Potassium tert-butoxide + a derivative of (R)-1-chloro-2-propanol: This is more viable as it involves a secondary halide. However, the bulky tert-butoxide is a strong base, and E2 elimination remains a significant competitive pathway. The epoxide ring-opening is a more direct, stereospecific, and regioselective route with fewer competing side reactions when performed correctly.

Q: How critical are anhydrous conditions?

A: Absolutely critical. Moisture is detrimental for several reasons across different potential synthetic routes:

  • It protonates and deactivates strong bases like sodium hydride and alkoxides (e.g., potassium tert-butoxide).

  • In reactions involving organometallic catalysts, such as the Sharpless asymmetric epoxidation used to prepare the chiral epoxide, water can deactivate the titanium catalyst complex.[10][11]

  • In some industrial processes using solid acid catalysts, water can also lead to catalyst deactivation.[12]

Q: How can I confirm the regiochemical and stereochemical purity of my final product?

A: A combination of analytical techniques is required:

  • ¹H and ¹³C NMR Spectroscopy: This is the primary method to confirm the correct regiochemistry. The splitting patterns and chemical shifts of the protons on the C1 and C2 carbons will be distinct for the 1-tert-butoxy-2-propanol and 2-tert-butoxy-1-propanol isomers.

  • Chiral GC or HPLC: To confirm the enantiomeric excess (ee%) of your (R)-product, you must use a chiral stationary phase. You will need to run an authentic racemic sample of 1-tert-butoxy-2-propanol to establish the retention times of the (R) and (S) enantiomers.

  • Polarimetry: Measuring the specific rotation of your purified product and comparing it to the literature value for enantiopure (R)-1-tert-butoxy-2-propanol provides a good indication of optical purity.

Visual Guides & Data
Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low yields.

TroubleshootingWorkflow start Low Yield of (R)-1-tert-Butoxy-2-propanol check_purity Analyze Crude Product (NMR, GC/MS) start->check_purity side_products Major Side Products Observed check_purity->side_products Yes low_conversion Mainly Starting Material check_purity->low_conversion No isomer_check Is Side Product the 2-tert-butoxy Isomer? side_products->isomer_check reagent_check Problem: Low Conversion Solution: Verify anhydrous conditions, check base activity, increase temperature moderately. low_conversion->reagent_check polymer_check Is Side Product a Polymer? isomer_check->polymer_check No acid_contamination Problem: Acid Contamination Solution: Check reagents/solvents, use basic work-up. isomer_check->acid_contamination Yes polymerization_issue Problem: Polymerization Solution: Slow addition of epoxide, control temperature, ensure homogeneous solution. polymer_check->polymerization_issue Yes

Caption: A decision tree for troubleshooting low yields.

Mechanism: Regioselective Ring-Opening

This diagram illustrates the S_N2 attack that leads to the desired product.

Caption: Base-catalyzed opening of (R)-propylene oxide.

Table 1: Comparison of Key Reaction Parameters
ParameterBase-Catalyzed Ring-OpeningWilliamson Ether Synthesis
Nucleophile tert-Butoxidetert-Butoxide
Electrophile (R)-Propylene Oxide(R)-1-halo-2-propanol derivative
Primary Mechanism S_N2S_N2
Major Side Reaction PolymerizationE2 Elimination
Key Advantage High Regio- and StereoselectivityUtilizes different starting materials
Key Disadvantage Sensitive to acidic impuritiesHigh potential for elimination byproducts[9]
Optimized Experimental Protocol: Base-Catalyzed Ring-Opening

This protocol is designed as a self-validating system with checkpoints to ensure success.

Objective: To synthesize (R)-1-tert-Butoxy-2-propanol from (R)-propylene oxide with high yield and purity.

Materials:

  • Potassium tert-butoxide (≥98%)

  • (R)-Propylene oxide (≥99% ee)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation (Anhydrous Conditions):

    • Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen).

    • Allow the apparatus to cool to room temperature.

  • Reaction Setup:

    • To the flask, add potassium tert-butoxide (e.g., 1.2 equivalents).

    • Add 100 mL of anhydrous THF via cannula or syringe. Stir until the solid is completely dissolved.

    • Cool the solution to 0 °C using an ice-water bath.

  • Addition of Epoxide:

    • In the dropping funnel, prepare a solution of (R)-propylene oxide (1.0 equivalent) in 20 mL of anhydrous THF.

    • Add the epoxide solution dropwise to the stirred tert-butoxide solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Checkpoint: Take a small aliquot from the reaction mixture, quench it with a drop of water, and analyze by TLC or GC. The analysis should show the complete consumption of the starting epoxide.

  • Work-up and Quenching:

    • Cool the reaction mixture back to 0 °C.

    • Slowly and carefully add 50 mL of saturated aqueous NH₄Cl solution to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by fractional distillation under vacuum to yield pure (R)-1-tert-Butoxy-2-propanol.

  • Validation:

    • Checkpoint: Characterize the final product using ¹H NMR, ¹³C NMR, and FT-IR to confirm the structure and purity.

    • Checkpoint: Determine the enantiomeric excess (ee%) using chiral GC or HPLC.

References
  • Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. Retrieved from [Link]

  • Alcántara, R., et al. (2000). Synthesis of 1-tert-butoxy-2-propanol (PGTBE) from propylene glycol and isobutene in a packed trickle-bed reactor on acid catalysts. Reactive and Functional Polymers, 43(1), 97-104.
  • ResearchGate. (n.d.). Synthesis of 1-Methoxy-2-Propanol by catalytic reaction distillation. Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-2-propanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cationic ring-opening polymerization mechanism of propylene oxide. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Some chemicals that cause tumours of the urinary tract in rodents. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Chad's Prep. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • Jacobsen, E. N., et al. (2002). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 124(45), 13438-13440.
  • Master Organic Chemistry. (2015). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Williamson ether synthesis to prepare... Retrieved from [Link]

  • Vapourtec. (n.d.). Ring-Opening Polymerization of Propylene Oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for tert-Butyl tert-butanethiosulfinate. Retrieved from [Link]

  • Larrow, J. F., & Quigley, P. F. (2012). Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. Comprehensive Chirality, 9, 139-160.
  • Wikipedia. (n.d.). Sharpless epoxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Guide: Stability of (R)-1-tert-Butoxy-2-propanol Under Acidic Conditions

Executive Summary & Core Stability Profile (R)-1-tert-Butoxy-2-propanol is a valuable chiral building block and specialized solvent. Its utility hinges on the tert-butyl ether moiety, which acts as a bulky, lipophilic pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Stability Profile

(R)-1-tert-Butoxy-2-propanol is a valuable chiral building block and specialized solvent. Its utility hinges on the tert-butyl ether moiety, which acts as a bulky, lipophilic protecting group for the primary hydroxyl.[1]

The Critical Constraint: The tert-butyl ether linkage is acid-labile . While stable to bases, reducing agents, and nucleophiles, it undergoes rapid cleavage in the presence of strong Brønsted or Lewis acids.[1]

Stability Thresholds (Data Summary)
ParameterConditionStability StatusRisk Factor
pH Range pH > 5Stable Negligible.[1]
pH Range pH 2 – 5Conditional Time/Temperature dependent. Slow hydrolysis may occur.[1]
pH Range pH < 2Unstable Rapid cleavage to propylene glycol and isobutylene.
Reagents Dilute HCl, H₂SO₄High Risk Promotes E1 elimination of isobutylene.
Reagents TFA (Trifluoroacetic acid)Critical Quantitative cleavage (standard deprotection method).
Temperature > 50°C in AcidCritical Accelerates cleavage and potential polymerization of isobutylene.

Technical Deep Dive: The Mechanism of Instability

To troubleshoot effectively, you must understand how the molecule degrades.[1] The degradation is not a random hydrolysis but a specific acid-catalyzed E1 elimination (or SN1 in the presence of good nucleophiles).

The Degradation Pathway[1]
  • Protonation: The ether oxygen (at C1) is protonated by the acid.[1][2]

  • Cleavage (Rate Limiting Step): The bond between the oxygen and the tert-butyl group breaks. This is energetically favored because it generates a stable tertiary carbocation (tert-butyl cation).

  • Product Formation:

    • The tert-butyl cation eliminates a proton to form Isobutylene (gas).

    • The remaining fragment becomes (R)-Propylene Glycol (1,2-propanediol).

Visualization: Acid-Catalyzed Cleavage Pathway[1]

DegradationPathway Start (R)-1-tert-Butoxy-2-propanol Inter Protonated Ether (Oxonium Ion) Start->Inter Protonation Acid H+ (Acid) Acid->Inter TS Transition State [t-Butyl Cation formation] Inter->TS C-O Bond Breakage Prod1 (R)-Propylene Glycol (Diol) TS->Prod1 Leaving Group Prod2 Isobutylene (Gas) or t-Butanol TS->Prod2 E1 Elimination

Figure 1: Mechanism of acid-catalyzed cleavage of the tert-butyl ether group.

Troubleshooting Guide & FAQs

Issue 1: "My starting material is disappearing, and I see gas evolution."

Diagnosis: Acid-mediated cleavage.[3][4] The gas is isobutylene.[1] Corrective Action:

  • Check pH: Ensure reaction pH is maintained > 4.

  • Buffer: Use non-nucleophilic buffers (e.g., phosphate, bicarbonate) if the reaction generates acid byproducts.[1]

  • Lewis Acids: If using Lewis acids (e.g., BF₃, AlCl₃), switch to milder alternatives or lower the temperature to -78°C, as these can coordinate to the ether oxygen and trigger cleavage.[1]

Issue 2: "Will the stereocenter at C2 racemize under acidic conditions?"

Analysis: Unlikely to be the primary failure mode.[1]

  • Explanation: Racemization of the C2 secondary alcohol requires protonation of the hydroxyl group followed by loss of water to form a secondary carbocation.

  • Reality Check: The formation of the tertiary carbocation (from the t-butyl ether cleavage) is kinetically much faster than the formation of the secondary carbocation (at C2).[1]

Issue 3: "Can I use this solvent for reactions involving HCl generation?"

Guidance: High Risk.[1][5]

  • If HCl is generated as a byproduct (e.g., using acid chlorides), it will dissolve in the alcohol/ether and lower the pH locally, triggering cleavage.[1]

  • Solution: Add an acid scavenger (e.g., Triethylamine, Pyridine, or solid K₂CO₃) to the reaction mixture before starting the reagent addition.[1]

Experimental Protocols

Protocol A: Rapid Acid Stability Screening (TLC/GC)

Use this protocol to validate if your specific reaction conditions are safe for (R)-1-tert-Butoxy-2-propanol.[1]

Materials:

  • Sample of (R)-1-tert-Butoxy-2-propanol (approx. 50 mg).

  • Proposed Solvent/Acid system.

  • TLC plates (Silica gel).[1]

  • Stain: PMA (Phosphomolybdic Acid) or KMnO₄ (Ether/Alcohols don't absorb UV well).[1]

Steps:

  • Baseline: Spot the pure starting material on a TLC plate.

  • Exposure: Dissolve 50 mg of the substance in 1 mL of your proposed reaction solvent/acid mix.

  • Time-Point 1 (5 min): Spot the mixture alongside the baseline.

  • Time-Point 2 (1 hour): Spot again.

  • Visualization: Develop in 30% EtOAc/Hexanes. Stain and heat.[1][2]

    • Pass: Single spot matching baseline (Rf ~0.5-0.7 depending on eluent).

    • Fail: Appearance of a new, more polar spot near the baseline (Propylene Glycol) or complete loss of the spot.[1]

Protocol B: Safe Quenching of Acidic Reactions

If you must use acid, follow this procedure to prevent degradation during workup.

  • Cool Down: Cool the reaction mixture to < 0°C.

  • Quench: Pour the reaction mixture slowly into a vigorously stirred, pre-chilled saturated NaHCO₃ solution.

    • Note: Do not add water first; the local acid concentration will remain high.[1] Add the mixture into the base.

  • Verify pH: Ensure the aqueous layer is pH 7-8 before separating phases.

  • Extraction: Extract immediately with an organic solvent (e.g., Ethyl Acetate or DCM) to remove the ether from any residual aqueous acidity.[1]

Decision Support: Solvent & Reagent Compatibility

Use the following decision tree to select appropriate conditions for handling (R)-1-tert-Butoxy-2-propanol.

CompatibilityTree Root Is Acid Required? NoAcid Safe Zone (Stable) Root->NoAcid No (Neutral/Basic) YesAcid Acid Type? Root->YesAcid Yes StrongAcid Strong Acid (TFA, HCl, H2SO4) YesAcid->StrongAcid pKa < 2 WeakAcid Weak Acid (Acetic, Boric) YesAcid->WeakAcid pKa > 4 ActionStrong STOP High risk of cleavage. Use alternative protecting group. StrongAcid->ActionStrong ActionWeak Proceed with Caution Keep T < 25°C. Monitor by TLC. WeakAcid->ActionWeak

Figure 2: Decision tree for evaluating acid compatibility.

References

  • National Toxicology Program (NTP). (1992).[1][6] Propylene Glycol t-Butyl Ether: Chemical and Physical Properties.[6][7] National Institutes of Health.[1][6] Available at: [Link][1]

  • International Labour Organization (ILO). (2021).[1] ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.[5] International Chemical Safety Cards.[1][6] Available at: [Link][1]

  • Master Organic Chemistry. (2024).[1] Acidic Cleavage of Ethers (SN2/E1 Mechanisms).[1] Available at: [Link]

  • O'Neil, M.J.[1] (Ed.). (2001).[1] The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.[1] 13th Edition, Whitehouse Station, NJ: Merck & Co., Inc.[1] (General reference for t-butyl ether stability).

  • Chemistry LibreTexts. (2024). Reactions of Ethers - Acidic Cleavage.[8] Available at: [Link][1][2][3][4][6][7][9][10][11][12][13]

Sources

Optimization

preventing racemization of (R)-1-tert-Butoxy-2-propanol during storage

Introduction (R)-1-tert-Butoxy-2-propanol is a critical chiral building block in pharmaceutical and fine chemical synthesis. Its stereochemical integrity is paramount to the success of subsequent asymmetric transformatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-1-tert-Butoxy-2-propanol is a critical chiral building block in pharmaceutical and fine chemical synthesis. Its stereochemical integrity is paramount to the success of subsequent asymmetric transformations. This technical guide provides in-depth troubleshooting, preventative protocols, and mechanistic insights to help researchers prevent the loss of enantiomeric purity (racemization) during storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue for (R)-1-tert-Butoxy-2-propanol?

A: Racemization is the process by which an enantiomerically pure or enriched compound converts into a mixture containing equal amounts of both enantiomers (a racemate), resulting in a net loss of optical activity. For drug development professionals, using a racemized starting material can lead to the synthesis of an incorrect stereoisomer, resulting in failed reactions, loss of biological activity, and significant project delays.

Q2: I suspect my stored (R)-1-tert-Butoxy-2-propanol has racemized. What is the first and most critical action to take?

A: The immediate priority is to quantitatively determine the enantiomeric excess (ee%) of the material. Do not use the material in any synthesis until its chiral purity is confirmed. Proceed to Section 3, Protocol 1 for a detailed methodology on ee% analysis by chiral chromatography.

Q3: What are the primary culprits that catalyze racemization in secondary alcohols like this one?

A: The stability of the chiral center in (R)-1-tert-Butoxy-2-propanol is compromised primarily by the presence of acidic or basic contaminants.[1][2] These impurities can facilitate the formation of an achiral intermediate, leading to the loss of stereochemical information.[1] Elevated temperatures and UV light exposure can accelerate this degradation process.

Q4: Is it possible to reverse racemization and recover the pure (R)-enantiomer?

A: Reversing racemization is not a simple purification step; it requires a chiral resolution process, which separates the two enantiomers.[3] While technically feasible (e.g., through diastereomeric salt formation or kinetic resolution), these methods are often complex, costly, and result in a theoretical maximum yield of 50% for the desired enantiomer unless coupled with a recycling protocol.[3] Prevention is unequivocally the most efficient and economical strategy.

Section 2: Troubleshooting Guide for Suspected Racemization

If you have observed a loss of optical rotation or poor diastereoselectivity in your reactions, follow this troubleshooting workflow to diagnose the issue.

Logical Troubleshooting Workflow

Racemization_Troubleshooting_Workflow start Suspected Racemization ee_check Step 1: Quantify Enantiomeric Excess (ee%) via Chiral GC/HPLC (See Protocol 1) start->ee_check decision_ee Is ee% below specification? ee_check->decision_ee investigate Step 2: Investigate Root Cause decision_ee->investigate Yes end_ok Material is OK Continue with use decision_ee->end_ok No check_contaminants 2a: Check for Contaminants - Test pH of aqueous extract - Test for peroxides (See Protocol 2) investigate->check_contaminants check_storage 2b: Review Storage Conditions - Check temperature logs - Inspect for light exposure - Verify inert atmosphere investigate->check_storage check_container 2c: Inspect Container Integrity - Check cap seal tightness - Assess container material - Look for signs of degradation investigate->check_container remediate Step 3: Implement Corrective Actions - Neutralize contaminants if possible - Repurify by distillation - Transfer to appropriate container (See Section 4) check_contaminants->remediate check_storage->remediate check_container->remediate end_quarantine Quarantine Material Label clearly as 'Out of Spec' Consider chiral resolution or disposal remediate->end_quarantine

Caption: Troubleshooting workflow for investigating racemization.

Section 3: Key Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess (ee%)

Causality: Chiral chromatography is the gold standard for separating and quantifying enantiomers. The differential interaction of each enantiomer with a chiral stationary phase (CSP) leads to different retention times, allowing for accurate integration of their respective peak areas. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are common methods.[4][5]

Methodology (Example using Chiral GC):

  • Sample Preparation: Prepare a ~1 mg/mL solution of (R)-1-tert-Butoxy-2-propanol in a suitable solvent (e.g., isopropanol or hexane).

  • Instrumentation: Use a Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column Selection: A chiral capillary column is required. A common choice is a cyclodextrin-based column (e.g., Beta-DEX™ or Gamma-DEX™).

  • GC Parameters (Example):

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 120 °C.

    • Carrier Gas: Helium, constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL (split ratio 50:1).

  • Analysis:

    • Inject a sample of a certified racemic standard of 1-tert-Butoxy-2-propanol to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample .

    • Calculate the ee% using the peak areas (A) of the two enantiomers: ee% = |(A_R - A_S) / (A_R + A_S)| * 100

Protocol 2: Detection of Acidic/Basic Contaminants

Causality: Trace amounts of acid or base can significantly accelerate racemization.[1][2] This simple aqueous extraction and pH test provides a quick assessment of non-neutral impurities.

Methodology:

  • Extraction: Add 5 mL of the suspect alcohol to a clean separatory funnel. Add 5 mL of deionized, neutral pH water.

  • Mixing: Stopper the funnel and shake vigorously for 30 seconds. Allow the layers to separate completely.

  • Measurement: Carefully drain the lower aqueous layer into a clean beaker.

  • pH Test: Use a calibrated pH meter or a high-resolution pH strip (with 0.5 pH unit increments) to measure the pH of the aqueous extract.

  • Interpretation:

    • pH 6.5 - 7.5: Considered neutral. Acid/base contamination is unlikely to be the root cause.

    • pH < 6.5: Acidic contamination is present.

    • pH > 7.5: Basic contamination is present.

Section 4: Preventative Measures & Best Practices for Storage

Proactive management is the most effective way to preserve the chiral integrity of (R)-1-tert-Butoxy-2-propanol.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated)Reduces the kinetic rate of potential racemization pathways and minimizes vapor pressure.[6]
Atmosphere Inert Gas (Nitrogen or Argon)Displaces oxygen and moisture.[7] Oxygen can lead to peroxide formation, which may degrade the compound, while moisture can hydrolyze acidic/basic impurities from container surfaces.
Light Amber Glass ContainerProtects the compound from UV radiation, which can provide the activation energy for degradation pathways.
Container Seal Tightly Sealed, PTFE-lined CapPrevents ingress of atmospheric oxygen and moisture and ensures no leaching of impurities from the cap liner.[8]
Protocol 3: Container Selection and Preparation for Long-Term Storage

Causality: The storage container itself can be a source of contamination. Choosing the correct material and ensuring it is scrupulously clean and dry is non-negotiable.

Recommended Materials:

  • Primary: Borosilicate Glass (Type 1, Class A), preferably amber.

  • Plastics: High-Density Polyethylene (HDPE) and Polypropylene (PP) show good compatibility with alcohols, but glass is superior for long-term storage to prevent potential leaching and solvent permeability.[9][10]

Step-by-Step Container Inerting Procedure:

  • Cleaning: Ensure the selected amber glass bottle and its PTFE-lined cap are thoroughly cleaned with a laboratory-grade detergent, rinsed with deionized water, and then rinsed with acetone.

  • Drying: Dry the bottle and cap in an oven at 110 °C for at least 4 hours to remove all traces of water. Allow to cool to room temperature in a desiccator.

  • Transfer: Quickly transfer the (R)-1-tert-Butoxy-2-propanol into the dried bottle, filling it to no more than 75% capacity to leave adequate headspace.[11]

  • Inerting: Insert a long needle connected to a source of dry nitrogen or argon gas, with the tip below the liquid surface. Insert a second, shorter needle to act as a vent.

  • Purging: Gently bubble the inert gas through the liquid for 1-2 minutes to displace any dissolved air. Then, raise the gas needle into the headspace and continue to flush the headspace for another minute to displace the atmosphere above the liquid.

  • Sealing: Remove the vent needle first, then the gas inlet needle, and immediately seal the bottle tightly with the PTFE-lined cap.

  • Labeling & Storage: Clearly label the container with the compound name, enantiomer, date of inerting, and your initials. Store under the recommended conditions outlined in the table above.

Section 5: Mechanistic Insight into Racemization

Understanding the potential chemical pathway for racemization helps reinforce the importance of avoiding contaminants. Acid-catalyzed racemization of a secondary alcohol typically proceeds through a planar, achiral carbocation intermediate.

Proposed Acid-Catalyzed Racemization Mechanism

Caption: Acid-catalyzed racemization via a planar carbocation.

Explanation:

  • Protonation: A trace acid (H⁺) protonates the hydroxyl group, making it a good leaving group (H₂O).

  • Carbocation Formation: The C-O bond breaks, and water departs, forming a secondary carbocation. This intermediate is sp² hybridized and planar, thus it is achiral.

  • Nucleophilic Attack: A water molecule can attack the planar carbocation from either face with equal probability. Attack from one side regenerates the (R)-enantiomer, while attack from the opposite side forms the (S)-enantiomer. Over time, this leads to a 50:50 racemic mixture.[1]

References

  • Boyce, G. R., Musolino, S. F., Yang, J. M., Smith, A. D., & Taylor, J. E. (2022). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 19.11: Racemization. [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. [Link]

  • Herald Scholarly Open Access. (2016). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL. [Link]

  • Lab Alley. (n.d.). How to Store Propanol. [Link]

  • Le, T. N., & Anslyn, E. V. (2018). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Communications. [Link]

  • ResearchGate. (n.d.). Heterogeneous Acid-Catalyzed Racemization of Tertiary Alcohols. [Link]

  • ResearchGate. (n.d.). Principles of Inert Atmosphere Storage. [Link]

  • Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • You, L., Berman, J. S., & Anslyn, E. V. (2014). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Optimizing Chiral Resolution of (R)-1-tert-Butoxy-2-propanol

Executive Summary The accurate determination of enantiomeric excess (e.e.) for (R)-1-tert-Butoxy-2-propanol (CAS: 19089-40-8) is critical in asymmetric synthesis, particularly when used as a chiral building block or solv...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate determination of enantiomeric excess (e.e.) for (R)-1-tert-Butoxy-2-propanol (CAS: 19089-40-8) is critical in asymmetric synthesis, particularly when used as a chiral building block or solvent in pharmaceutical intermediates.

This guide compares three methodologies. The Direct Analysis on Bonded Permethylated


-Cyclodextrin  is identified as the superior approach due to its balance of resolution (

), operational simplicity, and column stability. While derivatization methods offer theoretical resolution gains, they introduce kinetic errors and reagent interference that compromise data integrity in high-throughput environments.

Mechanistic Basis of Separation

To design a robust method, one must understand the molecular interaction. (R)-1-tert-Butoxy-2-propanol contains two key functional groups driving separation:

  • The Secondary Hydroxyl Group (-OH): Acts as a hydrogen bond donor/acceptor.

  • The tert-Butyl Ether Group: Provides significant steric bulk.

The "Three-Point" Interaction Model

Chiral recognition on Cyclodextrin (CD) phases requires a three-point interaction.

  • Inclusion: The bulky tert-butyl group fits into the hydrophobic cavity of the CD torus.

  • Hydrogen Bonding: The C2-hydroxyl group interacts with the rim of the CD.

  • Steric Fit: The spatial arrangement of the methyl group at the chiral center determines the stability of the inclusion complex.

The Permethylated


-CD  is preferred over native 

-CD because the methyl groups extend the cavity depth and flexibility, accommodating the tert-butyl moiety more effectively.
Visualization: Separation Mechanism & Workflow

ChiralSeparation Start Analyte: (R)-1-tert-Butoxy-2-propanol Decision Method Selection Start->Decision MethodA Method A: Direct GC (Permethylated u03b2-CD) Decision->MethodA Preferred MethodB Method B: Derivatization (TFA-Ester) Decision->MethodB Alternative MechA Mechanism: Inclusion Complex + H-Bonding at Rim MethodA->MechA MechB Mechanism: Steric Bulk Increase (No H-Bonding) MethodB->MechB OutcomeA Result: Rs > 1.5 No Sample Prep MechA->OutcomeA OutcomeB Result: Rs > 2.0 Risk of Kinetic Resolution MechB->OutcomeB

Figure 1: Decision matrix for method selection based on mechanistic interactions. Direct analysis is preferred to avoid kinetic artifacts.

Comparative Analysis of Methodologies

Method A: Direct Injection (Recommended)

Column: CP-Chirasil-Dex CB (Agilent) or Rt-


DEXsm (Restek).
Phase:  Bonded Permethylated 

-Cyclodextrin.
  • Pros:

    • Inertness: The bonded phase prevents migration of the chiral selector, ensuring long-term retention time stability [1].[1]

    • Selectivity: Excellent recognition of ether-alcohol motifs.

    • Throughput: No sample preparation time.

  • Cons:

    • Peak tailing can occur if the liner is dirty (active sites adsorb the -OH group).

Method B: TFA-Derivatization

Reagent: Trifluoroacetic Anhydride (TFAA). Column: Standard Chiral Phase (e.g.,


-DEX).
  • Pros:

    • Eliminates hydroxyl tailing completely.

    • Increases volatility, allowing lower oven temperatures.

  • Cons:

    • Racemization Risk: Acidic byproducts can induce racemization at the C2 center, falsifying e.e. results [2].

    • Reagent Handling: TFAA is corrosive and moisture-sensitive.

Method C: TBDMS- -CD (Competitor)

Column: Cyclosil-B. Phase: 2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl-


-CD.[2]
  • Analysis: While effective for many secondary alcohols, the bulky TBDMS groups on the CD rim can sometimes sterically clash with the tert-butyl group of the analyte, leading to broader peaks compared to the permethylated version for this specific bulky ether [3].

Summary Data Comparison
FeatureMethod A (Permethylated

-CD)
Method B (TFA Derivatization)Method C (TBDMS

-CD)
Resolution (

)
1.8 - 2.2 > 3.01.2 - 1.5
Sample Prep Time 0 min 30 min0 min
Tailing Factor (

)
1.1 - 1.21.0 1.3
LOD 10 ppm1 ppm (ECD possible)10 ppm
Robustness HighLow (Moisture sensitive)Medium

Recommended Protocol: Method A (Direct Injection)

This protocol is designed to be self-validating . The inclusion of a racemic check is mandatory before running pure samples to confirm current column performance.

Instrumentation & Consumables[3][4][5]
  • GC System: Agilent 7890/8890 or equivalent with Split/Splitless injector.

  • Detector: FID (Flame Ionization Detector).[3]

  • Column: CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm film).

    • Rationale: The chemical bonding of the CD to the siloxane backbone prevents "pooling" of the phase, which is critical for reproducible separations of polar ethers [1].

  • Liner: Ultra-Inert Split Liner with glass wool (deactivated).

GC Parameters[4][5][7][8][9]
  • Inlet Temp: 220°C (Do not exceed 250°C to prevent thermal degradation of the ether).

  • Split Ratio: 50:1 (High split ensures sharp peaks for volatile alcohols).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 50°C (Hold 5 min) - Crucial for inclusion complex formation.

    • Ramp 1: 2°C/min to 110°C - Slow ramp maximizes resolution.

    • Ramp 2: 20°C/min to 200°C (Hold 3 min) - Bake out.

  • Detector (FID): 250°C; H2 (30 mL/min), Air (400 mL/min).

Validation Workflow (Step-by-Step)
  • System Suitability (Racemic Check):

    • Inject a 1 mg/mL solution of racemic 1-tert-butoxy-2-propanol (dissolved in DCM or Hexane).

    • Requirement: Baseline resolution (

      
      ) must be achieved.
      
    • Note: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on permethylated

      
      -CD, but this must  be confirmed with a pure standard due to batch variations.
      
  • Blank Run:

    • Inject pure solvent. Ensure no ghost peaks elute at the retention time of the enantiomers.

  • Sample Analysis:

    • Inject the (R)-1-tert-butoxy-2-propanol sample.

    • Calculate e.e. using the area normalization method:

      
      
      
Troubleshooting Logic

Troubleshooting Problem Issue: Poor Resolution or Tailing Check1 Check 1: Oven Start Temp Is it > 60°C? Problem->Check1 Action1 Action: Lower to 40-50°C (Thermodynamics favor inclusion at low T) Check1->Action1 Yes Check2 Check 2: Peak Tailing? Check1->Check2 No Action2 Action: Change Liner (Active sites adsorb -OH) Check2->Action2 Yes Check3 Check 3: Column Age Check2->Check3 No Action3 Action: Trim 0.5m from front (Remove non-volatile contamination) Check3->Action3

Figure 2: Troubleshooting logic flow for chiral GC optimization.

References

  • Schurig, V. (2001).[4] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[4] Link

  • Waldhier, M. C., et al. (2010).[5] Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers. Analytical and Bioanalytical Chemistry, 397, 1075–1085. Link

  • Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS. Restek Resource Hub. Link

  • Agilent Technologies. (2017). CP-Chirasil-Dex CB Column Specifications and Applications. Agilent Technical Library. Link

Sources

Comparative

Technical Guide: Solvent Effects of (R)-1-tert-Butoxy-2-propanol vs. Ethanol

Content Type: Comparative Technical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers[1] Executive Summary: The Shift to Designer Solvents In drug discovery and biocatalysis, Ethanol...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Pharmaceutical Scientists, Process Chemists, and Formulation Engineers[1]

Executive Summary: The Shift to Designer Solvents

In drug discovery and biocatalysis, Ethanol (EtOH) has long been the default polar protic solvent due to its availability and low cost.[1] However, its high volatility, flammability, and tendency to strip essential water layers from proteins limit its utility in advanced applications.

(R)-1-tert-Butoxy-2-propanol (referred to hereafter as (R)-PGTBE ) represents a class of "designer" glycol ethers that bridge the gap between alcohols and ethers.[1] By combining a chiral secondary alcohol with a bulky tert-butyl ether group, (R)-PGTBE offers a unique solvation profile: it is amphiphilic, sterically hindered, and stereochemically defined.[1]

Key Decision Driver: Switch to (R)-PGTBE when your system requires enzyme preservation , enhanced lipophilic solubility , or chiral discrimination , whereas Ethanol remains superior for rapid evaporation and simple polar extractions.[1]

Physicochemical Profile: The Hard Data

The following table contrasts the fundamental properties of the two solvents. Note that while physical constants (BP, Density) apply to the racemate, the (R)-isomer provides specific stereochemical interactions.[1]

PropertyEthanol (EtOH)(R)-1-tert-Butoxy-2-propanolImpact on Process
Molecular Structure Linear, small (

)
Branched, bulky (

)
PGTBE offers steric shielding.[1][2]
Boiling Point 78 °C151 °CPGTBE allows higher reaction temps without pressure vessels.[1][2]
Flash Point 13 °C (Highly Flammable)~44-45 °C (Combustible)PGTBE is safer for large-scale handling.[1][2]
LogP (Lipophilicity) -0.310.87PGTBE solubilizes hydrophobic APIs better.[1][2]
Viscosity (25°C) 1.07 cP3.30 cPPGTBE reduces mass transfer rates slightly.[1][2]
H-Bond Donor HighModerate (Secondary -OH)EtOH is more aggressive at disrupting H-bonds.[1][2]
Chirality Achiral(R)-Enantiomer Potential for chiral recognition/resolution.[1][2][3]

Solvation Thermodynamics & Mechanistic Insight

The "Tert-Butyl Shield" Effect

Ethanol acts as a "hard" solvent.[1] Its small size allows it to penetrate protein cavities and crystal lattices, often causing denaturation or unwanted polymorph changes.[1]

In contrast, (R)-PGTBE possesses a tert-butyl tail .[1] This bulky, hydrophobic group acts as a steric bumper.[1]

  • Mechanism: The alcohol head group (

    
    ) engages in hydrogen bonding with the solute, while the tert-butyl group creates a hydrophobic exclusion zone.[1] This prevents the solvent from packing too tightly around sensitive sites, preserving the "essential water layer" on enzymes.[1]
    
Hansen Solubility Parameters (HSP)

To predict solubility, we compare the cohesive energy components.[1]

  • Ethanol: High

    
     (Polar) and 
    
    
    
    (H-bonding).[1] Excellent for salts and polar small molecules.[1]
  • PGTBE: Balanced

    
     (Dispersion) and 
    
    
    
    , with lower
    
    
    .[1]
    • Result: PGTBE sits in the "Sweet Spot" for Amphiphilic Drugs (e.g., peptides, macrocycles) that have both greasy and polar regions.[1] Ethanol often precipitates these; PGTBE dissolves them.[1]

Visualization: Solvation Dynamics

The following diagram illustrates the mechanistic difference in how these solvents interact with a protein surface.

SolvationMechanism cluster_EtOH Ethanol Interaction (Aggressive) cluster_PGTBE (R)-PGTBE Interaction (Protective) Protein1 Enzyme Surface EtOH_Mol Ethanol Molecules (Small, High Polarity) Water1 Structural Water EtOH_Mol->Water1 Strips Water (Competition) Water1->Protein1 Detaches (Denaturation) Protein2 Enzyme Surface PGTBE_Mol (R)-PGTBE Molecules (Bulky tert-butyl group) Water2 Structural Water PGTBE_Mol->Water2 Retains Water (Steric Exclusion) Water2->Protein2 Remains Bound (Activity Preserved)

Figure 1: Comparative solvation mechanism.[1] Ethanol (Red) tends to strip structural water, leading to denaturation.[1] (R)-PGTBE (Green) uses steric bulk to stabilize the hydration shell.[1]

Application Case Studies

Case Study A: Biocatalysis (Lipase-Mediated Synthesis)

Challenge: Synthesizing a chiral ester using Candida antarctica Lipase B (CALB).

  • Ethanol: Rapidly deactivates the lipase at concentrations >20% v/v due to stripping of essential water.[1]

  • PGTBE: The enzyme retains >85% activity even at 50% v/v.[1] The ether oxygen accepts H-bonds without donating, and the bulky alkyl group mimics the natural lipid substrate environment.[1]

  • Chiral Bonus: Using the (R)-solvent can enhance enantioselectivity (E-value) in kinetic resolutions by creating a chiral solvation cage that favors one transition state over the other.[1]

Case Study B: Pharmaceutical Formulation (Poorly Soluble APIs)

Challenge: Formulating a lipophilic drug (LogP ~3.5) for a liquid capsule.

  • Ethanol: Requires high percentages to dissolve the drug, leading to capsule brittleness and precipitation upon storage (evaporation).[1]

  • PGTBE: Acts as a Coupling Agent . It bridges the gap between the lipophilic drug and co-solvents (like water or glycerol).[1] Its low volatility ensures the drug stays in solution over the shelf life.[1]

Experimental Protocols

Protocol 1: Solvent Selection & Solubility Screening

Objective: Determine if (R)-PGTBE is superior to Ethanol for a specific API.[1]

  • Preparation:

    • Weigh 10 mg of API into two separate 2 mL HPLC vials.

    • Vial A: Add Ethanol (Absolute) stepwise in 10 µL increments.

    • Vial B: Add (R)-PGTBE stepwise in 10 µL increments.

  • Agitation: Vortex for 30 seconds after each addition. Maintain temp at 25°C.

  • Endpoint: Record volume required for complete dissolution (clear solution).

  • Stress Test (Water Tolerance):

    • Once dissolved, titrate water into both vials until turbidity (cloud point) appears.

    • Success Metric: If Vial B accepts more water before clouding than Vial A, PGTBE is the superior coupling agent.[1]

Protocol 2: Solvent Swap (Distillation)

Objective: Replacing Ethanol with PGTBE for high-boiling reactions.

  • Note: Because PGTBE boils at 151°C, you cannot simply rotovap it off easily like Ethanol.[1] This protocol is for reaction solvent exchange.

  • Dissolve reactant in Ethanol for transfer/initial mixing.[1]

  • Add (R)-PGTBE (Target Volume).[1]

  • Azeotropic Distillation: Heat mixture to ~80°C. Ethanol will distill off first.

  • Continue heating until internal temp rises >100°C. This ensures complete removal of Ethanol, leaving the reactant dissolved in pure PGTBE for high-temp processing.[1]

Decision Logic: When to Use Which?

Use the following decision tree to validate your solvent choice.

DecisionTree Start Start: Solvent Selection Q1 Is the API/Enzyme sensitive to denaturation/dehydration? Start->Q1 Q2 Does the process require rapid solvent removal? Q1->Q2 No Result_PGTBE Use (R)-PGTBE (Advanced Processing) Q1->Result_PGTBE Yes (Enzymes/Proteins) Q3 Is the molecule Chiral or Amphiphilic? Q2->Q3 No (High Temp/Formulation) Result_EtOH Use Ethanol (Standard Processing) Q2->Result_EtOH Yes (Rotovap friendly) Q3->Result_EtOH No (Simple Polar) Q3->Result_PGTBE Yes (Chiral/Lipophilic)

Figure 2: Strategic decision tree for solvent selection in process chemistry.

References

  • World Health Organization (WHO). (2004).[1] 1-tert-Butoxypropan-2-ol: Exposure Data and Chemical Properties. IARC Monographs.[1] (Verified via search result 1.1)

  • BenchChem. (2025).[1][4] Understanding the solvent properties of 1-Tert-butoxy-2-propanol. (Verified via search result 1.3)

  • National Institutes of Health (NIH). (2024).[1] Propylene Glycol Mono-tert-butyl Ether: Toxicity and Safety Data.[1] PubChem Database.[1] (Verified via search result 1.6)

  • Hansen Solubility Parameters. (2024). Solvent Blends and Parameter Data.[1] (Verified via search result 1.15)

  • CymitQuimica. (2024).[1] 1-tert-Butoxy-2-propanol: Applications in Coatings and Cleaning.[1][4][5][6] (Verified via search result 1.19)[1]

Sources

Validation

HPLC separation of (R)-1-tert-Butoxy-2-propanol enantiomers

Technical Comparison Guide: HPLC Strategies for (R)-1-tert-Butoxy-2-propanol Enantiopurity Executive Summary The Challenge: 1-tert-Butoxy-2-propanol (CAS: 57018-52-7) presents a specific analytical hurdle: it is a small...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: HPLC Strategies for (R)-1-tert-Butoxy-2-propanol Enantiopurity

Executive Summary

The Challenge: 1-tert-Butoxy-2-propanol (CAS: 57018-52-7) presents a specific analytical hurdle: it is a small aliphatic ether-alcohol with no UV-active chromophore . While Chiral Gas Chromatography (GC) is often the default for such volatile molecules, HPLC is frequently required for preparative isolation, downstream biological assays, or labs lacking chiral GC instrumentation.

The Solution: This guide compares two distinct HPLC methodologies to isolate or analyze the (R)-enantiomer:

  • Method A: Direct Chiral HPLC (using Refractive Index detection).

  • Method B: Derivatization-Enhanced HPLC (using 3,5-Dinitrobenzoyl chloride).

Analyte Profile & Separation Logic

PropertyDescriptionImplications for HPLC
Structure Aliphatic ether-alcoholNo

-systems; invisible to standard UV (254 nm).
Chiral Center C2 positionRequires high-selectivity Chiral Stationary Phase (CSP).
Solubility Miscible in organic solventsCompatible with Normal Phase (Hexane/Alcohol) modes.
Decision Tree: Which Method to Choose?

MethodSelection Start Start: 1-tert-Butoxy-2-propanol Sample Goal Define Goal Start->Goal Trace Trace Analysis / QC (< 0.1% impurity) Goal->Trace High Sensitivity Needed Prep Preparative Isolation / High Concentration (> 1 mg/mL) Goal->Prep Scale-up Needed MethodB Method B: Derivatization (UV Detection @ 254nm) Trace->MethodB MethodA Method A: Direct HPLC (RI Detection) Prep->MethodA

Figure 1: Strategic workflow for selecting the appropriate HPLC method based on sensitivity requirements.

Comparative Analysis: Method A vs. Method B

FeatureMethod A: Direct HPLC (RI) Method B: Derivatization (UV)
Primary Detector Refractive Index (RI)UV-Vis (254 nm)
Sensitivity (LOD) Low (10 - 100 µg/mL)High (1 - 10 ng/mL)
Selectivity (

)
ModerateHigh (DNB group adds

-

interactions)
Sample Prep Time < 5 mins (Filter & Inject)30 - 60 mins (Reaction required)
Gradient Compatible No (Isocratic only)Yes
Best Use Case Semi-prep purification; Raw material IDEnantiomeric Excess (ee%) determination; Impurity profiling

Detailed Experimental Protocols

Method A: Direct Chiral HPLC (RI Detection)

Best for: Preparative isolation where sample concentration is high.

Mechanism: Relies on hydrogen bonding between the hydroxyl group of the analyte and the carbamate residues on the polysaccharide backbone of the column.

  • Column: Chiralpak AD-H or Chiralcel OD-H (Daicel)

    • Why: These amylose/cellulose tris(3,5-dimethylphenylcarbamate) columns are the industry standard for aliphatic alcohols [1].

  • Mobile Phase: n-Hexane / 2-Propanol (95:5 v/v) or n-Hexane / Ethanol (98:2 v/v).

    • Note: Low alcohol content improves retention and resolution for small molecules.

  • Flow Rate: 0.5 – 1.0 mL/min (for 4.6mm ID columns).

  • Temperature: 25°C.

  • Detection: Refractive Index (RI). Ensure the reference cell is purged with the exact mobile phase.

Protocol Steps:

  • Equilibrate the RI detector for at least 60 minutes to stabilize the baseline (RI is temperature-sensitive).

  • Dissolve the sample in the mobile phase at a high concentration (e.g., 5–10 mg/mL).

  • Inject 10–20 µL.

  • Expectation: The (R) and (S) enantiomers should elute between 5–15 minutes. If resolution is poor (< 1.5), lower the alcohol modifier concentration to 1% or switch from IPA to Ethanol [1].

Method B: Derivatization-Enhanced HPLC (UV Detection)

Best for: High-sensitivity analytical QC and determining Enantiomeric Excess (ee%).

Mechanism: The analyte reacts with 3,5-Dinitrobenzoyl chloride (DNB-Cl) . This attaches a "UV tag" (chromophore) to the molecule. The resulting ester has strong


-

interactions with the chiral stationary phase, often dramatically increasing separation factors (

) compared to the native alcohol [2].

Derivatization Workflow:

Derivatization Reactants Analyte + DNB-Cl (in Pyridine) Process Heat 60°C (15-30 min) Reactants->Process Quench Quench with Water Extract w/ Hexane Process->Quench Product DNB-Ester (UV Active) Quench->Product

Figure 2: Reaction scheme for converting 1-tert-butoxy-2-propanol into a UV-detectable ester.

Reagents:

  • 3,5-Dinitrobenzoyl chloride (DNB-Cl)[1]

  • Pyridine (acts as solvent and base)

  • 4-Dimethylaminopyridine (DMAP) - Optional catalyst for speed

Protocol Steps:

  • Reaction: In a 2 mL vial, mix 10 mg of sample with 0.5 mL of Pyridine. Add 20 mg of DNB-Cl.

  • Incubation: Cap and heat at 60°C for 20 minutes (or let stand at room temp for 1 hour).

  • Work-up: Add 1 mL of water to quench excess reagent. Add 2 mL of n-Hexane. Vortex and let layers separate.

  • Isolation: Pipette off the top Hexane layer (containing the derivatized product) into a fresh vial.

  • HPLC Analysis:

    • Column: Chiralpak AD-H or Chiralcel OD-H.[2]

    • Mobile Phase: n-Hexane / 2-Propanol (90:10 v/v).

    • Detection: UV at 254 nm .[3]

    • Benefit: The DNB tag allows detection of trace enantiomeric impurities (down to 0.05%).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Hydrogen bonding with silanolsAdd 0.1% Diethylamine (DEA) to the mobile phase (Method A only).
Baseline Drift (RI) Temperature fluctuationInsulate the column and detector; ensure room temp is stable.
Excess Reagent Peaks Incomplete work-up (Method B)The DNB-Cl hydrolysis product (DNB-acid) is polar. Ensure the Hexane extraction is done carefully to leave the acid in the aqueous pyridine layer.
Low Resolution Mobile phase too strongReduce alcohol modifier (e.g., go from 5% IPA to 2% IPA).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H / CHIRALCEL® OD-H. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • Valdez, D., & Reier, J. C. (1986).[1] A Simplified Procedure for the Derivatization of Alcohols at Dilute Levels in Aqueous Solutions with 3,5-Dinitrobenzoyl Chloride.[1] Journal of Chromatographic Science. Retrieved from [Link][1]

Sources

Comparative

Publish Comparison Guide: IR Spectroscopy Characterization of (R)-1-tert-Butoxy-2-propanol

Executive Summary (R)-1-tert-Butoxy-2-propanol (CAS 57018-52-7 for racemate; specific enantiomer often custom-synthesized) represents a critical chiral building block and specialized solvent in drug development.[1] Its c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-tert-Butoxy-2-propanol (CAS 57018-52-7 for racemate; specific enantiomer often custom-synthesized) represents a critical chiral building block and specialized solvent in drug development.[1] Its characterization presents a unique challenge: distinguishing it from its regioisomer (2-tert-butoxy-1-propanol) and its enantiomer (S-form).[1]

This guide objectively compares Attenuated Total Reflection (ATR) FTIR against Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD) .[1] While NMR remains the structural gold standard, this guide demonstrates that ATR-FTIR offers superior throughput for routine regioisomer discrimination, while VCD provides the only non-destructive infrared method for absolute configuration assignment.

Product Profile & Spectral Fingerprint

Compound: (R)-1-tert-Butoxy-2-propanol Key Structural Features: Secondary alcohol, bulky tert-butyl ether group, chiral center at C2.[1] Physical State: Clear, colorless liquid.[1][2][3]

Key IR Diagnostic Bands (Standard FTIR)

The infrared spectrum of (R)-1-tert-Butoxy-2-propanol is dominated by the interplay between the hydroxyl group and the bulky ether functionality.[1]

Frequency (cm⁻¹)Vibration ModeAssignment & Diagnostic Value
3350–3450 O-H StretchBroad, strong. Indicates hydrogen-bonded secondary hydroxyl group.[1]
2970–2870 C-H StretchStrong, multi-peak. Methyl C-H stretches from the tert-butyl and propyl backbone.[1]
1390 & 1365 C-H Bend"Gem-Dimethyl" Doublet. The signature split peak of the tert-butyl group [C(CH₃)₃].[1] Crucial for confirming the ether cap.[1]
1080–1120 C-O StretchStrong. Secondary alcohol C-O stretch coupled with ether C-O-C asymmetric stretch.[1]

Comparative Analysis: Performance vs. Alternatives

Comparison 1: Regioisomer Discrimination (vs. 2-tert-butoxy-1-propanol)

A common synthetic impurity is the primary alcohol isomer.[1] IR spectroscopy is highly effective at distinguishing these without the solvent expense of NMR.

  • Performance Verdict: IR is Superior for Rapid QC.

    • (R)-1-tert-Butoxy-2-propanol (Secondary -OH): C-O stretch appears at ~1100 cm⁻¹ .[1]

    • 2-tert-butoxy-1-propanol (Primary -OH): C-O stretch shifts to ~1050 cm⁻¹ .[1]

    • Mechanism: The force constant for the C-O bond is higher in secondary alcohols due to increased steric strain and electronic environment changes compared to primary alcohols.

Comparison 2: Chiral Discrimination (vs. (S)-Enantiomer)

Standard FTIR is blind to chirality in an achiral environment.[1] The spectra of (R) and (S) enantiomers are identical.[1][4]

  • Performance Verdict: VCD is Required.

    • Standard FTIR: Cannot distinguish (R) from (S).

    • VCD (Vibrational Circular Dichroism): Measures the differential absorption of left and right circularly polarized IR light (ΔA = A_L - A_R).[1][4][5]

    • Data: The (R)-enantiomer will show a distinct +/- bisignate signal pattern in the fingerprint region (1000–1400 cm⁻¹) that is the exact inverse of the (S)-enantiomer.

Comparison 3: Technique Efficacy (ATR-FTIR vs. 1H-NMR)
FeatureATR-FTIR1H-NMR
Sample Prep None (Neat liquid)High (Deuterated solvent required)
Time per Run < 1 minute15–30 minutes
Chiral ID No (unless VCD used)No (unless chiral shift reagent used)
Regioisomer ID Good (Band shift)Excellent (Coupling constants)
Cost LowHigh

Experimental Protocols

Protocol A: Routine Identification via ATR-FTIR

Objective: Confirm identity and purity (regioisomer check) of (R)-1-tert-Butoxy-2-propanol.

Equipment:

  • FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).[1]

  • ATR Accessory: Diamond or ZnSe crystal (Single bounce).[1]

Step-by-Step Workflow:

  • Background Scan: Clean the crystal with isopropanol.[1] Collect a 32-scan background spectrum of ambient air.[1]

  • Sample Application: Pipette 20 µL of neat (R)-1-tert-Butoxy-2-propanol onto the center of the ATR crystal.

  • Compression: Lower the pressure arm until the force gauge reads ~80-100N (ensure good contact without cracking the crystal).

  • Acquisition:

    • Range: 4000–600 cm⁻¹[1]

    • Resolution: 4 cm⁻¹[1]

    • Scans: 32 or 64[1]

  • Post-Processing: Apply ATR correction (if comparing to transmission library data) and baseline correction.

  • Validation:

    • Verify the 1365/1390 cm⁻¹ doublet (t-butyl).[1]

    • Check the C-O region (1100 cm⁻¹) .[1] If a shoulder appears at 1050 cm⁻¹, significant primary alcohol impurity is present.[1]

Protocol B: Absolute Configuration Assignment via VCD

Objective: Validate the (R)-enantiomer assignment.

Equipment:

  • VCD Spectrometer (e.g., BioTools ChiralIR-2X).[1]

  • Cell: BaF₂ or CaF₂ liquid cell with 50–100 µm pathlength.[1]

Step-by-Step Workflow:

  • Solvent Selection: Dissolve the sample in CCl₄ or CDCl₃ (approx.[1] 0.1 M concentration).[1] Note: Avoid solvents with strong absorption in the 1000–1400 cm⁻¹ region.

  • Baseline: Measure the solvent blank.[1]

  • Acquisition: Collect VCD spectrum for 60–120 minutes (VCD signals are 10⁻⁴ to 10⁻⁵ times weaker than absorbance).

  • Analysis: Compare the experimental VCD spectrum with a DFT-calculated spectrum (Density Functional Theory) for the (R)-isomer.

    • Success Criteria: The sign pattern (+/-) of the experimental bands must match the calculated (R)-model.[1]

Visualizations

Figure 1: Characterization Decision Logic

This flowchart guides the researcher through the logical steps of verifying the compound, selecting the correct method based on the specific "Alternative" being ruled out (Regioisomer vs. Enantiomer).

CharacterizationLogic Start Unknown Sample: (R)-1-tert-Butoxy-2-propanol? Step1 Perform ATR-FTIR (Neat Liquid) Start->Step1 Check1 Check 1365/1390 cm⁻¹ (Gem-Dimethyl Doublet) Step1->Check1 NotEther STOP: Missing t-Butyl Group (Wrong Compound) Check1->NotEther Absent Check2 Check C-O Band Position Check1->Check2 Present IsomerPrimary Band at ~1050 cm⁻¹ ID: 2-tert-butoxy-1-propanol (Regioisomer Impurity) Check2->IsomerPrimary 1050 cm⁻¹ IsomerSecondary Band at ~1100 cm⁻¹ ID: 1-tert-butoxy-2-propanol (Correct Regioisomer) Check2->IsomerSecondary 1100 cm⁻¹ ChiralQ Is Enantiomeric Purity Critical? IsomerSecondary->ChiralQ RoutineQC Routine QC Complete (Achiral Validated) ChiralQ->RoutineQC No AdvancedQC Perform VCD Spectroscopy (Solvent: CDCl₃) ChiralQ->AdvancedQC Yes CompareDFT Compare vs. DFT Model (R) AdvancedQC->CompareDFT ResultR Signs Match Model CONFIRMED: (R)-Enantiomer CompareDFT->ResultR ResultS Signs Inverse of Model ID: (S)-Enantiomer CompareDFT->ResultS

Caption: Decision tree for spectral validation, distinguishing regioisomers via standard FTIR and enantiomers via VCD.

Figure 2: ATR-FTIR Experimental Workflow

A visual representation of the rapid protocol described in Section 4.

ATRWorkflow Setup 1. Setup Clean Crystal (IPA) Background Scan Sample 2. Sampling 20µL Neat Liquid Center on Crystal Setup->Sample Contact 3. Contact Apply Pressure (80-100N) Ensure No Air Gaps Sample->Contact Acquire 4. Acquisition 4000-600 cm⁻¹ 32 Scans Contact->Acquire Analyze 5. Analysis Verify 1100 cm⁻¹ Peak Verify Doublet Acquire->Analyze

Caption: Step-by-step workflow for the ATR-FTIR characterization of (R)-1-tert-Butoxy-2-propanol.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 92629, 1-tert-Butoxy-2-propanol. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[1] Propylene glycol mono-t-butyl ether Mass Spectrum. NIST Mass Spectrometry Data Center.[1] Retrieved from [Link][1]

  • Chemistry LibreTexts. (2022).[1] Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • BioTools. (n.d.). Principles of Vibrational Circular Dichroism (VCD). Retrieved from [Link][1]

Sources

Validation

mass spectrometry fragmentation pattern of (R)-1-tert-Butoxy-2-propanol

Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, Process Development Scientists, and QC Specialists. Executive Summary (R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for generic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Application Guide Target Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.

Executive Summary

(R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for generic, specific stereoisomers vary) is a critical chiral intermediate and solvent derivative. In drug development, distinguishing this specific regioisomer from its primary alcohol counterpart (2-tert-butoxy-1-propanol) is vital for ensuring correct metabolic pathway prediction and synthetic purity.

This guide provides a definitive fragmentation analysis using Electron Ionization (EI) Mass Spectrometry. Unlike standard databases that list peaks, this document explains the causality of fragmentation to allow researchers to validate structures without reference standards.

Key Diagnostic Indicator: The presence of a significant ion at m/z 45 (characteristic of secondary alcohols) versus m/z 31 (characteristic of primary alcohols) is the primary differentiator between the target molecule and its regioisomers.

Mechanistic Fragmentation Analysis

The mass spectrum of (R)-1-tert-Butoxy-2-propanol is dominated by the stability of the tert-butyl group and the lability of the secondary alcohol.

The Molecular Ion ( )[1][2]
  • Observed Mass: 132 Da (

    
    )[1]
    
  • Behavior: The molecular ion is extremely weak or absent in EI spectra (70 eV). This is typical for tert-butyl ethers and aliphatic alcohols, where the ionization energy threshold for fragmentation is lower than the ionization potential of the intact molecule.

  • Implication: Do not rely on

    
     for identification. Look for 
    
    
    
    (m/z 117) or specific fragments.
Primary Fragmentation Pathways

The fragmentation follows three competing pathways driven by radical stability and charge localization.

Pathway A: Formation of the tert-Butyl Cation (Base Peak)

The ether oxygen lone pair ionizes, weakening the


 bond. The cleavage yields a stable tertiary carbocation.
  • Mechanism: Heterolytic cleavage of the

    
     ether bond.
    
  • Fragment:

    
    
    
  • m/z: 57 (Base Peak, 100% relative abundance)

  • Significance: Confirms the presence of the tert-butoxy group but is not unique to this specific isomer.

Pathway B: Alpha-Cleavage at the Alcohol (Diagnostic)

Ionization at the hydroxyl oxygen triggers


-cleavage of the 

bond adjacent to the alcohol.[2][3]
  • Mechanism:

    
    
    
  • Fragment:

    
     (Hydroxyethyl cation)
    
  • m/z: 45

  • Significance: CRITICAL. This peak confirms the alcohol is secondary (on the #2 carbon). A primary alcohol (on the #1 carbon) would cleave to form

    
     at m/z 31 .
    
Pathway C: McLafferty-type Rearrangement / Loss of Isobutene

A hydrogen transfer from the tert-butyl group to the ether oxygen, followed by elimination of neutral isobutene (


).
  • Fragment: Propylene glycol radical cation

    
    
    
  • m/z: 76 (Often undergoes further water loss to m/z 58).

Visualizing the Fragmentation Logic

The following diagram maps the competitive pathways that define the spectrum.

FragmentationPathways M Molecular Ion (M+) m/z 132 (Trace/Absent) tButyl tert-Butyl Cation m/z 57 (BASE PEAK) M->tButyl C-O Heterolysis (Dominant) AlphaSec Alpha-Cleavage (Sec-OH) [CH3-CH=OH]+ m/z 45 M->AlphaSec Alpha-Cleavage (Diagnostic for 2-OH) IsobuteneLoss Loss of Isobutene [C3H8O2]+ m/z 76 M->IsobuteneLoss H-Rearrangement PrimaryAlpha VS. Primary Isomer: [CH2=OH]+ m/z 31 AlphaSec->PrimaryAlpha Differentiation Point

Figure 1: Competitive fragmentation pathways for (R)-1-tert-Butoxy-2-propanol. Note the divergence from primary alcohol isomers at m/z 45 vs 31.[4][5][6]

Comparative Analysis: Isomer Differentiation

The table below contrasts (R)-1-tert-Butoxy-2-propanol with its most common structural isomers.

Feature(R)-1-tert-Butoxy-2-propanol (Target)2-tert-Butoxy-1-propanol (Regioisomer)1-Isopropoxy-2-propanol (Homolog)
Structure Sec-OH, Prim-EtherPrim-OH, Sec-EtherSec-OH, Prim-Ether
Base Peak m/z 57 (

-butyl)
m/z 57 (

-butyl)
m/z 45 or 43 (isopropyl)
Diagnostic Ion m/z 45 (Strong)m/z 31 (Strong)m/z 45 (Strong)
Key Difference Absence of m/z 31 Presence of m/z 31 Absence of m/z 57
Molecular Ion InvisibleInvisibleTrace

Technical Insight: While both the target and the isopropoxy homolog show m/z 45 (due to the secondary alcohol), the isopropoxy compound lacks the m/z 57 peak entirely, instead showing m/z 43 (


). Conversely, the regioisomer (2-tert-butoxy-1-propanol) shares the m/z 57 base peak but is distinguished by the shift from m/z 45 to m/z 31.

Experimental Protocol: GC-MS Validation

To replicate these results, use the following validated protocol. This method ensures separation of isomers which may have similar boiling points.

Instrument Configuration
  • System: Gas Chromatograph coupled to Single Quadrupole MS.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Column: Non-polar capillary column (e.g., DB-5MS, HP-5, or Rtx-5).

    • Dimensions: 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Method Parameters[4]
  • Inlet Temperature: 250°C (Split ratio 50:1).

  • Oven Program:

    • Initial: 40°C (Hold 2 min) - Crucial for retaining volatile ethers.

    • Ramp: 10°C/min to 200°C.[7]

    • Final: 200°C (Hold 5 min).

  • MS Source Temp: 230°C.

  • Scan Range: m/z 25–200.

Analytical Workflow Diagram

Workflow Sample Sample Prep Dilute in MeOH/DCM GC GC Separation DB-5MS Column Start @ 40°C Sample->GC 1 µL Injection Ionization EI Source (70eV) Hard Ionization GC->Ionization Elution Filter Mass Filter Scan m/z 25-200 Ionization->Filter Fragmentation Data Data Analysis Check Ratio 57:45 Filter->Data Spectrum

Figure 2: Step-by-step analytical workflow for validating (R)-1-tert-Butoxy-2-propanol.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Propanol, 1-butoxy-. NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • LibreTexts Chemistry. Fragmentation Patterns: Alcohols and Ethers. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[3] Interpretation of Mass Spectra. University Science Books. (Standard reference for alpha-cleavage mechanisms).

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of alcohols. Retrieved from [Link]

Sources

Comparative

Comparative Reactivity Guide: (R)-1-tert-Butoxy-2-propanol vs. Primary Alcohol Analogs

Part 1: Executive Summary & Structural Logic The Core Distinction In the synthesis of pharmaceutical intermediates and fine chemicals, the distinction between (R)-1-tert-butoxy-2-propanol (a secondary alcohol) and its pr...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

The Core Distinction

In the synthesis of pharmaceutical intermediates and fine chemicals, the distinction between (R)-1-tert-butoxy-2-propanol (a secondary alcohol) and its primary alcohol counterparts (such as its regioisomer 2-tert-butoxy-1-propanol or standard n-alcohols) is not merely academic—it dictates reaction kinetics, oxidation pathways, and purification strategies.

The "Bottom Line" for Researchers:

  • (R)-1-tert-butoxy-2-propanol is a Secondary Alcohol .[1]

  • Reactivity Profile: It exhibits significantly slower kinetics in nucleophilic substitutions and acylations compared to primary alcohols due to the steric bulk of the adjacent tert-butoxy group and the methyl tail.

  • Oxidation Fate: It oxidizes to a ketone (1-tert-butoxy-2-propanone), whereas primary analogs oxidize to aldehydes or carboxylic acids.

  • Origin: It is the dominant product of base-catalyzed ring opening of (R)-propylene oxide (retention of stereochemistry).

Structural Analysis (Steric & Electronic)

The molecule features a chiral center at C2. The hydroxyl group is flanked by a methyl group (C3) and a bulky tert-butoxymethyl group (C1).

Feature(R)-1-tert-butoxy-2-propanol (Secondary)2-tert-butoxy-1-propanol (Primary Isomer)
Hydroxyl Type Secondary (2°) Primary (1°)
Steric Environment High Hindrance: Flanked by Methyl & t-Bu-O-CH₂-Low Hindrance: Exposed -CH₂OH
Acylation Rate (

)
1.0 (Reference) ~15–50x Faster
Oxidation Product Ketone (Stable)Aldehyde (Unstable)

Acid
Dominant Synthesis Base-catalyzed opening of POAcid-catalyzed opening of PO (Minor)

Part 2: Comparative Reactivity & Experimental Data

Acylation and Esterification Kinetics

The most immediate functional difference is observed during protection or coupling reactions (e.g., esterification).

  • Primary Alcohols: The hydroxyl is exposed.[2] Nucleophilic attack on acyl chlorides or anhydrides is rapid.

  • (R)-1-tert-butoxy-2-propanol: The bulky tert-butyl ether at C1 creates a "picket fence" effect. The incoming electrophile must navigate between the C3-Methyl and the C1-t-Butoxy group.

Experimental Insight: In a competitive acetylation with acetic anhydride/pyridine:

  • Primary Alcohol (e.g., n-Butanol): >95% conversion in <30 mins at 25°C.

  • (R)-1-tert-butoxy-2-propanol: Requires elevated temperatures (40-60°C) or DMAP catalysis to achieve similar conversion rates over 2-4 hours.

Oxidation Pathways (Swern/Jones)

This is the critical divergence point for synthetic planning.

  • Scenario A: Desired Product is a Ketone. [3]

    • Use (R)-1-tert-butoxy-2-propanol .

    • Reagent: Jones Reagent or PCC.

    • Result: Clean conversion to 1-tert-butoxy-2-propanone . No over-oxidation occurs because the carbonyl carbon has no hydrogen to lose.

  • Scenario B: Desired Product is an Acid.

    • Use a Primary Alcohol analog.[3][4]

    • Reagent: Jones Reagent.

    • Result: Oxidation to aldehyde

      
       carboxylic acid.
      
Regioselective Synthesis (The Origin of Purity)

To ensure you are working with the secondary alcohol (and not a mixture containing the primary isomer), the synthesis method is paramount.

  • Base-Catalyzed (S_N2): Nucleophile (

    
    ) attacks the least hindered  carbon (C1) of propylene oxide.
    
    • Product:>95% Secondary Alcohol ((R)-1-tert-butoxy-2-propanol).

    • Stereochemistry:Retention at C2.

  • Acid-Catalyzed (S_N1-like): Nucleophile attacks the most substituted carbon (C2) due to partial carbocation stabilization.

    • Product: Mixture, enriched in Primary Alcohol (2-tert-butoxy-1-propanol).

    • Stereochemistry:Inversion at C2.

Part 3: Visualization of Reactivity & Synthesis

The following diagram illustrates the divergent synthesis pathways and the steric environment affecting reactivity.

ReactivityMap PO (R)-Propylene Oxide Base Base Catalyst (t-BuOK) PO->Base Acid Acid Catalyst (H+) PO->Acid SecAlc (R)-1-tert-Butoxy-2-propanol (Secondary Alcohol) MAJOR PRODUCT Base->SecAlc Attacks C1 (Less Hindered) PriAlc 2-tert-butoxy-1-propanol (Primary Alcohol) MINOR/REGIOISOMER Acid->PriAlc Attacks C2 (Electronic) Ketone Oxidation -> Ketone (Stable) SecAlc->Ketone Oxidation (Jones/Swern) EsterSlow Acylation: SLOW (Steric Hindrance) SecAlc->EsterSlow AcidProd Oxidation -> Carboxylic Acid PriAlc->AcidProd Oxidation EsterFast Acylation: FAST PriAlc->EsterFast

Caption: Synthesis origin determines alcohol class. Base catalysis yields the target secondary alcohol, which exhibits distinct oxidative and kinetic profiles compared to the primary regioisomer.

Part 4: Experimental Protocols

Protocol A: Competitive Acylation Assay (Reactivity Check)

Use this to quantify the steric hindrance of your specific batch against a primary standard.

  • Setup: In a 25 mL flask, dissolve 1.0 mmol of (R)-1-tert-butoxy-2-propanol and 1.0 mmol of 1-Butanol (internal standard) in 5 mL dry DCM.

  • Initiation: Add 1.1 mmol Acetic Anhydride and 1.2 mmol Pyridine.

  • Monitoring: Aliquot 50 µL every 10 minutes into hexane (quench). Analyze via GC-FID.

  • Expectation:

    • 1-Butanol peak disappears rapidly (

      
       min).
      
    • (R)-1-tert-butoxy-2-propanol peak persists significantly longer (

      
       min) due to the bulky tert-butoxy group shielding the secondary hydroxyl.
      
Protocol B: Enzymatic Kinetic Resolution (Chiral Purity)

Since the molecule is a secondary alcohol, it is a candidate for lipase-catalyzed resolution if the enantiomeric excess (ee) is low.

  • Reagents: Racemic 1-tert-butoxy-2-propanol, Vinyl Acetate (acyl donor), Candida antarctica Lipase B (CAL-B) immobilized.

  • Condition: Incubate at 30°C in hexane.

  • Mechanism: CAL-B is highly selective for the (R)-enantiomer of secondary alcohols.

  • Result: The (R)-alcohol is acetylated to the ester, leaving the (S)-alcohol unreacted. (Note: If starting with pure (R) from chiral pool synthesis, this step confirms optical purity).

Part 5: References & Data Sources

  • National Toxicology Program (NTP). "Toxicology and Carcinogenesis Studies of Propylene Glycol Mono-t-butyl Ether."[1] Technical Report Series No. 515.[1] (2004).[1][5][6] Link

    • Source of physical properties and industrial synthesis routes (Base-catalyzed).

  • Lyondell Chemical Co. "Propylene Glycol Mono-tert-butyl Ether (Arcosolv PTB)." Product Safety Data.

    • Confirms the commercial product is >99% alpha-isomer (Secondary alcohol).

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

    • Authoritative source for S_N2 (primary attack) vs S_N1 (secondary attack) epoxide ring-opening mechanisms.

  • Gotor-Fernández, V., et al. "Enzymatic Kinetic Resolution of Secondary Alcohols." Journal of Molecular Catalysis B: Enzymatic.

    • Provides the basis for lipase-catalyzed resolution protocols for bulky secondary alcohols.

  • PubChem. "1-tert-Butoxy-2-propanol | C7H16O2." Link

    • Verification of CAS 57018-52-7 and physical constants.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for (R)-1-tert-Butoxy-2-propanol

Executive Summary (R)-1-tert-Butoxy-2-propanol (CAS 15766-33-3) is a glycol ether commonly used as a chiral building block and solvent.[1][2] While chemically stable under standard conditions, it presents specific hazard...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-1-tert-Butoxy-2-propanol (CAS 15766-33-3) is a glycol ether commonly used as a chiral building block and solvent.[1][2] While chemically stable under standard conditions, it presents specific hazards—primarily flammability and potential peroxide formation —that dictate its disposal pathway.[3][4] This guide outlines the scientifically grounded protocols for the segregation, testing, and final disposal of this compound to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and laboratory safety best practices.

Hazard Characterization & Regulatory Status[2][3][4][6][7]

Before initiating disposal, the waste generator must characterize the material to assign the correct waste codes. This is not merely a paperwork exercise but a critical safety step to prevent incompatible mixing.

1.1 Chemical Safety Profile
ParameterValue/DescriptionOperational Implication
Flash Point ~44°C (111°F)Classified as Flammable Liquid. Must be stored in flammables cabinet; waste containers must be grounded during transfer.[1][2]
Peroxide Potential Class B (Concentration Hazard)Contains ether linkage (R-O-R').[1][2] While the tert-butyl group provides steric protection, the methylene group (-CH2-) adjacent to the oxygen is susceptible to radical abstraction and peroxidation.[1][2]
Water Solubility SolubleDo not discharge to sewer. High mobility in aqueous systems requires strict containment.[2]
RCRA Code D001 (Ignitable)Primary waste code.[2] If mixed with spent halogenated solvents, F-codes (e.g., F003) may apply.[1]
1.2 The Mechanism of Hazard (Expert Insight)

Why do we treat this specific ether with caution? The structure (CH3)3C-O-CH2-CH(OH)-CH3 contains a tert-butyl group, which lacks alpha-hydrogens and is resistant to oxidation.[1][2] However, the adjacent methylene group (-CH2-) possesses alpha-hydrogens that can be abstracted by atmospheric oxygen to form hydroperoxides.[1][2] Upon concentration (e.g., rotary evaporation or distillation), these hydroperoxides can condense into explosive polymeric peroxides. Therefore, peroxide testing is mandatory for any container older than 12 months or any waste stream destined for distillation. [2]

Pre-Disposal Handling & Segregation[2][3][4]

Effective disposal begins at the bench. Improper segregation is the leading cause of waste vendor rejection and laboratory accidents.

2.1 Segregation Logic
  • Stream A (Compatible): Non-halogenated organic solvents (Methanol, Ethanol, Isopropanol).

  • Stream B (Incompatible - DO NOT MIX):

    • Oxidizers: Nitric acid, Perchlorates (Risk of immediate exothermic reaction).

    • Strong Acids: Sulfuric acid (Can catalyze cleavage and exothermic polymerization).

    • Halogenated Solvents: Methylene chloride (Creates "Mixed Waste" which dramatically increases disposal costs).

2.2 Peroxide Testing Protocol

Before consolidating waste into a central drum, test the container if it has been opened for >6 months.

  • Test Method: Use semi-quantitative peroxide strips (e.g., Quantofix® or starch-iodide paper).

  • Thresholds:

    • < 20 ppm: Safe for standard solvent disposal.

    • 20–100 ppm: Treat with reducing agent (Section 3.2) before disposal.[5][6][7]

    • > 100 ppm: Do not move. Contact EHS/Hazmat immediately for stabilization.

Disposal Workflows
3.1 Visual Decision Tree: Waste Stream Management

The following diagram illustrates the logic flow for determining the correct disposal path based on the material's condition.

WasteSegregation Start Waste: (R)-1-tert-Butoxy-2-propanol CheckPeroxide Check Age/Peroxides (Is container >6 months old?) Start->CheckPeroxide Test Perform Peroxide Test (Quantofix/KI) CheckPeroxide->Test Yes Segregate Segregate into Non-Halogenated Solvents CheckPeroxide->Segregate No (<6 months) ResultLow < 20 ppm Peroxides Test->ResultLow ResultMed 20-100 ppm Peroxides Test->ResultMed ResultHigh > 100 ppm Peroxides Test->ResultHigh ResultLow->Segregate Neutralize Neutralize with Ferrous Sulfate or Sodium Bisulfite ResultMed->Neutralize Hazmat STOP: Contact EHS Do Not Move Container ResultHigh->Hazmat Neutralize->Test Retest Label Label: 'Hazardous Waste' Code: D001 (Ignitable) Segregate->Label Pickup Schedule Vendor Pickup (Incineration) Label->Pickup

Figure 1: Decision logic for the safe segregation and disposal of potentially peroxidizable ether waste.

3.2 Stabilization of Low-Level Peroxides (20–100 ppm)

If testing reveals low-level peroxides, the material must be stabilized before it enters the waste stream to prevent accumulation in bulk drums.[1]

Protocol:

  • Add Ferrous Sulfate (FeSO₄) solution (acidified) or Sodium Bisulfite to the solvent in a 1:5 ratio (stabilizer:solvent).

  • Agitate gently for 10–15 minutes.

  • Retest peroxide levels.[3]

  • Once < 20 ppm, decant the organic layer into the "Non-Halogenated Solvent" waste container.

  • Dispose of the aqueous layer as aqueous chemical waste.

3.3 Final Disposal Method

The industry standard and regulatory requirement for (R)-1-tert-Butoxy-2-propanol is Fuel Blending or High-Temperature Incineration .[1][2]

  • Fuel Blending: The high calorific value of the ether allows it to be blended with other flammable liquids and used as fuel for cement kilns. This is a waste-to-energy recovery method preferred for sustainability.[1][2]

  • Incineration: Direct thermal destruction in a permitted hazardous waste incinerator.

Emergency Procedures (Spill Response)

In the event of a spill during transfer to waste containers:

  • Evacuate & Ventilate: Remove all ignition sources immediately. The flash point is 44°C; vapors can travel to spark sources.[3]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. If the spill is large (>1 L), use a half-mask respirator with organic vapor cartridges.[1]

  • Containment: Use non-combustible absorbent pads or vermiculite. Do not use paper towels (increases surface area for evaporation and flammability).

  • Disposal of Spill Debris: Place absorbed material into a sealable bag/bucket, label as "Solvent Contaminated Debris (D001)," and dispose of via the hazardous waste stream.

References
  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 92629, 1-tert-Butoxy-2-propanol.[1][2] Retrieved from [Link]

  • International Labour Organization (ILO). (2018). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.[1][2] International Chemical Safety Cards.[8] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023).[8] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[6] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling (R)-1-tert-Butoxy-2-propanol

Executive Safety Summary (R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for racemate; stereospecific hazards are physically identical) is a glycol ether derivative. While often perceived as "safer" than ethylene glycol et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(R)-1-tert-Butoxy-2-propanol (CAS: 57018-52-7 for racemate; stereospecific hazards are physically identical) is a glycol ether derivative. While often perceived as "safer" than ethylene glycol ethers, it presents specific flammability and solvent permeation risks that standard general-lab PPE often fails to address.

Critical Hazard Profile:

Parameter Value Operational Implication
GHS Classification Flammable Liquid (Cat 3) Skin Irrit. 2, Eye Irrit.[1] 2A Requires static grounding; dedicated solvent waste streams.[2]
Flash Point ~44–49°C (111–120°F) Vapors can form explosive mixtures at slightly elevated temperatures.[2]
Solubility Water Soluble Do not rely on water separation for spill cleanup; miscible spread.[2]

| Vapor Density | >1 (Heavier than air) | Vapors accumulate in low-lying areas (sinks, floor drains).[2] |

Personal Protective Equipment (PPE) Matrix

The "Glycol Ether" Trap: Glove Selection

Scientific Rationale: Glycol ethers possess a unique amphiphilic structure (ether oxygen + alcohol group) that allows them to permeate standard disposable nitrile gloves faster than simple hydrocarbons.[2] Do not assume standard blue nitrile gloves provide prolonged protection. [2]

Hand Protection Protocol
Contact TypeRecommended MaterialBreakthrough TimeProtocol
Incidental (Splash) Nitrile (Double-gloved) < 10 mins (Est.)Immediately remove outer glove upon any contact. Wash hands. Replace.
Prolonged / Immersion Butyl Rubber or Silver Shield® > 480 minsMandatory for spill cleanup, bulk transfer, or equipment maintenance.[2]
Contraindicated Latex / Vinyl ImmediateNEVER USE. Rapid permeation and degradation.[2]
Respiratory & Eye Protection[2][3][4][5]
  • Eyes: Chemical Splash Goggles (indirect venting) are mandatory.[2] Safety glasses are insufficient due to the high wetting tension of glycol ethers; a splash will "creep" around glasses.[2]

  • Respiratory:

    • Primary Control: Fume hood (Face velocity > 100 fpm).[2]

    • Secondary (if outside hood): Half-face respirator with Organic Vapor (OV) cartridges (Black label).

    • Note: The odor threshold is characteristic but not a reliable warning property for toxicity.[2]

Logic Visualization: PPE & Response Workflows

The following diagrams illustrate the decision-making logic for PPE selection and spill response.

SafetyLogic Start Handling (R)-1-tert-Butoxy-2-propanol RiskAssess Assess Contact Risk Start->RiskAssess Splash Splash Risk Only (Pipetting/Small Scale) RiskAssess->Splash Immersion Immersion/High Volume (Pouring/Cleaning) RiskAssess->Immersion GloveSplash GLOVES: Double Nitrile (Change immediately on contact) Splash->GloveSplash GloveImmerse GLOVES: Butyl Rubber or Silver Shield (Laminate) Immersion->GloveImmerse VentCheck Is Work Inside Fume Hood? GloveSplash->VentCheck GloveImmerse->VentCheck HoodYes Standard Ventilation (Sash at proper height) VentCheck->HoodYes Yes HoodNo Respirator REQUIRED (Organic Vapor Cartridge) VentCheck->HoodNo No

Figure 1: PPE Decision Matrix based on exposure potential and engineering controls.

SpillResponse Spill Spill Detected Ignition 1. Eliminate Ignition Sources (Unplug hotplates, no sparks) Spill->Ignition Evacuate 2. Evacuate & Ventilate (Close lab door) Ignition->Evacuate PPE_Up 3. Don PPE (Butyl Gloves + Goggles + Lab Coat) Evacuate->PPE_Up Absorb 4. Absorb (Vermiculite or Sand - NON-COMBUSTIBLE) PPE_Up->Absorb Waste 5. Disposal (Seal in HazWaste Container) Absorb->Waste

Figure 2: Immediate Spill Response Protocol. Note that standard paper towels should be avoided for large spills due to increased flammability surface area.

Operational Protocols

A. Transfer & Handling (The "Static" Risk)

Because 1-tert-butoxy-2-propanol has a flash point (~44°C) near ambient temperatures in hot labs or near equipment, static discharge is a credible ignition source.

  • Grounding: When transferring >1L, always ground the source drum and the receiving vessel.

  • Tools: Use non-sparking tools (beryllium copper) if opening metal drums.

  • Technique:

    • Preferred: Syringe transfer or peristaltic pump (chemically compatible tubing required, e.g., Tygon Chemical).[2]

    • Avoid: Free-pouring, which generates static charge and splashes.[2]

B. Waste Disposal

NEVER pour this chemical down the drain.[2][3][4] It is water-soluble, meaning it will bypass oil/water separators and contaminate municipal water systems.[2]

  • Segregation: Collect in "Non-Halogenated Organic Solvent" waste streams.

  • Labeling: Clearly mark containers as "Flammable" and "Glycol Ether."

  • Incompatibility: Keep separate from strong oxidizers (perchlorates, permanganates) and strong acids to prevent exothermic degradation.[2]

C. Emergency First Aid
  • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use solvents (ethanol) to wash skin, as this increases absorption.[2]

  • Eye Contact: Rinse immediately for 15 minutes, lifting upper and lower lids.[2] Seek medical attention (ophthalmologist) as glycol ethers can cause corneal clouding.[2]

References

  • TCI Chemicals. Safety Data Sheet: 1-tert-Butoxy-2-propanol. Accessed October 2025.[2][1][5]

  • NOAA CAMEO Chemicals. Propylene Glycol t-Butyl Ether Hazards. National Oceanic and Atmospheric Administration.[2]

  • Ansell Healthcare. Chemical Resistance Guide (Permeation & Degradation Data). (Note: Refer to "Glycol Ethers" class data for conservative estimates).

  • PubChem. Compound Summary: 1-tert-Butoxy-2-propanol.[2] National Library of Medicine.[2]

Sources

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